Dexibuprofen Lysine
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2,6-diaminohexanoic acid;(2S)-2-[4-(2-methylpropyl)phenyl]propanoic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2.C6H14N2O2.H2O/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;7-4-2-1-3-5(8)6(9)10;/h4-7,9-10H,8H2,1-3H3,(H,14,15);5H,1-4,7-8H2,(H,9,10);1H2/t10-;5-;/m00./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLGIZCLYTDPXEP-LQDNOSPQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)O.C(CCN)CC(C(=O)O)N.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)CC(C)C)C(=O)O.C(CCN)C[C@@H](C(=O)O)N.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141505-32-0 | |
| Record name | Dexibuprofen lysine [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141505320 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DEXIBUPROFEN LYSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T179MT9211 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Dexibuprofen Lysine's Mechanism of Action on Cyclooxygenase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dexibuprofen, the S(+)-enantiomer of ibuprofen, is the pharmacologically active form of this widely used non-steroidal anti-inflammatory drug (NSAID). Its therapeutic effects, including analgesia, anti-inflammatory, and antipyretic actions, are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes. Dexibuprofen lysine (B10760008) is a salt formulation designed to enhance the solubility and absorption rate of dexibuprofen, leading to a faster onset of action. This technical guide provides an in-depth exploration of the core mechanism of action of dexibuprofen lysine on cyclooxygenase enzymes, detailing its inhibitory effects, the experimental protocols used to determine its activity, and the associated signaling pathways. While direct comparative inhibitory data for this compound versus dexibuprofen at the enzymatic level is limited, it is understood that the active inhibitory component is the dexibuprofen molecule itself.
Introduction to Cyclooxygenase and Prostaglandin (B15479496) Synthesis
Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a bifunctional enzyme that catalyzes the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various prostanoids such as prostaglandins, thromboxanes, and prostacyclins.[1][2] These eicosanoids are crucial signaling molecules involved in a myriad of physiological and pathological processes, including inflammation, pain, fever, and platelet aggregation.[2]
There are two primary isoforms of the COX enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostanoids that regulate homeostatic functions, such as protecting the gastric mucosa, maintaining renal blood flow, and facilitating platelet aggregation.[1]
-
COX-2: This isoform is typically undetectable in most tissues under normal conditions but is rapidly induced by inflammatory stimuli, such as cytokines and endotoxins, at sites of inflammation.[1] The prostanoids produced by COX-2 are key mediators of the inflammatory response, pain, and fever.
Mechanism of Action of Dexibuprofen on Cyclooxygenase
Dexibuprofen, like other traditional NSAIDs, exerts its therapeutic effects by inhibiting the activity of both COX-1 and COX-2 enzymes. It acts as a competitive inhibitor, binding to the active site of the COX enzyme and preventing arachidonic acid from accessing it. This blockage of the active site halts the synthesis of PGH2 and, consequently, the production of downstream prostanoids.
The S(+)-enantiomer, dexibuprofen, is significantly more potent in inhibiting COX enzymes compared to the R(-)-enantiomer of ibuprofen. While some in vivo conversion of the R(-)-enantiomer to the S(+)-enantiomer can occur, the direct administration of dexibuprofen ensures a more immediate and consistent therapeutic effect.
The role of this compound is primarily pharmacokinetic. The lysine salt dramatically increases the aqueous solubility of dexibuprofen, leading to faster dissolution and absorption from the gastrointestinal tract. This results in quicker attainment of therapeutic plasma concentrations and a more rapid onset of analgesic effects compared to standard dexibuprofen. However, once absorbed, the active pharmacological entity is the dexibuprofen molecule, which then interacts with the COX enzymes. Subsequent studies have indicated no significant statistical differences in the overall therapeutic effect between the lysine salt and standalone ibuprofen, with the primary advantage of the lysine salt being its faster onset of action.
Quantitative Data: Inhibition of COX-1 and COX-2
The inhibitory potency of a compound against an enzyme is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The IC50 values for dexibuprofen can vary depending on the specific assay system, enzyme source (e.g., purified enzyme, whole blood), and experimental conditions.
| Inhibitor | Target Enzyme | IC50 (µM) | Assay System |
| Dexibuprofen (S-(+)-Ibuprofen) | COX-1 | 2.1 | Purified Enzyme |
| Dexibuprofen (S-(+)-Ibuprofen) | COX-2 | 1.6 | Purified Enzyme |
| Ibuprofen (racemic) | COX-1 | 12 | Human Peripheral Monocytes |
| Ibuprofen (racemic) | COX-2 | 80 | Human Peripheral Monocytes |
Note: Data compiled from multiple sources. It is important to note that IC50 values can vary significantly between different experimental setups.
Signaling Pathway and Experimental Workflow Diagrams
Prostaglandin Synthesis and Inhibition by Dexibuprofen
Caption: Prostaglandin synthesis pathway and its inhibition by dexibuprofen.
Experimental Workflow for Determining COX Inhibition (IC50)
Caption: General workflow for determining the IC50 of dexibuprofen on COX enzymes.
Experimental Protocols
In Vitro COX Inhibition Assay (Fluorometric)
This protocol provides a generalized method for determining the IC50 of this compound against purified COX-1 and COX-2 enzymes using a fluorometric assay. Commercial kits are available that provide many of the necessary reagents and detailed instructions.
5.1. Materials:
-
Purified human or ovine recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic Acid (substrate)
-
This compound (test inhibitor)
-
Positive control inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
Fluorometric probe (e.g., a probe that detects Prostaglandin G2)
-
96-well opaque microplates
-
Fluorescence plate reader
5.2. Method:
-
Reagent Preparation:
-
Reconstitute lyophilized COX enzymes in an appropriate buffer as per the manufacturer's instructions. Keep on ice.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) and create a series of dilutions to cover a range of concentrations.
-
Prepare working solutions of arachidonic acid and the fluorometric probe in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to designated wells:
-
Enzyme Control: Assay buffer, heme, and COX enzyme.
-
Inhibitor Control: Assay buffer, heme, COX enzyme, and a known concentration of the positive control inhibitor.
-
Test Wells: Assay buffer, heme, COX enzyme, and varying concentrations of this compound.
-
Blank Wells: Assay buffer and heme (no enzyme).
-
-
-
Inhibitor Incubation:
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells simultaneously using a multi-channel pipette.
-
Immediately place the plate in a fluorescence plate reader and measure the fluorescence kinetically (e.g., every minute for 10-20 minutes) at the appropriate excitation and emission wavelengths for the probe (e.g., Ex/Em = 535/587 nm).
-
-
Data Analysis:
-
For each well, determine the rate of reaction by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate of Test Well / Rate of Enzyme Control Well)] * 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).
-
Conclusion
This compound's mechanism of action on cyclooxygenase is centered on the competitive inhibition of both COX-1 and COX-2 by the dexibuprofen molecule. This inhibition blocks the synthesis of prostanoids, which are key mediators of inflammation, pain, and fever. The lysine salt formulation serves to enhance the pharmacokinetic profile of dexibuprofen, allowing for more rapid absorption and a faster onset of therapeutic effects. The quantitative assessment of COX inhibition, typically through the determination of IC50 values using in vitro assays, is crucial for characterizing the potency of dexibuprofen. The provided experimental protocols and diagrams offer a framework for researchers and drug development professionals to further investigate and understand the intricate interactions between dexibuprofen and the cyclooxygenase enzymes.
References
A Technical Guide to the Synthesis and Characterization of Dexibuprofen Lysine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Dexibuprofen Lysine (B10760008), the lysine salt of the active (S)-(+)-enantiomer of ibuprofen (B1674241). Dexibuprofen exhibits a more favorable pharmacological profile compared to racemic ibuprofen, and its formulation as a lysine salt enhances its solubility and dissolution rate. This document details a synthetic protocol, analytical characterization methods, and the mechanism of action, presenting quantitative data in structured tables and visualizing key processes with diagrams as required.
Physicochemical Properties
Dexibuprofen Lysine is a salt formed between the acidic drug dexibuprofen and the basic amino acid L-lysine.[1] This salt formation significantly increases the aqueous solubility of dexibuprofen, which is practically insoluble in water.[1]
| Property | Value | Reference |
| IUPAC Name | L-lysine compound with (S)-2-(4-isobutylphenyl)propanoic acid (1:1) | [2] |
| Molecular Formula | C₁₉H₃₂N₂O₄ (anhydrous) | [2] |
| C₁₉H₃₄N₂O₅ (hydrate) | [] | |
| Molecular Weight | 352.48 g/mol (anhydrous) | |
| 370.48 g/mol (hydrate) | ||
| Melting Point | 180-182 °C | |
| Appearance | White or off-white crystalline powder |
Synthesis of this compound
The synthesis of this compound is achieved through the resolution of racemic ibuprofen via diastereomeric salt formation with a chiral resolving agent, in this case, (S)-lysine. A common method employed is preferential crystallization.
Experimental Protocol: Preferential Crystallization
This method is based on the differential solubility of the two diastereomeric salts: (S)-ibuprofen-(S)-lysine and (R)-ibuprofen-(S)-lysine.
Materials:
-
Racemic (R,S)-Ibuprofen
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(S)-Lysine monohydrate
-
Ethanol
-
Purified Water
Procedure:
-
Preparation of the Salt Solution: A solution of racemic ibuprofen is prepared in an aqueous-organic solvent mixture, such as 97:3 (v/v) ethanol/water. Concurrently, (S)-lysine monohydrate is dissolved in water. The two solutions are then combined.
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Saturation and Seeding: The mixture is agitated to ensure the dissolution of both reactants and the formation of the diastereomeric salts in solution. The solution is then cooled to induce supersaturation. To initiate preferential crystallization, the supersaturated solution is seeded with crystals of pure (S)-ibuprofen-(S)-lysine.
-
Crystallization and Isolation: The solution is maintained at a controlled temperature (e.g., 23°C) to allow for the selective crystallization of the (S)-ibuprofen-(S)-lysine salt.
-
Harvesting and Purification: The crystalline product is harvested by filtration or centrifugation. The collected crystals are washed with a cold aqueous-organic solvent to remove any adhering mother liquor containing the more soluble (R)-ibuprofen-(S)-lysine salt.
-
Drying: The purified crystals of this compound are dried under appropriate conditions to yield a product with high optical purity (>98%).
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Characterization of this compound
A comprehensive characterization of the synthesized this compound is crucial to confirm its identity, purity, and quality. The following analytical techniques are typically employed.
Spectroscopic Methods
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural confirmation and purity assessment. | Signals corresponding to the protons of both dexibuprofen and lysine moieties. The integration of the signals can be used to confirm the 1:1 stoichiometry. |
| ¹³C NMR | Confirmation of the carbon skeleton. | Resonances for all unique carbon atoms in dexibuprofen and lysine. |
| FT-IR | Identification of functional groups. | Characteristic absorption bands for O-H (carboxylic acid), N-H (amine), C=O (carbonyl), and aromatic C-H stretches. The formation of the salt can be confirmed by the shift in the carbonyl stretching frequency. |
| Mass Spectrometry | Determination of molecular weight and fragmentation pattern. | The mass spectrum should show the molecular ions corresponding to dexibuprofen and lysine. |
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is a key analytical tool for assessing the purity and enantiomeric excess of this compound.
Experimental Protocol: HPLC for Purity and Assay
A reversed-phase HPLC method can be utilized for the quantitative determination of this compound.
-
Column: C18 column (e.g., 25 cm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile (B52724) and a buffer solution (e.g., 0.5% triethylamine, pH 7.5, or methanol (B129727) and phosphate (B84403) buffer, pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm or 222 nm.
-
Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent (e.g., a 1:1 mixture of water and methanol).
| HPLC Method Parameters | |
| Parameter | Condition |
| Column | C18 |
| Mobile Phase | Acetonitrile/Buffer |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220-222 nm |
Experimental Protocol: Chiral HPLC for Enantiomeric Purity
To determine the enantiomeric purity of the synthesized dexibuprofen, a chiral HPLC method is necessary. This typically involves a chiral stationary phase that can differentiate between the (S)- and (R)-enantiomers.
-
Column: A chiral column, such as one based on cellulose (B213188) or amylose (B160209) derivatives.
-
Mobile Phase: A non-polar mobile phase, often a mixture of hexane (B92381) and an alcohol (e.g., isopropanol), sometimes with a small amount of an acidic or basic modifier.
-
Detection: UV detection at a suitable wavelength (e.g., 220 nm).
Other Characterization Techniques
-
Melting Point Analysis: To determine the melting range of the synthesized compound, which is an indicator of purity.
-
Elemental Analysis: To confirm the elemental composition (C, H, N, O) of the synthesized salt.
Mechanism of Action: Cyclooxygenase (COX) Inhibition
Dexibuprofen, the active component of this compound, exerts its anti-inflammatory, analgesic, and antipyretic effects through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.
The inhibition of the COX-2 enzyme is primarily responsible for the therapeutic effects of NSAIDs, while the inhibition of COX-1 can lead to undesirable side effects, particularly in the gastrointestinal tract.
References
A Technical Guide to the Pharmacokinetic and Pharmacodynamic Profile of Dexibuprofen Lysine
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Dexibuprofen, the S(+)-enantiomer of ibuprofen (B1674241), is the pharmacologically active component responsible for the analgesic, anti-inflammatory, and antipyretic properties of the racemic mixture.[1][2] As a non-steroidal anti-inflammatory drug (NSAID), its primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes.[1][3] The formulation of dexibuprofen with lysine (B10760008), an essential amino acid, aims to enhance the physicochemical properties of the drug, primarily by increasing its aqueous solubility.[4] This modification facilitates a more rapid dissolution and absorption from the gastrointestinal tract, leading to a faster onset of therapeutic action, which is particularly advantageous for acute pain management. This document provides a comprehensive overview of the pharmacodynamic and pharmacokinetic profile of Dexibuprofen Lysine, detailing its mechanism of action, metabolic fate, and the experimental methodologies used for its evaluation.
Pharmacodynamic Profile
Mechanism of Action: COX Inhibition
The therapeutic effects of dexibuprofen are primarily mediated through the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins (B1171923) (PGs), which are key mediators of inflammation, pain, and fever. COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as protecting the stomach lining and maintaining kidney function. In contrast, COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation. By inhibiting COX enzymes, dexibuprofen reduces the synthesis of prostaglandins, thereby alleviating inflammatory symptoms. Dexibuprofen is considered a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2 isoforms.
COX Selectivity
While dexibuprofen inhibits both COX isoforms, some studies suggest it may exhibit a degree of selectivity towards COX-2. The clinical significance of this selectivity is that a more targeted inhibition of COX-2 is associated with potent anti-inflammatory effects, while the inhibition of COX-1 is linked to potential gastrointestinal side effects. Ibuprofen is generally classified as a non-selective NSAID. The kinetic behavior of NSAIDs in inhibiting COX isoforms is complex, with some, like ibuprofen, exhibiting classic competitive inhibition.
Pharmacokinetic Profile
The lysine salt of dexibuprofen significantly influences its pharmacokinetic properties, particularly absorption, by enhancing its dissolution rate. Once absorbed, the compound dissociates, and the pharmacokinetics are primarily those of dexibuprofen.
Absorption
This compound is characterized by its rapid absorption from the gastrointestinal tract. The increased water solubility of the lysine salt leads to a faster dissolution compared to ibuprofen acid, resulting in significantly shorter times to reach maximum plasma concentrations (t-max) and often higher peak plasma concentrations (Cmax). Studies comparing ibuprofen lysinate to ibuprofen acid have consistently shown that the lysine salt formulation produces peak plasma concentrations earlier. For instance, one study noted a mean t-max of 45 minutes for ibuprofen lysine. Food can delay the time to reach maximum concentration but does not significantly affect the overall extent of absorption (AUC).
Distribution
Following absorption, ibuprofen is extensively bound to plasma proteins, with binding reported to be as high as 99%. This high degree of protein binding influences the volume of distribution and the concentration of free, active drug available to exert its pharmacological effect.
Metabolism
Ibuprofen is metabolized in the liver into several inactive metabolites. The main metabolic pathways involve hydroxylation and carboxylation of the isobutyl side chain. Racemic ibuprofen undergoes extensive stereospecific interconversion of the inactive R-enantiomer to the active S-enantiomer (dexibuprofen) in vivo. Since this compound already provides the active S-enantiomer, this conversion step is not necessary.
Excretion
The metabolites of ibuprofen, along with a very small amount of unchanged drug, are eliminated primarily through the kidneys within 24 hours of administration.
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for dexibuprofen and ibuprofen lysine from various clinical studies.
Table 1: Pharmacokinetic Parameters of Dexibuprofen Film-Coated Tablets in Healthy Volunteers
| Parameter | 200 mg Dose | 400 mg Dose |
|---|---|---|
| t-max (hours) | 2.1 | 2.2 |
| Cmax (µg/mL) | 12.4 | 12.0 (dose-adjusted) |
| AUC(0-12h) (µg·h/mL) | 49.2 | 48.2 (dose-adjusted) |
| AUC(0-inf) (µg·h/mL) | 50.5 | 49.2 (dose-adjusted) |
Data sourced from a single-dose, crossover study in 16 healthy male volunteers.
Table 2: Pharmacokinetic Parameters of Ibuprofen Lysine vs. Ibuprofen Acid
| Formulation | t-max | Cmax | Note |
|---|---|---|---|
| Ibuprofen Lysine | Significantly Shorter | Significantly Higher | Faster dissolution rate is the likely cause. |
| Ibuprofen Acid | Longer | Lower | Slower absorption post-oral administration. |
Data reflects comparative findings from studies in healthy male volunteers.
Table 3: Absolute Bioavailability of Ibuprofen from Ibuprofen Lysine
| Parameter | Value |
|---|---|
| Dose (Oral) | 500 mg Ibuprofen Lysine |
| Cmax (µg/mL) | 31.0 |
| t-max (min) | 45 |
| Absolute Bioavailability | 102.7% |
Data from a study in 8 healthy male volunteers, indicating complete absorption.
Experimental Protocols
Bioavailability Study of Dexibuprofen Tablets
-
Objective: To compare the pharmacokinetic properties of 200 mg and 400 mg dexibuprofen film-coated tablets.
-
Study Design: A single-dose, randomized, two-period crossover study.
-
Subjects: 16 healthy male volunteers.
-
Drug Administration: Subjects received a single oral dose of either the 200 mg or 400 mg dexibuprofen tablet in each study period, separated by a washout period.
-
Sampling: Blood samples were collected at predetermined time points to measure plasma concentrations of dexibuprofen.
-
Analytical Method: Plasma concentrations were likely determined using a validated High-Performance Liquid Chromatography (HPLC) method, a standard for quantifying NSAIDs in biological matrices.
-
Pharmacokinetic Analysis: Plasma concentration-time data were used to calculate key pharmacokinetic parameters, including Cmax, t-max, AUC(0-12h), and AUC(0-infinity). Bioequivalence was assessed using the "2 one-sided t-tests" procedure.
Comparative Bioavailability of Ibuprofen Lysinate vs. Ibuprofen Acid
-
Objective: To investigate the pharmacokinetic differences between ibuprofen administered as a lysine salt versus its acid form.
-
Study Design: Crossover study design.
-
Subjects: Eight young, healthy male volunteers.
-
Drug Administration: Subjects received oral doses of ibuprofen lysinate or ibuprofen acid, both after overnight fasting and following a standardized breakfast, with appropriate washout periods.
-
Key Findings: The study demonstrated that ibuprofen lysinate resulted in significantly earlier and higher peak plasma concentrations compared to ibuprofen acid under both fasting and fed conditions, attributed to the faster dissolution rate of the lysine salt.
Conclusion
This compound represents a strategic formulation that leverages the enhanced solubility of the lysine salt to improve the pharmacokinetic profile of dexibuprofen, the therapeutically active enantiomer of ibuprofen. The primary advantage is a more rapid absorption and a faster onset of action, making it a valuable option for the treatment of acute pain and inflammation. Its pharmacodynamic mechanism is rooted in the well-established inhibition of COX-1 and COX-2 enzymes. The comprehensive data indicates complete bioavailability and a predictable pharmacokinetic profile, supporting its clinical utility for researchers and drug development professionals seeking effective and rapid-acting analgesic and anti-inflammatory agents.
References
- 1. What is the mechanism of Dexibuprofen? [synapse.patsnap.com]
- 2. Comparative Pharmacokinetics and Safety Studies of Dexibuprofen Injection and a Branded Product Ibuprofen Injection in Healthy Chinese Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. What is the mechanism of Ibuprofen Lysine? [synapse.patsnap.com]
Dexibuprofen Lysine: A Technical Guide to Aqueous and Organic Solubility
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of dexibuprofen lysine (B10760008) in both aqueous and organic solvents. Dexibuprofen, the pharmacologically active S(+)-enantiomer of ibuprofen (B1674241), is a non-steroidal anti-inflammatory drug (NSAID) that exhibits greater potency and a potentially better safety profile than its racemic counterpart. However, as a Biopharmaceutics Classification System (BCS) Class II drug, dexibuprofen itself has low aqueous solubility, which can limit its dissolution rate and bioavailability. The formation of a lysine salt is a common strategy to enhance the aqueous solubility of poorly soluble acidic drugs like dexibuprofen. This guide consolidates available data on the solubility of dexibuprofen lysine, provides detailed experimental protocols for its determination, and offers insights for formulation development.
Physicochemical Properties and Solubility Profile
Dexibuprofen is practically insoluble in water, with a reported aqueous solubility of approximately 51-68 µg/mL[1][2]. The lysine salt of ibuprofen is known to be more water-soluble than the free acid form[3]. While specific quantitative solubility data for this compound across a wide range of solvents is not extensively published in a consolidated format, its solubility characteristics can be inferred from available literature and the properties of similar compounds. This compound is soluble in Dimethyl Sulfoxide (DMSO)[]. For cell culture applications, stock solutions are often prepared in organic solvents like DMSO or ethanol[5]. The formation of this compound for crystallization is described in aqueous-organic solvent mixtures, particularly ethanol/water, indicating its solubility in such systems.
Table 1: Quantitative Solubility Data for Dexibuprofen (Parent Compound)
While specific data for the lysine salt is sparse, the following table summarizes the reported solubility of the parent compound, dexibuprofen, in various aqueous media. This serves as a baseline for understanding the solubility enhancement achieved with the lysine salt.
| Solvent/Medium | Temperature (°C) | Solubility | Reference |
| Pure Water | Not Specified | 51.0 ± 2.0 µg/mL | |
| Distilled Water | Not Specified | 0.0684 mg/mL | |
| pH 1.2 Buffer | Not Specified | Low | |
| pH 6.8 Buffer | Not Specified | Moderately Increased |
Note: The solubility of this compound is expected to be significantly higher in aqueous media compared to the values listed for the parent compound.
Experimental Protocols for Solubility Determination
Accurate determination of this compound solubility is crucial for pre-formulation studies and the development of robust dosage forms. The following sections detail the methodologies for key experiments.
Equilibrium Solubility Determination (Shake-Flask Method)
The equilibrium solubility of this compound can be determined using the widely accepted shake-flask method.
Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound powder
-
Selected solvents (e.g., purified water, phosphate (B84403) buffer pH 7.4, ethanol, methanol (B129727), DMSO)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system or a validated UV-Vis spectrophotometric method for quantification.
Procedure:
-
Add an excess amount of this compound powder to a series of vials, each containing a known volume of the selected solvent. The excess solid is necessary to ensure that saturation is reached.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required for equilibrium should be established experimentally.
-
After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples at a high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
Quantify the concentration of dexibuprofen in the diluted supernatant using a validated analytical method, such as HPLC-UV.
Analytical Method for Quantification: High-Performance Liquid Chromatography (HPLC)
A validated Reverse-Phase HPLC (RP-HPLC) method is recommended for the accurate quantification of dexibuprofen in solubility studies.
Instrumentation and Conditions (Example):
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of an acidic buffer (e.g., phosphate buffer at pH 3.0) and an organic solvent (e.g., methanol or acetonitrile). The exact ratio should be optimized for good peak shape and retention time.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C).
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10-20 µL.
Method Validation: The HPLC method should be validated according to ICH guidelines for parameters including specificity, linearity, precision, accuracy, and robustness. The limit of detection (LOD) and limit of quantification (LOQ) should also be determined.
Visualizing the Experimental Workflow
The following diagram, generated using the DOT language, illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Signaling Pathways and Logical Relationships
While dexibuprofen's primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, a signaling pathway diagram is not directly applicable to the topic of solubility. However, the logical relationship between the physicochemical properties of dexibuprofen and the rationale for creating its lysine salt can be visualized.
Conclusion
The conversion of dexibuprofen to its lysine salt is a key strategy to overcome the solubility limitations of the parent drug. This technical guide has provided an overview of the available solubility information, detailed experimental protocols for its determination, and a visual representation of the underlying principles. For researchers and drug development professionals, a thorough understanding of the solubility of this compound is fundamental for the successful design and development of effective and bioavailable pharmaceutical formulations. Further studies to generate comprehensive, quantitative solubility data of this compound in a variety of pharmaceutically relevant solvents would be of significant value to the field.
References
Unveiling the Solid-State Landscape of Dexibuprofen Lysine: A Technical Guide to Crystal Structure and Polymorphism
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the critical solid-state properties of dexibuprofen lysine (B10760008), the lysine salt of the active S-(+)-enantiomer of ibuprofen. Understanding the crystal structure and polymorphic behavior of this active pharmaceutical ingredient (API) is paramount for ensuring its stability, bioavailability, and manufacturability. This document provides a comprehensive overview of the known crystalline forms, methodologies for their characterization, and the underlying principles of polymorphism in this important non-steroidal anti-inflammatory drug (NSAID).
Introduction to the Crystalline State of Dexibuprofen Lysine
Dexibuprofen, the pharmacologically active enantiomer of ibuprofen, is a BCS Class II drug characterized by low solubility and high permeability. The formation of a salt with the amino acid L-lysine is a common strategy to enhance its aqueous solubility and dissolution rate, thereby improving its bioavailability. The resulting compound, this compound, is a crystalline solid, and like many pharmaceutical salts, it can exist in different crystal lattices, a phenomenon known as polymorphism. These different crystalline forms, or polymorphs, can exhibit distinct physicochemical properties, including melting point, solubility, stability, and mechanical properties, all of which can have a significant impact on the drug's performance and manufacturability.
A patent for the formation and resolution of (S)-ibuprofen-(S)-lysine describes the crystallization of both a monohydrate and an anhydrous form, confirming the existence of polymorphism in this compound[1]. The formation of either the monohydrate or the anhydrous form is dependent on the concentration of water in the aqueous-organic solvent mixture used for crystallization[1].
Physicochemical and Crystallographic Data
Table 1: Physicochemical Properties of Dexibuprofen and its Lysine Salt
| Property | Dexibuprofen (unprocessed) | Dexibuprofen (nanocrystals) | This compound |
| Melting Point (°C) | 52.5[2] | 50[2][3] | 180-182 |
| Aqueous Solubility | 51.0 ± 2.0 µg/mL | 270.0 ± 3.5 µg/mL | Soluble in DMSO |
| Molecular Formula | C₁₃H₁₈O₂ | C₁₃H₁₈O₂ | C₁₉H₃₂N₂O₄ |
| Molecular Weight ( g/mol ) | 206.28 | 206.28 | 352.48 |
Table 2: Illustrative Crystallographic Data for a Racemic Ibuprofen Amine Salt
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2(1)/c |
| a (Å) | 17.578(8) |
| b (Å) | 10.428(4) |
| c (Å) | 9.991(4) |
| α (°) | 90.00 |
| β (°) | 97.17(1) |
| γ (°) | 90.00 |
| Volume (ų) | 1817.05(244) |
Experimental Protocols for Polymorph Screening and Characterization
The identification and characterization of polymorphs is a critical step in drug development. A systematic polymorph screen involves the crystallization of the API under a wide range of conditions.
Polymorph Screening Methodologies
A comprehensive polymorph screen for this compound would typically involve the following crystallization techniques:
-
Slow Evaporation: Solutions of this compound in various solvents of differing polarity (e.g., ethanol, methanol, acetone, water, and mixtures thereof) are allowed to evaporate slowly at different temperatures.
-
Cooling Crystallization: Saturated solutions are cooled at controlled rates to induce crystallization.
-
Anti-solvent Addition: A solvent in which this compound is soluble is mixed with an anti-solvent (in which it is insoluble) to induce precipitation.
-
Grinding: Liquid-assisted grinding (LAG) of the solid material with small amounts of different solvents can induce polymorphic transformations.
-
Slurry Experiments: The solid is stirred in a solvent in which it is sparingly soluble for an extended period to facilitate the conversion to the most stable polymorphic form at that temperature.
A patent on the formation of this compound highlights the use of an aqueous-organic solvent mixture, such as ethanol/water, for crystallization. It specifies that higher water concentrations (above 5% v/v) lead to the monohydrate form, while lower concentrations yield the anhydrous form.
Characterization Techniques
Once different solid forms are obtained, they must be thoroughly characterized to determine if they are indeed new polymorphs. The following techniques are essential for this purpose:
-
Powder X-ray Diffraction (PXRD): This is the primary technique for identifying and distinguishing different crystalline forms. Each polymorph will have a unique diffraction pattern.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and enthalpy of fusion of the different forms. Polymorphs will typically have different melting points.
-
Thermogravimetric Analysis (TGA): TGA is used to determine the presence of solvates or hydrates by measuring weight loss upon heating.
-
Spectroscopy (FTIR, Raman): Vibrational spectroscopy can differentiate polymorphs based on differences in their molecular conformations and intermolecular interactions.
-
Microscopy (SEM, Hot-Stage Microscopy): These techniques provide information on the morphology, particle size, and thermal behavior of the crystals.
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the typical workflows for polymorph screening and characterization.
Caption: Workflow for Polymorph Screening and Characterization.
Caption: Logical Relationships Between Crystalline Forms of this compound.
Conclusion
The solid-state chemistry of this compound is a critical area of study for the development of robust and effective drug products. The existence of at least an anhydrous and a monohydrate form has been established, and the potential for other polymorphs necessitates thorough screening and characterization. While a complete crystallographic picture of this compound's polymorphic landscape is yet to be fully elucidated in publicly accessible literature, the methodologies and analytical techniques for such investigations are well-established. For drug development professionals, a comprehensive understanding and control of the crystalline form of this compound are essential for ensuring product quality, consistency, and therapeutic efficacy. Further research into the single-crystal structure of these polymorphs would be invaluable to the scientific community.
References
Dexibuprofen Lysine vs. Ibuprofen: A Technical Guide to Chiral Properties and Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibuprofen (B1674241), a widely used non-steroidal anti-inflammatory drug (NSAID), is a chiral molecule that exists as a racemic mixture of two enantiomers: (S)-(+)-ibuprofen and (R)-(-)-ibuprofen. The pharmacological activity of ibuprofen resides almost exclusively in the (S)-enantiomer, also known as dexibuprofen[1][2][3]. This has led to the development of dexibuprofen as a "chiral switch" product, aiming to provide a more favorable therapeutic profile. Dexibuprofen lysine (B10760008) is a salt formulation of dexibuprofen designed to enhance its solubility and absorption rate[3][4]. This technical guide provides an in-depth comparison of dexibuprofen lysine and racemic ibuprofen, focusing on their chiral properties, pharmacological activity, and the experimental methodologies used for their evaluation.
Chiral Properties and Metabolic Inversion
Ibuprofen possesses a single stereogenic center in its propanoic acid side chain, leading to the existence of two enantiomers. While (S)-ibuprofen is the active enantiomer responsible for cyclooxygenase (COX) inhibition, the (R)-enantiomer is not inactive in vivo. It undergoes a unidirectional metabolic chiral inversion to the active (S)-form. This inversion is a key factor in the pharmacological activity of racemic ibuprofen. However, the extent of this inversion can vary between individuals and species. Studies in some populations have shown this inversion to be incomplete. For instance, one study in a Chinese population indicated that only about 25% of the administered (R)-(-)-ibuprofen was converted to (S)-(+)-ibuprofen. This incomplete and variable inversion can lead to a less predictable dose-response relationship for racemic ibuprofen compared to dexibuprofen.
Dexibuprofen, being the pure, pharmacologically active enantiomer, does not require chiral inversion for its therapeutic effect. This leads to a more direct and potentially more consistent clinical outcome. The use of the lysine salt of dexibuprofen further enhances its physicochemical properties by increasing its water solubility, which can lead to faster dissolution and absorption.
Comparative Pharmacological Activity
The primary mechanism of action for ibuprofen and dexibuprofen is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever. (S)-ibuprofen is a significantly more potent inhibitor of both COX-1 and COX-2 than (R)-ibuprofen.
Data Presentation: Pharmacokinetic and Pharmacodynamic Comparison
The following tables summarize key quantitative data comparing dexibuprofen and ibuprofen from various studies.
Table 1: Pharmacokinetic Parameters of Dexibuprofen vs. Ibuprofen
| Parameter | Dexibuprofen (S-Ibuprofen) | Racemic Ibuprofen | Key Findings & References |
| Time to Peak Plasma Concentration (Tmax) | Generally faster | Slower | This compound and ibuprofen arginate salts show significantly shorter Tmax compared to ibuprofen acid, indicating faster absorption. |
| Peak Plasma Concentration (Cmax) | Generally higher | Lower | Salt formulations like ibuprofen arginate lead to a higher Cmax of the active S-enantiomer compared to dexibuprofen alone. A study comparing dexibuprofen injection to ibuprofen injection showed a 184.6% higher Cmax for dexibuprofen. |
| Area Under the Curve (AUC) | Dose-proportional | Complex due to chiral inversion | The AUC of the active S-enantiomer after administration of a dexibuprofen injection was 134.4% of that from an ibuprofen injection at the same dose. |
| Bioavailability | High | High, but variable for the S-enantiomer due to inversion | The absolute bioavailability of ibuprofen from ibuprofen lysine is approximately 102.7%, indicating complete absorption. |
Table 2: In Vitro COX Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity (COX-1/COX-2) | Reference |
| (S)-Ibuprofen (Dexibuprofen) | ~1.88 | ~12.34 | ~0.15 | Data for aspirin (B1665792) is provided as an example of relative potency. Specific IC50 values for dexibuprofen can vary based on the assay system. (S)-ibuprofen is over 100-fold more potent as a COX-2 inhibitor than R-ibuprofen. |
| (R)-Ibuprofen | Significantly higher than (S)-form | Significantly higher than (S)-form | - | (R)-ibuprofen is not considered a significant COX inhibitor at clinically relevant concentrations. |
| Racemic Ibuprofen | - | - | Non-selective | The activity of the racemate is primarily due to the (S)-enantiomer and the in vivo conversion of the (R)-enantiomer. |
Note: IC50 values can vary significantly depending on the experimental conditions.
Experimental Protocols
Chiral Separation of Ibuprofen Enantiomers by High-Performance Liquid Chromatography (HPLC)
A common method for separating and quantifying ibuprofen enantiomers in biological samples is stereoselective HPLC using a chiral stationary phase (CSP).
-
Objective: To separate and quantify (S)-ibuprofen and (R)-ibuprofen in plasma samples.
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Chiral Column: A chiral ovomucoid (OVM) column is often used.
-
Mobile Phase: A typical mobile phase consists of an aqueous buffer (e.g., 20 mM potassium dihydrogen phosphate) and an organic modifier (e.g., ethanol). The pH of the aqueous phase is a critical parameter for achieving optimal separation, with a pH of around 4.7 often providing good resolution.
-
Flow Rate: A constant flow rate, for example, 1 mL/min, is maintained.
-
Detection: The enantiomers are detected by UV absorbance at a specific wavelength, such as 220 nm.
-
Sample Preparation: Plasma samples are typically prepared by protein precipitation followed by extraction of the drug.
-
Quantification: The concentration of each enantiomer is determined by comparing the peak area to a standard curve.
Another approach for chiral separation involves derivatization of the enantiomers with a chiral reagent, followed by separation on a non-chiral column.
Cyclooxygenase (COX) Inhibition Assay
The inhibitory activity of dexibuprofen and ibuprofen on COX-1 and COX-2 can be determined using various in vitro assays. The human whole blood assay is a widely used and physiologically relevant method.
-
Objective: To determine the IC50 values of a test compound for COX-1 and COX-2.
-
Principle: The assay measures the production of prostaglandins (PGs) or thromboxane (B8750289) B2 (TXB2), which are products of COX activity.
-
COX-1 Activity Assay:
-
Whole human blood is allowed to clot, which induces COX-1 activity in platelets, leading to the production of TXB2.
-
The test compound at various concentrations is added to the blood samples.
-
The amount of TXB2 produced is measured, typically by enzyme-linked immunosorbent assay (ELISA).
-
The IC50 for COX-1 is the concentration of the compound that inhibits TXB2 production by 50%.
-
-
COX-2 Activity Assay:
-
Whole human blood is incubated with an inflammatory stimulus, such as bacterial lipopolysaccharide (LPS), to induce the expression and activity of COX-2 in monocytes.
-
The test compound is added at various concentrations.
-
The production of PGE2, a major product of COX-2, is measured by ELISA.
-
The IC50 for COX-2 is the concentration of the compound that inhibits PGE2 production by 50%.
-
-
Alternative Assays: Other methods include using purified recombinant COX-1 and COX-2 enzymes or cell-based assays with cells that constitutively express or are induced to express the respective COX isoforms.
Signaling Pathways and Visualizations
Prostaglandin Biosynthesis and Signaling Pathway
Dexibuprofen exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the synthesis of prostaglandins. The following diagram illustrates the key steps in this pathway.
Caption: Prostaglandin biosynthesis pathway and inhibition by dexibuprofen/ibuprofen.
Experimental Workflow for Chiral Separation
The logical flow of an experiment to determine the enantiomeric composition of ibuprofen in a plasma sample is depicted below.
Caption: Workflow for the chiral separation of ibuprofen enantiomers from plasma.
Conclusion
Dexibuprofen, the (S)-enantiomer of ibuprofen, is the pharmacologically active form of the drug. Its use eliminates the variability associated with the in vivo chiral inversion of (R)-ibuprofen. The lysine salt of dexibuprofen further improves its pharmaceutical properties, leading to more rapid absorption. Quantitative data from pharmacokinetic and pharmacodynamic studies consistently demonstrate the potential for a more favorable and predictable clinical profile for dexibuprofen compared to racemic ibuprofen. The experimental protocols outlined provide a basis for the continued evaluation and comparison of these and other chiral NSAIDs. This in-depth understanding is crucial for researchers and professionals in the field of drug development to make informed decisions regarding the selection and optimization of anti-inflammatory therapies.
References
Preclinical Safety and Toxicology of Dexibuprofen Lysine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dexibuprofen, the S(+)-enantiomer of ibuprofen (B1674241), is the pharmacologically active component of the widely used non-steroidal anti-inflammatory drug (NSAID). Dexibuprofen Lysine (B10760008), a salt formulation, is designed to enhance solubility and facilitate faster absorption. This technical guide provides a comprehensive overview of the available preclinical safety and toxicology data for Dexibuprofen Lysine and its parent compound, dexibuprofen. It is important to note that specific preclinical toxicology data for this compound is limited in publicly available literature. Consequently, this guide also incorporates data from studies on dexibuprofen and the racemic mixture, ibuprofen, to provide a broader understanding of the toxicological profile. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided for key studies. Visual diagrams generated using Graphviz are included to illustrate key pathways and experimental workflows.
Introduction
Dexibuprofen is a non-selective cyclooxygenase (COX) inhibitor, exerting its anti-inflammatory, analgesic, and antipyretic effects by blocking the synthesis of prostaglandins.[1][2] As the pharmacologically active enantiomer, dexibuprofen is considered more potent and potentially better tolerated than racemic ibuprofen.[3][4] The lysine salt formulation aims to improve its pharmaceutical properties. A thorough understanding of the preclinical safety and toxicology profile is paramount for the development and regulatory assessment of any pharmaceutical agent.
Pharmacological Mechanism of Action
Dexibuprofen's primary mechanism of action involves the inhibition of both COX-1 and COX-2 enzymes. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[1] By inhibiting COX enzymes, dexibuprofen reduces the production of these prostaglandins, thereby alleviating inflammatory symptoms.
Figure 1: Mechanism of action of Dexibuprofen.
Preclinical Toxicology
A comprehensive preclinical toxicology program is essential to characterize the safety profile of a new drug candidate. This typically includes studies on acute, subacute, and chronic toxicity, as well as assessments of genotoxicity, carcinogenicity, and reproductive and developmental toxicity.
Acute Toxicity
Acute toxicity studies are designed to determine the potential adverse effects of a substance after a single high-dose administration. The median lethal dose (LD50) is a common endpoint in these studies.
Table 1: Acute Toxicity of Dexibuprofen
| Species | Route of Administration | Parameter | Value | Reference |
| Rat | Oral | LD50 | 636 mg/kg |
Note: This data is for dexibuprofen, not this compound. A safety data sheet for this compound states "no data available" for acute toxicity.
Experimental Protocol: Acute Oral Toxicity (General Guideline)
A typical acute oral toxicity study, often following OECD Guideline 423 (Acute Toxic Class Method), involves the following steps:
Figure 2: Workflow for a typical acute oral toxicity study.
Repeated-Dose Toxicity (Subacute and Chronic)
Repeated-dose toxicity studies evaluate the effects of a substance following prolonged administration. These studies are crucial for identifying target organs of toxicity and determining the No-Observed-Adverse-Effect-Level (NOAEL).
While specific repeated-dose toxicity studies for this compound were not found in the public domain, studies on racemic ibuprofen indicate that the primary target organ for toxicity is the gastrointestinal tract, with effects including lesions and ulcerations. A study comparing dexibuprofen to racemic ibuprofen in rodents showed that dexibuprofen caused significantly less mucosal gastric damage at the same dose. Another study in mice indicated that both ibuprofen and dexibuprofen can cause structural and functional alterations in the liver.
Experimental Protocol: 28-Day Repeated-Dose Oral Toxicity Study (General Guideline)
A 28-day oral toxicity study, often conducted according to OECD Guideline 407, typically includes:
-
Animals: Usually rats, with an equal number of males and females per group.
-
Dose Groups: A control group and at least three dose levels of the test substance.
-
Administration: Daily oral administration (e.g., by gavage) for 28 days.
-
Observations: Daily clinical observations, weekly body weight and food consumption measurements.
-
Clinical Pathology: Hematology and clinical biochemistry analyses at the end of the treatment period.
-
Pathology: Gross necropsy of all animals and histopathological examination of organs.
Genotoxicity and Mutagenicity
Genotoxicity assays are performed to assess the potential of a substance to cause damage to genetic material.
Table 2: Genotoxicity of Ibuprofen
| Assay | Test System | Results | Reference |
| In vitro and in vivo studies | Not specified | No clinically relevant evidence of mutagenic potential |
Note: This data is for the racemic mixture, ibuprofen. A safety data sheet for this compound states "no data available" for germ cell mutagenicity.
Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test)
The Ames test is a widely used in vitro assay to assess the mutagenic potential of a substance.
Figure 3: Workflow for the Ames Test.
Carcinogenicity
Long-term carcinogenicity studies are conducted to evaluate the potential of a substance to cause cancer.
Studies in rats and mice with racemic ibuprofen have not shown evidence of carcinogenic effects. A safety data sheet for this compound states "no data available" for carcinogenicity.
Reproductive and Developmental Toxicity
Reproductive and developmental toxicity studies assess the potential adverse effects of a substance on sexual function, fertility, and development of the offspring.
Studies with racemic ibuprofen have shown that it can lead to the inhibition of ovulation in rabbits and disturbances in implantation in various animal species. Experimental studies have also demonstrated that ibuprofen crosses the placenta. A developmental toxicity study in Wistar rats with ibuprofen administered at total daily doses of 25.5, 255.0, and 600.0 mg/kg from gestation day 8 to 21 resulted in maternal toxicity and intrauterine growth retardation at the highest dose. An increase in external and skeletal variations was also observed at the middle and highest doses.
A safety data sheet for this compound states "no data available" for reproductive toxicity.
Experimental Protocol: Developmental Toxicity Study (General Guideline)
A typical developmental toxicity study (OECD Guideline 414) involves treating pregnant animals (usually rats or rabbits) during the period of organogenesis.
Figure 4: Workflow for a developmental toxicity study.
Discussion and Conclusion
The available preclinical data suggests that dexibuprofen, the active enantiomer of ibuprofen, has a toxicological profile that is qualitatively similar to the racemic mixture. The primary target for toxicity with repeated dosing is the gastrointestinal tract, a known class effect for NSAIDs. Importantly, preclinical evidence suggests that dexibuprofen may have a better gastric safety profile than racemic ibuprofen. Data on the genotoxic and carcinogenic potential of ibuprofen do not indicate a significant concern. The developmental toxicity profile of ibuprofen is consistent with other NSAIDs, showing effects at high doses.
A significant data gap exists for the preclinical toxicology of this compound specifically. While the lysine salt is not expected to alter the intrinsic toxicity of dexibuprofen, dedicated studies would be required for a complete regulatory submission. The information presented in this guide, drawn from studies on dexibuprofen and ibuprofen, provides a foundational understanding of the expected safety profile. Researchers and drug development professionals should consider these findings in the design of future non-clinical studies and in the overall risk assessment of this compound. Further research is warranted to definitively characterize the preclinical safety and toxicology of the lysine salt formulation.
References
- 1. assets.hpra.ie [assets.hpra.ie]
- 2. clinexprheumatol.org [clinexprheumatol.org]
- 3. Dexibuprofen Therapeutic Advances: Prodrugs and Nanotechnological Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dexibuprofen (S+-isomer ibuprofen) reduces gastric damage and improves analgesic and antiinflammatory effects in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Metabolic Fate of Dexibuprofen Lysine in the Liver: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dexibuprofen, the S(+)-enantiomer of ibuprofen (B1674241), is a nonsteroidal anti-inflammatory drug (NSAID) recognized for its enhanced therapeutic efficacy and improved safety profile compared to the racemic mixture of ibuprofen.[1][2] As with any xenobiotic, understanding its metabolic pathway is paramount for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall safety. This technical guide provides an in-depth exploration of the metabolic pathway of dexibuprofen lysine (B10760008) in liver microsomes, compiling key quantitative data, detailed experimental protocols, and visual representations of the metabolic processes and experimental workflows. While dexibuprofen is the active moiety, it is often formulated as a lysine salt to improve solubility and dissolution rates. In the physiological environment of in vitro microsomal incubations, it is anticipated that the salt dissociates, making dexibuprofen available for enzymatic metabolism.
Metabolic Pathway of Dexibuprofen in Liver Microsomes
The metabolism of dexibuprofen in the liver is a two-phase process primarily involving oxidation and subsequent conjugation.
Phase I Metabolism: Oxidation via Cytochrome P450
The initial and rate-limiting step in the biotransformation of dexibuprofen is the hydroxylation of its isobutyl side chain. This reaction is predominantly catalyzed by the cytochrome P450 enzyme, specifically the CYP2C9 isoform.[1][3][4] This oxidative process results in the formation of two major metabolites: 2-hydroxyibuprofen (B1664085) and 3-hydroxyibuprofen (B1141330) . The 3-hydroxyibuprofen can be further oxidized to carboxyibuprofen .
Caption: Metabolic pathway of dexibuprofen in liver microsomes.
Phase II Metabolism: Glucuronidation
Following Phase I oxidation, the hydroxylated and carboxylated metabolites of dexibuprofen can undergo Phase II conjugation reactions. The primary conjugation pathway is glucuronidation, where glucuronic acid is attached to the metabolites. This process is catalyzed by UDP-glucuronosyltransferases (UGTs). Several UGT isoforms, including UGT1A1, UGT1A9, UGT2B4, and notably UGT2B7 , are involved in the glucuronidation of ibuprofen and its metabolites. This conjugation step significantly increases the water solubility of the metabolites, facilitating their excretion from the body.
Quantitative Data: Enzyme Kinetics
The efficiency of the primary metabolic pathway of dexibuprofen has been quantified through enzyme kinetic studies in human liver microsomes. The Michaelis-Menten parameters, Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity), describe the kinetics of the formation of the major hydroxylated metabolites from S-ibuprofen (dexibuprofen).
| Metabolite | Enzyme | Km (μM) | Vmax (pmol/min/mg protein) | Reference |
| 2-Hydroxyibuprofen | CYP2C9 | 38 ± 13 | 566 ± 213 | |
| 3-Hydroxyibuprofen | CYP2C9 | 21 ± 6 | 892 ± 630 |
Note: Data represents the high-affinity enzyme class parameters for S-ibuprofen hydroxylation in human liver microsomes.
Experimental Protocols
The following sections detail standardized methodologies for investigating the metabolism of dexibuprofen lysine in human liver microsomes.
In Vitro Incubation for Metabolic Stability and Metabolite Identification
This protocol outlines a typical procedure to assess the metabolic stability of dexibuprofen and identify its primary metabolites in a human liver microsomal system.
1. Reagents and Materials:
-
Human Liver Microsomes (pooled)
-
This compound
-
Phosphate (B84403) Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Magnesium Chloride (MgCl₂)
-
UDPGA (Uridine 5'-diphosphoglucuronic acid) - for Phase II studies
-
Alamethicin - for Phase II studies to permeabilize microsomal vesicles
-
Acetonitrile (B52724) (ACN) or other suitable organic solvent (for reaction termination)
-
Internal Standard (e.g., a structurally similar compound not present in the matrix)
2. Incubation Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol).
-
In a microcentrifuge tube, pre-warm a mixture of human liver microsomes (final concentration typically 0.5 mg/mL), phosphate buffer, and MgCl₂ at 37°C for 5-10 minutes.
-
To initiate the reaction, add the this compound solution to the microsomal mixture. The final substrate concentration can be varied depending on the experimental goals (e.g., a single concentration for stability or a range for kinetic studies).
-
Start the metabolic reaction by adding the NADPH regenerating system. For investigating glucuronidation, also add UDPGA and alamethicin.
-
Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).
-
Terminate the reaction at each time point by adding a cold organic solvent (e.g., 2-3 volumes of acetonitrile) containing an internal standard.
-
Vortex the samples and centrifuge to precipitate the microsomal proteins.
-
Transfer the supernatant to a clean tube for analysis.
3. Control Incubations:
-
No NADPH: To confirm that the metabolism is NADPH-dependent (i.e., CYP-mediated).
-
Heat-inactivated microsomes: To control for non-enzymatic degradation of the drug.
-
Zero-time point: To determine the initial concentration of the drug at the start of the reaction.
Caption: General experimental workflow for dexibuprofen metabolism studies.
Analytical Method: HPLC-MS/MS
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the preferred analytical technique for the sensitive and selective quantification of dexibuprofen and its metabolites.
1. Chromatographic Conditions (Example):
-
Column: A chiral column (e.g., Chiralpak AS-H) is necessary for separating the enantiomers of ibuprofen and its metabolites if racemic ibuprofen is used or if chiral inversion is being studied. For routine analysis of dexibuprofen and its primary metabolites, a standard C18 reversed-phase column can be employed.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol) is commonly used.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducibility.
2. Mass Spectrometric Conditions (Example):
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often suitable for the acidic nature of dexibuprofen and its metabolites.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Dexibuprofen | 205.1 | 161.1 |
| 2-Hydroxyibuprofen | 221.1 | 177.1 |
| Carboxyibuprofen | 235.1 | 191.1 |
Note: The specific m/z values may vary slightly depending on the instrument and conditions used. These are representative values.
Conclusion
The metabolic pathway of this compound in liver microsomes is well-characterized, proceeding primarily through CYP2C9-mediated hydroxylation to form 2-hydroxyibuprofen and 3-hydroxyibuprofen, with the latter being further oxidized to carboxyibuprofen. These Phase I metabolites subsequently undergo glucuronidation, facilitated by UGTs such as UGT2B7. The provided quantitative data and detailed experimental protocols offer a robust framework for researchers and drug development professionals to conduct in vitro studies on dexibuprofen metabolism. A thorough understanding of these metabolic pathways is crucial for the continued safe and effective use of this important anti-inflammatory agent.
References
- 1. Dexibuprofen Therapeutic Advances: Prodrugs and Nanotechnological Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Bioevaluation and Molecular Dynamic Simulation Studies of Dexibuprofen–Antioxidant Mutual Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Regioselective and stereoselective metabolism of ibuprofen by human cytochrome P450 2C - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Dexibuprofen Lysine
Abstract
This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of Dexibuprofen from Dexibuprofen Lysine in bulk drug substances and pharmaceutical dosage forms. The method is specific, precise, and accurate, making it suitable for routine quality control and research applications.
Introduction
Dexibuprofen is the S-(+)-enantiomer of ibuprofen (B1674241), a widely used non-steroidal anti-inflammatory drug (NSAID). The pharmacological activity of ibuprofen is primarily attributed to the S-enantiomer[1][2]. This compound is a salt form of dexibuprofen, formulated to enhance its solubility and dissolution rate. Accurate quantification of the active moiety, dexibuprofen, is crucial for ensuring the quality, efficacy, and safety of the final drug product. This document provides a detailed protocol for an isocratic RP-HPLC method with UV detection for the determination of dexibuprofen.
Principle
The method separates dexibuprofen from potential impurities and excipients on a C18 stationary phase. The mobile phase, consisting of a mixture of an organic solvent (acetonitrile or methanol) and an acidic aqueous buffer, ensures good peak shape and retention of the analyte. Quantification is achieved by monitoring the UV absorbance at a specific wavelength and comparing the peak area of the sample to that of a known standard.
Experimental Workflow
Caption: Experimental workflow for this compound quantification by HPLC.
Materials and Methods
Instrumentation and Apparatus
-
HPLC system with a UV/Vis detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
Sonicator
Chemicals and Reagents
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (B84403)
-
Orthophosphoric acid
-
Water (HPLC grade)
Preparation of Solutions
Mobile Phase Preparation: A commonly used mobile phase is a mixture of an organic solvent and an acidic buffer. For example, a mixture of acetonitrile and phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) in a ratio of 60:40 (v/v) can be used[3]. Another option includes acetonitrile, acetate (B1210297) buffer, and acetic acid (65:35:0.3 v/v/v) with a pH of 5.5. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.
Standard Stock Solution Preparation: Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a stock solution of approximately 1000 µg/mL of this compound.
Working Standard Solution Preparation: Dilute the stock solution with the mobile phase to obtain a working standard solution with a final concentration in the range of 10-60 µg/mL[4].
Sample Preparation (from Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of this compound and transfer it to a suitable volumetric flask.
-
Add a portion of the mobile phase (about 70% of the flask volume) and sonicate for 15 minutes to ensure complete dissolution of the drug.
-
Dilute to the mark with the mobile phase and mix well.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.
Chromatographic Conditions
| Parameter | Recommended Conditions |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Detection Wavelength | 222 nm |
| Run Time | Approximately 10 minutes |
Method Validation Summary
The described HPLC method has been validated according to ICH guidelines, demonstrating its suitability for its intended purpose. The following tables summarize the typical validation parameters.
Table 1: System Suitability
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Areas | ≤ 2.0% |
Table 2: Linearity
| Analyte | Range (µg/mL) | Correlation Coefficient (r²) |
| Dexibuprofen | 5 - 100 | > 0.999 |
Table 3: Precision
| Precision Type | % RSD |
| Intra-day | < 2.0% |
| Inter-day | < 2.0% |
Table 4: Accuracy (Recovery)
| Spike Level | Mean Recovery (%) |
| 80% | 98 - 102% |
| 100% | 98 - 102% |
| 120% | 98 - 102% |
Table 5: Limits of Detection and Quantification
| Parameter | Value |
| Limit of Detection (LOD) | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~1.0 µg/mL |
Results and Discussion
A typical chromatogram shows a well-resolved peak for dexibuprofen with a retention time of approximately 5-7 minutes, depending on the exact chromatographic conditions. The method is specific, as no interference from common excipients is observed at the retention time of the analyte. The validation data confirms that the method is linear, precise, and accurate over the specified concentration range.
Conclusion
The HPLC method described in this application note is a reliable and efficient tool for the quantification of this compound in pharmaceutical formulations. The method is simple, rapid, and employs readily available reagents and instrumentation, making it ideal for routine quality control testing.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Chiral separation of ibuprofen and chiral pharmacokinetics in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eprajournals.com [eprajournals.com]
- 4. Development and Validation of a HPLC and an UV Spectrophotometric Methods for Determination of Dexibuprofen in Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
Development of a Validated Bioanalytical Method for Dexibuprofen Lysine in Human Plasma
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the quantitative determination of dexibuprofen, the active S(+) enantiomer of ibuprofen, in human plasma. The method is suitable for pharmacokinetic and bioequivalence studies of dexibuprofen lysine (B10760008) formulations. Dexibuprofen lysine rapidly dissociates in biological fluids, allowing the method to focus on the quantification of the active dexibuprofen moiety. This protocol is based on Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.
Method Overview
The bioanalytical method involves the extraction of dexibuprofen and an internal standard (IS) from human plasma via protein precipitation. The separated analytes are then quantified using a reverse-phase liquid chromatography system coupled with a triple quadrupole mass spectrometer. The method has been validated according to international guidelines to ensure its accuracy, precision, and reliability.
Experimental Protocols
Materials and Reagents
-
Dexibuprofen reference standard (≥98% purity)
-
Ibuprofen-d3 (internal standard, IS)
-
Human plasma (with K2EDTA as anticoagulant)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Ultrapure water
Instrumentation
-
Liquid Chromatography: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.7 µm particle size).
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of dexibuprofen and ibuprofen-d3 in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the dexibuprofen stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the ibuprofen-d3 stock solution with the same diluent.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (QCL, QCM, and HQC) by spiking blank human plasma with dexibuprofen.
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma sample (calibration standard, QC, or study sample) into a microcentrifuge tube.
-
Add 200 µL of the internal standard working solution in acetonitrile.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | C18 Reverse-Phase (e.g., Poroshell 120 EC-C18, 2.1 x 50 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 40% B, increase to 90% B over 2 min, hold for 1 min, return to initial conditions |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Table 2: Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Ion Source Temperature | 450°C |
| Ion Spray Voltage | -4500 V |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Dexibuprofen) | m/z 205.1 → 161.1[1] |
| MRM Transition (Ibuprofen-d3) | m/z 208.0 → 164.0[1] |
Method Validation
The bioanalytical method was validated according to the principles outlined in the FDA and ICH guidelines.[2] The validation parameters and their acceptance criteria are summarized below.
Table 3: Summary of Method Validation Parameters and Results
| Parameter | Acceptance Criteria | Result |
| Linearity | Correlation coefficient (r²) ≥ 0.99 | r² > 0.99 over the range of 0.05-36 µg/mL[1] |
| Accuracy & Precision | Within ±15% (±20% at LLOQ) of the nominal concentration | Intra- and inter-day precision (RSD) < 5%, Accuracy between 88.2% and 103.67%[1] |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank plasma | Method is selective for dexibuprofen and the internal standard |
| Recovery | Consistent and reproducible | Mean recoveries ranged from 78.4% to 80.9% for ibuprofen |
| Matrix Effect | Consistent and reproducible response | Negligible matrix effect observed |
| Stability | Analyte stable under various storage and handling conditions | Dexibuprofen is stable in plasma during short-term bench-top, long-term freezer storage, and freeze-thaw cycles |
Visualization of Workflows
Bioanalytical Workflow for Dexibuprofen in Plasma.
Bioanalytical Method Validation Process.
Conclusion
The described LC-MS/MS method provides a robust, sensitive, and specific approach for the quantification of dexibuprofen in human plasma. The validation results demonstrate that the method is reliable for its intended purpose in supporting pharmacokinetic and bioequivalence studies of this compound. The simple protein precipitation procedure allows for high-throughput sample analysis.
References
Application Note: Formulation of Dexibuprofen Lysine for Improved Oral Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dexibuprofen, the S(+)-enantiomer of ibuprofen (B1674241), is a non-steroidal anti-inflammatory drug (NSAID) that is more potent and has a better safety profile than its racemic counterpart.[1][2] However, dexibuprofen is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by high permeability but low aqueous solubility.[3][4] This poor solubility is a rate-limiting step for its dissolution and subsequent absorption, leading to variable and often incomplete oral bioavailability.[5]
To overcome these limitations, various formulation strategies have been developed. A primary and effective approach is the formation of salts, such as dexibuprofen lysine (B10760008). The lysine salt of ibuprofen has been shown to have a more rapid onset of absorption compared to the free acid form, attributed to its enhanced dissolution rate. While dexibuprofen lysine improves solubility, advanced formulation technologies can offer further significant enhancements in oral bioavailability.
This application note details several advanced formulation strategies that have been successfully applied to dexibuprofen, including solid dispersions, self-emulsifying drug delivery systems (SEDDS), and nanocrystals. These techniques aim to increase the surface area of the drug, improve wettability, or present the drug in a solubilized state, thereby enhancing the dissolution rate and oral bioavailability. The principles and protocols described herein for dexibuprofen are directly applicable for researchers aiming to further optimize the delivery of this compound.
Formulation Strategies and Comparative Data
Several advanced formulation techniques have demonstrated significant improvements in the pharmacokinetic profile of dexibuprofen in preclinical and clinical studies. The following tables summarize the quantitative data from various studies, comparing different formulation approaches to the pure, unprocessed drug.
Solid Dispersions (SD)
Solid dispersions involve the dispersion of one or more active ingredients in an inert carrier or matrix at the solid state. This technique enhances solubility by reducing particle size to a molecular level and improving wettability.
Table 1: Pharmacokinetic Parameters of Dexibuprofen Solid Dispersion Formulations in Rats
| Formulation ID | Composition (Drug:Polymer) | Method | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Fold Increase in AUC | Reference |
|---|---|---|---|---|---|---|---|
| Raw DEXI | Dexibuprofen Powder | - | 15.2 ± 2.1 | 4.0 | 85.7 ± 10.3 | - | |
| SD3 | DEXI:Poloxamer 407 (1:2) | Melting | 35.8 ± 4.5 | 2.0 | 210.4 ± 25.1 | ~2.45 | |
| SD6 | DEXI:Poloxamer 407 (1:2) | Solvent Evaporation | 48.1 ± 5.3 | 1.5 | 279.8 ± 30.6 | ~3.26 |
| CR Formulation | Immediate-Release SD + Sustained-Release Formula | Spray Drying | 3.5-fold higher vs. powder | N/A | 5.5-fold higher vs. powder | 5.5 | |
DEXI: Dexibuprofen; Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve.
Self-Emulsifying Drug Delivery Systems (SEDDS)
SEDDS are isotropic mixtures of oils, surfactants, and cosurfactants that form fine oil-in-water emulsions upon gentle agitation with aqueous media, such as gastrointestinal fluids. The drug remains in a solubilized state, bypassing the dissolution step.
Table 2: Pharmacokinetic Parameters of Dexibuprofen Solid-SEDDS in Rats
| Formulation | Composition | Dose | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Fold Increase in AUC | Reference |
|---|---|---|---|---|---|---|---|
| Dexibuprofen Powder | Pure Drug | 10 mg/kg | 12.5 ± 2.3 | 3.5 ± 0.5 | 65.4 ± 10.2 | - |
| Solid-SEDDS | Dexibuprofen, Labrasol, Capryol 90, Labrafil M 1944 CS, Aerosil 200 | 10 mg/kg | 25.1 ± 3.1 | 1.5 ± 0.3 | 132.7 ± 15.8 | ~2.03 | |
Nanocrystals
Nanocrystal technology involves reducing drug particle size to the nanometer range, which dramatically increases the surface area-to-volume ratio. This leads to a substantial increase in dissolution velocity and saturation solubility.
Table 3: Solubility and Dissolution of Dexibuprofen Nanocrystals
| Formulation | Stabilizer | Particle Size (nm) | Saturation Solubility (µg/mL) | % Drug Dissolved in 10 min | Reference |
|---|---|---|---|---|---|
| Raw Dexi | - | >1000 | 51.0 ± 2.0 (in water) | < 20% | |
| Dexi Nanocrystals | HPMC–PVP | 85.0 ± 2.5 | 270.0 ± 3.5 | > 80% |
| Dexi Nanocrystals | HPMC–Eudragit | 90.0 ± 3.0 | N/A | > 75% | |
HPMC: Hydroxypropyl methylcellulose; PVP: Polyvinyl pyrrolidone.
Experimental Protocols
Protocol for Preparation of Solid Dispersions (Solvent Evaporation Method)
This protocol is based on the methodology described for preparing highly bioavailable dexibuprofen-poloxamer 407 solid dispersions.
-
Dissolution: Accurately weigh dexibuprofen and Poloxamer 407 in a 1:2 ratio.
-
Dissolve both components in a suitable volume of ethanol (B145695) using a magnetic stirrer until a clear solution is obtained.
-
Solvent Evaporation: Transfer the solution to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Drying: Once the solvent is fully removed, place the solid mass in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Milling and Sieving: Pulverize the dried solid dispersion using a mortar and pestle.
-
Pass the resulting powder through a fine-mesh sieve (e.g., 100-mesh) to ensure particle size uniformity.
-
Storage: Store the final product in a desiccator at room temperature.
References
- 1. researchgate.net [researchgate.net]
- 2. Dexibuprofen Therapeutic Advances: Prodrugs and Nanotechnological Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulation of solid dispersion to improve dissolution and oral bioavailability of poorly soluble dexibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dexibuprofen nanocrystals with improved therapeutic performance: fabrication, characterization, in silico modeling, and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Dexibuprofen Nanoparticle Formulations
For Enhanced Drug Delivery and Therapeutic Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dexibuprofen, the S(+)-enantiomer of ibuprofen, is a non-steroidal anti-inflammatory drug (NSAID) with potent analgesic and anti-inflammatory effects.[1][2] Its therapeutic efficacy is often limited by poor aqueous solubility, which can lead to variable oral bioavailability and gastrointestinal side effects.[3] Nanoparticle-based drug delivery systems offer a promising strategy to overcome these limitations by enhancing the solubility, dissolution rate, and targeted delivery of Dexibuprofen. This document provides detailed application notes and protocols for the formulation, characterization, and evaluation of Dexibuprofen-loaded nanoparticles. While the focus is on Dexibuprofen, the principles can be adapted for its lysine (B10760008) salt, which exhibits improved intrinsic solubility.
Data Presentation: Formulation and Characterization of Dexibuprofen Nanoparticles
The following tables summarize quantitative data from various studies on Dexibuprofen nanoparticle formulations, providing a comparative overview of different approaches.
Table 1: Polymeric Nanoparticle Formulations of Dexibuprofen
| Polymer System | Preparation Method | Particle Size (nm) | Polydispersity Index (PDI) | Entrapment Efficiency (%) | Reference |
| PLGA | Solvent Displacement | < 200 | < 0.1 | Not Reported | [1] |
| PLGA-PEG | Solvent Displacement | ~150-200 | Not Reported | Not Reported | [1] |
| Chitosan/TPP | Ionotropic Gelation | 437.6 | Not Reported | 75.48 - 91.22 | |
| HPβCD Hydrogel | Not Specified | 287 | Not Reported | Not Reported |
Table 2: Crystalline and Lipid-Based Nanoparticle Formulations of Dexibuprofen
| Formulation Type | Preparation Method | Particle Size (nm) | Polydispersity Index (PDI) | Drug Loading (%) | Reference |
| Nanocrystals | Microchannel Fluidic Reactor | 45 ± 3.0 | 0.19 ± 0.06 | Not Applicable | |
| Nanocrystals | Antisolvent Precipitation | ~150-250 | Not Reported | Not Applicable | |
| Solid Lipid Nanoparticles | Hot Homogenization | Not Reported | Not Reported | Not Reported | |
| Nanoemulgel | High-Speed Homogenization | Not Reported | Not Reported | 2% |
Experimental Protocols
Protocol 1: Preparation of Dexibuprofen-Loaded PLGA Nanoparticles by Solvent Displacement
This protocol describes the preparation of poly(lactic-co-glycolic acid) (PLGA) nanoparticles encapsulating Dexibuprofen using the solvent displacement (nanoprecipitation) method.
Materials:
-
Dexibuprofen
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Poly(vinyl alcohol) (PVA) or other suitable surfactant (e.g., Tween 80, Lutrol F68)
-
Ultrapure water
Equipment:
-
Magnetic stirrer
-
Rotary evaporator
-
Ultrasonic bath/probe sonicator
-
High-speed centrifuge
-
Particle size analyzer
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of Dexibuprofen and PLGA in acetone.
-
Aqueous Phase Preparation: Prepare an aqueous solution of a surfactant (e.g., 0.5% w/v PVA) in ultrapure water.
-
Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant magnetic stirring.
-
Solvent Evaporation: Remove the acetone from the resulting nanoparticle suspension using a rotary evaporator under reduced pressure.
-
Purification: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm for 30 minutes) to pellet the nanoparticles and remove excess surfactant. Resuspend the pellet in ultrapure water. Repeat this washing step twice.
-
Lyophilization (Optional): For long-term storage, the purified nanoparticle suspension can be lyophilized with a suitable cryoprotectant.
Protocol 2: Preparation of Dexibuprofen Nanocrystals using a Microchannel Fluidic Reactor
This protocol outlines the fabrication of Dexibuprofen nanocrystals via a modified microchannel fluidic reactor (MCFR) method, which allows for controlled precipitation.
Materials:
-
Dexibuprofen
-
Poloxamer-407 or other suitable stabilizer
-
Ultrapure water
Equipment:
-
Microchannel Fluidic Reactor (MCFR)
-
Syringe pumps
-
Magnetic stirrer
-
Probe sonicator
Procedure:
-
Solvent Phase: Dissolve Dexibuprofen in ethanol (e.g., 5 mg/mL).
-
Antisolvent Phase: Dissolve a stabilizer (e.g., 0.5% w/v Poloxamer-407) in ultrapure water.
-
Controlled Precipitation: Pump the solvent and antisolvent phases through the MCFR at defined flow rates (e.g., 0.5 mL/min for solvent and 2.0 mL/min for antisolvent).
-
Stabilization: Collect the emergent nanosuspension into a vial containing an aqueous solution of the stabilizer and continue stirring for a defined period (e.g., 60 minutes).
-
Sonication: Sonicate the final nanosuspension for a short duration (e.g., 5 minutes) to ensure homogeneity.
Protocol 3: Characterization of Dexibuprofen Nanoparticles
1. Particle Size and Zeta Potential Analysis:
-
Dilute the nanoparticle suspension with ultrapure water.
-
Measure the particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
2. Entrapment Efficiency and Drug Loading:
-
Separate the unencapsulated Dexibuprofen from the nanoparticle suspension by centrifugation or filtration.
-
Quantify the amount of free Dexibuprofen in the supernatant using a validated HPLC method.
-
Calculate the entrapment efficiency (EE%) and drug loading (DL%) using the following equations:
-
EE% = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL% = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100
-
3. In Vitro Drug Release Study:
-
This study is typically performed using the dialysis bag diffusion technique.
-
Procedure:
-
Place a known amount of the Dexibuprofen nanoparticle suspension into a dialysis bag with a specific molecular weight cut-off.
-
Immerse the dialysis bag in a dissolution medium (e.g., phosphate (B84403) buffer pH 7.4) maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the dissolution medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the concentration of Dexibuprofen in the withdrawn samples using HPLC or UV-Vis spectrophotometry.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Nanoparticle Formulation and Characterization
Caption: Workflow for polymeric nanoparticle synthesis and analysis.
Signaling Pathway of Dexibuprofen's Anti-inflammatory Action
Caption: Dexibuprofen inhibits COX-2, blocking prostaglandin synthesis.
References
Application Notes and Protocols for In Vitro Efficacy Assessment of Dexibuprofen Lysine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing in-vitro cell-based assays for evaluating the efficacy of Dexibuprofen Lysine (B10760008), the lysine salt of the S-(+)-enantiomer of ibuprofen. The protocols detailed below are designed to assess the anti-inflammatory and analgesic properties of Dexibuprofen Lysine by measuring its effects on key biomarkers and cellular pathways involved in inflammation.
Introduction
Dexibuprofen, the pharmacologically active enantiomer of ibuprofen, is a non-steroidal anti-inflammatory drug (NSAID) that exerts its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition leads to a reduction in the synthesis of prostaglandins, which are key mediators of pain and inflammation. This compound offers potential advantages in terms of solubility and absorption. The following in-vitro assays provide a robust framework for characterizing the efficacy of this compound in a controlled laboratory setting.
Key In Vitro Assays for Efficacy Assessment
A panel of cell-based assays is recommended to comprehensively evaluate the in-vitro efficacy of this compound. These assays target different aspects of the inflammatory cascade.
Cell Viability and Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic potential of this compound on relevant cell lines and to establish a non-toxic concentration range for subsequent efficacy assays.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan (B1609692) product. The intensity of the purple color is directly proportional to the number of viable cells.
Recommended Cell Lines:
-
RAW 264.7 (murine macrophage cell line)
-
Human chondrocyte cell lines (e.g., C28/I2)
-
Primary chondrocytes[1]
Cyclooxygenase-2 (COX-2) Inhibition Assay
Objective: To quantify the inhibitory effect of this compound on COX-2 activity, its primary mechanism of action.
Principle: This assay measures the production of prostaglandin (B15479496) E2 (PGE2), a major product of the COX-2 enzyme, in cells stimulated with an inflammatory agent like lipopolysaccharide (LPS). The reduction in PGE2 levels in the presence of this compound indicates its inhibitory activity.
Prostaglandin E2 (PGE2) Immunoassay
Objective: To specifically measure the concentration of PGE2 in cell culture supernatants as an indicator of COX-2 activity.
Principle: A competitive enzyme-linked immunosorbent assay (ELISA) is a highly sensitive method for quantifying PGE2. In this assay, PGE2 in the sample competes with a labeled PGE2 for binding to a limited number of anti-PGE2 antibody sites. The resulting signal is inversely proportional to the amount of PGE2 in the sample.
Nitric Oxide (NO) Production Assay (Griess Assay)
Objective: To assess the effect of this compound on the production of nitric oxide, a pro-inflammatory mediator.
Principle: The Griess assay is a colorimetric method that detects the presence of nitrite (B80452) (NO2-), a stable and nonvolatile breakdown product of NO. In this reaction, nitrite reacts with sulfanilamide (B372717) to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo derivative that can be quantified by measuring its absorbance.
Pro-inflammatory Cytokine Expression Analysis (ELISA)
Objective: To evaluate the ability of this compound to modulate the production of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
Principle: Sandwich ELISAs are used to quantify the levels of specific cytokines in cell culture supernatants. A capture antibody specific to the cytokine of interest is coated onto a microplate well. The sample is added, and the cytokine binds to the capture antibody. A second, enzyme-linked detection antibody that also recognizes the cytokine is then added, forming a "sandwich." The addition of a substrate results in a color change that is proportional to the amount of cytokine present.
Data Presentation: Quantitative Efficacy of this compound
The following tables summarize the expected quantitative data from the described in-vitro assays. These values should be determined experimentally for this compound and can be compared to a reference NSAID like Celecoxib.
Table 1: Cytotoxicity of this compound (MTT Assay)
| Compound | Cell Line | Incubation Time (hours) | IC50 (µM) |
| This compound | RAW 264.7 | 24 | To be determined |
| This compound | Chondrocytes | 24 | To be determined |
| Celecoxib (Reference) | RAW 264.7 | 24 | Literature Value |
Table 2: Inhibition of COX-2 Activity by this compound
| Compound | Cell Line | Stimulant (LPS) | IC50 for PGE2 Inhibition (µM) |
| This compound | RAW 264.7 | 1 µg/mL | To be determined |
| Celecoxib (Reference) | RAW 264.7 | 1 µg/mL | 0.023[2] |
Table 3: Inhibition of Nitric Oxide Production by this compound
| Compound | Cell Line | Stimulant (LPS) | IC50 for NO Inhibition (µM) |
| This compound | RAW 264.7 | 1 µg/mL | To be determined |
| 1400W (Reference iNOS inhibitor) | J774A.1 | LPS | 10.7[2] |
Table 4: Inhibition of Pro-inflammatory Cytokine Production by this compound
| Compound | Cytokine | Cell Line | Stimulant (LPS) | IC50 for Inhibition (µM) |
| This compound | TNF-α | RAW 264.7 | 1 µg/mL | To be determined |
| This compound | IL-6 | RAW 264.7 | 1 µg/mL | To be determined |
| Dexamethasone (Reference) | TNF-α | J774A.1 | LPS | 0.044[2] |
| Dexamethasone (Reference) | IL-6 | J774A.1 | LPS | 0.058[2] |
Experimental Protocols
Protocol: Cell Viability (MTT) Assay
-
Cell Seeding: Seed RAW 264.7 macrophages or chondrocytes in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO in medium).
-
Incubation: Incubate the plate for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol: PGE2, NO, and Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well in 500 µL of complete culture medium. Incubate for 24 hours.
-
Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of this compound or a vehicle control. Incubate for 1 hour.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant for analysis.
-
PGE2 and Cytokine Measurement (ELISA):
-
Use commercially available ELISA kits for PGE2, TNF-α, and IL-6.
-
Follow the manufacturer's instructions for the assay procedure, which typically involves adding the supernatant to antibody-coated plates, followed by incubation with detection antibodies and a substrate for color development.
-
Measure the absorbance using a microplate reader and calculate the concentrations based on a standard curve.
-
-
Nitric Oxide Measurement (Griess Assay):
-
Add 50 µL of the cell culture supernatant to a 96-well plate.
-
Add 50 µL of Griess Reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine in 5% phosphoric acid) to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Visualizations
Signaling Pathway: NF-κB Activation and Inhibition by this compound
References
- 1. In Vitro Evaluation of Pharmacokinetic Properties of Selected Dual COX-2 and 5-LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of prostaglandin E2 restores defective lymphocyte proliferation and cell-mediated lympholysis in recipients after allogeneic marrow grafting - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: In Vitro Permeability Assessment of Dexibuprofen Lysine
Abstract
This document provides a detailed protocol for assessing the in vitro permeability of Dexibuprofen Lysine (B10760008), the lysine salt of the S-(+)-enantiomer of ibuprofen (B1674241). The enhanced aqueous solubility of Dexibuprofen Lysine is expected to influence its permeability characteristics compared to the free acid form. This protocol outlines two standard in vitro models for permeability screening: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell monolayer assay. These methods are fundamental in early drug development to predict the oral absorption and bioavailability of drug candidates.
Introduction
Dexibuprofen, the pharmacologically active enantiomer of ibuprofen, is a non-steroidal anti-inflammatory drug (NSAID) that exhibits analgesic and antipyretic properties. Its clinical efficacy is often limited by its poor aqueous solubility, which can affect its dissolution rate and subsequent absorption. The formation of salts, such as this compound, is a common strategy to enhance solubility and potentially improve bioavailability.[1][2]
In vitro permeability assays are crucial tools for evaluating the potential in vivo absorption of drug candidates. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput screening method that assesses passive diffusion across an artificial lipid membrane, mimicking the gastrointestinal barrier.[3][4][5] The Caco-2 cell monolayer assay is a more complex, cell-based model that represents the human intestinal epithelium, including both passive and active transport mechanisms.
This application note provides detailed protocols for both PAMPA and Caco-2 assays tailored for the assessment of this compound.
Physicochemical Properties of Dexibuprofen and this compound
A summary of the relevant physicochemical properties of Dexibuprofen and its lysine salt is presented in Table 1. The increased solubility of the lysine salt is a key factor influencing its permeability.
Table 1: Physicochemical Properties of Dexibuprofen and this compound
| Property | Dexibuprofen (Free Acid) | This compound | Reference |
| Molecular Weight ( g/mol ) | 206.28 | 352.48 | |
| pKa | ~4.4 - 4.9 | Acidic pKa: ~4.5, Basic pKa: ~9 | |
| Water Solubility | Poorly soluble | Soluble | |
| LogP | ~3.5 - 3.97 | Lower than Dexibuprofen |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA model is utilized to assess the passive diffusion of a compound across an artificial lipid membrane.
Materials and Reagents:
-
This compound
-
Dexibuprofen (for comparison)
-
PAMPA plate system (e.g., 96-well filter plates and acceptor plates)
-
Artificial membrane solution (e.g., 2% w/v lecithin (B1663433) in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4 and pH 6.5
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Reference compounds (high and low permeability controls)
-
UV-Vis spectrophotometer or LC-MS/MS system
Protocol:
-
Preparation of Solutions:
-
Prepare stock solutions of this compound, Dexibuprofen, and reference compounds in DMSO (e.g., 10 mM).
-
Prepare the donor solution by diluting the stock solutions in PBS (pH 6.5 to simulate the upper intestine) to a final concentration of 100 µM. The final DMSO concentration should be kept low (<1%).
-
Prepare the acceptor buffer (PBS, pH 7.4).
-
-
Membrane Coating:
-
Coat the filter membrane of the donor plate with the artificial membrane solution (e.g., 5 µL per well) and allow the solvent to evaporate.
-
-
Assay Procedure:
-
Add the acceptor buffer to the wells of the acceptor plate (e.g., 200 µL).
-
Add the donor solution to the wells of the coated donor plate (e.g., 200 µL).
-
Carefully place the donor plate on top of the acceptor plate to form a "sandwich".
-
Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.
-
-
Sample Analysis:
-
After incubation, separate the plates and determine the concentration of Dexibuprofen in both the donor and acceptor wells using a validated analytical method such as UV-Vis spectrophotometry or LC-MS/MS.
-
-
Calculation of Apparent Permeability Coefficient (Papp):
-
The apparent permeability coefficient (Papp) is calculated using the following equation:
Where:
-
VD is the volume of the donor well.
-
VA is the volume of the acceptor well.
-
A is the area of the membrane.
-
t is the incubation time.
-
CA(t) is the concentration of the drug in the acceptor well at time t.
-
Ceq is the equilibrium concentration, calculated as (CD(t) * VD + CA(t) * VA) / (VD + VA).
-
Illustrative Data:
Due to the lack of specific published Papp values for this compound, Table 2 presents hypothetical, yet scientifically plausible, data based on the known properties of ibuprofen and its salts. It is expected that this compound would exhibit higher permeability than Dexibuprofen due to its increased solubility.
Table 2: Illustrative PAMPA Permeability Data
| Compound | Papp (x 10⁻⁶ cm/s) | Permeability Classification |
| Dexibuprofen | 5.0 | Moderate |
| This compound | 15.0 | High |
| Propranolol (B1214883) (High Permeability Control) | >10 | High |
| Atenolol (B1665814) (Low Permeability Control) | <1 | Low |
Caco-2 Cell Monolayer Permeability Assay
This assay evaluates the transport of a compound across a monolayer of human colon adenocarcinoma cells (Caco-2), which differentiate to form tight junctions and express transporters, thus mimicking the intestinal epithelium.
Materials and Reagents:
-
Caco-2 cells (ATCC HTB-37)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics)
-
Transwell® inserts (e.g., 12- or 24-well plates)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4 and pH 6.5
-
Lucifer yellow
-
Transepithelial electrical resistance (TEER) meter
-
Reference compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
LC-MS/MS system for quantification
Protocol:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells according to standard protocols.
-
Seed the cells onto Transwell® inserts at an appropriate density (e.g., 6 x 10⁴ cells/cm²).
-
Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
-
Monolayer Integrity Assessment:
-
Measure the TEER of the cell monolayers. Values should be >250 Ω·cm².
-
Perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions. The Papp for Lucifer yellow should be <1.0 x 10⁻⁶ cm/s.
-
-
Transport Studies (Bidirectional):
-
Apical to Basolateral (A→B) Transport:
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add HBSS (pH 6.5) containing this compound to the apical (donor) compartment.
-
Add fresh HBSS (pH 7.4) to the basolateral (acceptor) compartment.
-
-
Basolateral to Apical (B→A) Transport:
-
Add HBSS (pH 7.4) containing this compound to the basolateral (donor) compartment.
-
Add fresh HBSS (pH 6.5) to the apical (acceptor) compartment.
-
-
Incubate the plates at 37°C with 5% CO₂ for a defined period (e.g., 2 hours).
-
At predetermined time points, collect samples from the acceptor compartment and replace with fresh buffer.
-
-
Sample Analysis:
-
Determine the concentration of Dexibuprofen in the collected samples using a validated LC-MS/MS method.
-
-
Calculations:
-
Papp Calculation:
Where:
-
dQ/dt is the flux (rate of appearance of the drug in the receiver compartment).
-
A is the surface area of the Transwell® membrane.
-
C₀ is the initial concentration in the donor compartment.
-
Efflux Ratio (ER):
An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
-
Illustrative Data:
Similar to the PAMPA data, Table 3 provides illustrative Caco-2 permeability data for this compound.
Table 3: Illustrative Caco-2 Permeability Data
| Compound | Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio | Permeability Classification |
| Dexibuprofen | A → B | 8.0 | 1.2 | High |
| B → A | 9.6 | |||
| This compound | A → B | 12.0 | 1.1 | High |
| B → A | 13.2 | |||
| Propranolol (High Permeability Control) | A → B | >10 | ~1 | High |
| Atenolol (Low Permeability Control) | A → B | <1 | ~1 | Low |
Visualization of Experimental Workflows
The following diagrams illustrate the workflows for the PAMPA and Caco-2 permeability assays.
Caption: Workflow for the PAMPA permeability assay.
References
- 1. Permeability of Ibuprofen in the Form of Free Acid and Salts of L-Valine Alkyl Esters from a Hydrogel Formulation through Strat-M™ Membrane and Human Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploration of the Safety and Solubilization, Dissolution, Analgesic Effects of Common Basic Excipients on the NSAID Drug Ketoprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 4. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 5. PAMPA | Evotec [evotec.com]
Application Notes and Protocols for Excipient Compatibility Studies of Dexibuprofen Lysine Tablet Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dexibuprofen, the pharmacologically active S(+)-enantiomer of ibuprofen, is a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. The lysine (B10760008) salt of dexibuprofen is often formulated to enhance its solubility and dissolution rate, potentially leading to a faster onset of action. The development of a stable and effective solid oral dosage form, such as a tablet, requires a thorough investigation of the compatibility between the active pharmaceutical ingredient (API) and the selected excipients.
Excipient compatibility studies are a critical component of pre-formulation research, aiming to identify any potential physical or chemical interactions that could compromise the stability, bioavailability, and safety of the final drug product.[1] Such interactions can lead to the degradation of the API, the formation of harmful impurities, or undesirable changes in the physical properties of the formulation.[2]
These application notes provide a comprehensive overview and detailed protocols for conducting excipient compatibility studies for a Dexibuprofen Lysine tablet formulation. The methodologies described herein are based on established scientific principles and regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[3][4]
Experimental Protocols
Materials
-
Active Pharmaceutical Ingredient: this compound
-
Excipients: A selection of commonly used excipients for tablet formulations, including but not limited to:
-
Diluents/Fillers: Microcrystalline Cellulose (MCC), Lactose Monohydrate, Dibasic Calcium Phosphate (B84403)
-
Binders: Povidone (PVP) K30, Hydroxypropyl Methylcellulose (HPMC)
-
Disintegrants: Croscarmellose Sodium, Sodium Starch Glycolate
-
Lubricants: Magnesium Stearate, Stearic Acid
-
Glidants: Colloidal Silicon Dioxide
-
-
Reagents and Solvents: Acetonitrile (B52724) (HPLC grade), Methanol (HPLC grade), Purified Water, Phosphate Buffer, Hydrochloric Acid, Sodium Hydroxide, Hydrogen Peroxide.
Protocol for Sample Preparation
-
Binary Mixtures: Prepare intimate mixtures of this compound with each selected excipient, typically in a 1:1 or 1:5 ratio (API:Excipient) by weight. The ratio should be chosen to maximize the likelihood of detecting an interaction.[5]
-
Moisture Addition: For each binary mixture, prepare two sets of samples. To one set, add 5% w/w of purified water to simulate the effect of moisture and accelerate potential interactions.
-
Control Samples: Prepare samples of this compound alone, with and without the addition of 5% w/w water, to serve as controls.
-
Packaging: Place all samples in appropriate containers, such as glass vials, and seal them. For samples intended for photostability testing, use amber-colored vials.
Protocol for Accelerated Stability Studies
-
Storage Conditions: Store the prepared samples under accelerated stability conditions as per ICH guidelines. A common condition is 40°C ± 2°C and 75% RH ± 5% RH.
-
Time Points: Analyze the samples at initial (time zero), 2-week, and 4-week time points.
-
Physical Evaluation: At each time point, visually inspect the samples for any physical changes such as discoloration, liquefaction, caking, or odor generation.
-
Chemical Analysis: Analyze the samples using a stability-indicating analytical method, such as HPLC, to determine the assay of this compound and to detect and quantify any degradation products.
Protocol for Analytical Method (HPLC)
A stability-indicating RP-HPLC method is crucial for the accurate assessment of drug-excipient compatibility.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of a buffered aqueous phase (e.g., phosphate or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good separation of this compound from its potential degradation products.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 222 nm.
-
Injection Volume: 20 µL.
-
-
Sample Preparation for HPLC Analysis:
-
Accurately weigh a portion of the stored sample.
-
Dissolve the sample in a suitable diluent (e.g., a mixture of water and methanol).
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Forced Degradation Studies: To ensure the analytical method is stability-indicating, forced degradation studies should be performed on this compound. This involves subjecting the API to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products.
Protocol for Thermal Analysis (Differential Scanning Calorimetry - DSC)
DSC is a valuable tool for rapidly screening for potential physical interactions.
-
Sample Preparation: Accurately weigh 2-5 mg of the binary mixture into an aluminum DSC pan and seal it.
-
DSC Parameters:
-
Heating Rate: 10°C/min.
-
Temperature Range: Typically from ambient temperature to 300°C.
-
Atmosphere: Inert nitrogen atmosphere.
-
-
Analysis: Compare the thermogram of the binary mixture with those of the individual components. The appearance of new peaks, disappearance of existing peaks, or a significant shift in the melting endotherm of the API can indicate an interaction.
Protocol for Spectroscopic Analysis (Fourier-Transform Infrared Spectroscopy - FT-IR)
FT-IR spectroscopy can provide information about chemical interactions by detecting changes in the functional groups of the API and excipients.
-
Sample Preparation: Prepare a pellet of the binary mixture with potassium bromide (KBr) or analyze the sample directly using an attenuated total reflectance (ATR) accessory.
-
FT-IR Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
-
Analysis: Compare the spectrum of the binary mixture with the spectra of the individual components. The appearance or disappearance of bands, or a significant shift in the position or intensity of characteristic bands, can suggest a chemical interaction.
Data Presentation
The quantitative data obtained from the HPLC analysis should be summarized in clear and well-structured tables to facilitate comparison and interpretation.
Table 1: Physical Evaluation of this compound and Excipient Binary Mixtures under Accelerated Conditions (40°C/75% RH)
| Sample | Time Point | Physical Appearance |
| This compound (Control) | Initial | White powder |
| 4 Weeks | No change | |
| This compound + MCC (1:1) | Initial | White powder |
| 4 Weeks | No change | |
| This compound + Lactose (1:1) | Initial | White powder |
| 4 Weeks | Slight yellowing | |
| This compound + Mg Stearate (1:5) | Initial | White powder |
| 4 Weeks | No change | |
| ... | ... | ... |
Table 2: Chemical Purity of this compound in Binary Mixtures after 4 Weeks at 40°C/75% RH (HPLC Analysis)
| Excipient | Ratio (API:Excipient) | Initial Assay (%) | Assay after 4 Weeks (%) | Total Degradation Products (%) |
| Control (API only) | - | 100.0 | 99.5 | 0.5 |
| Microcrystalline Cellulose | 1:1 | 100.0 | 99.2 | 0.8 |
| Lactose Monohydrate | 1:1 | 100.0 | 96.5 | 3.5 |
| Povidone K30 | 1:1 | 100.0 | 98.9 | 1.1 |
| Croscarmellose Sodium | 1:1 | 100.0 | 99.1 | 0.9 |
| Magnesium Stearate | 1:5 | 100.0 | 98.5 | 1.5 |
| Stearic Acid | 1:5 | 100.0 | 99.3 | 0.7 |
| Colloidal Silicon Dioxide | 1:5 | 100.0 | 99.0 | 1.0 |
(Note: The data presented in these tables are illustrative and should be replaced with actual experimental results.)
Visualization of Workflows and Relationships
Caption: Experimental workflow for this compound excipient compatibility studies.
Caption: Logical relationship of components in a this compound tablet formulation.
Conclusion
Thorough excipient compatibility studies are indispensable for the successful development of a robust and stable this compound tablet formulation. The protocols outlined in these application notes provide a systematic approach to identifying potential physical and chemical incompatibilities. By employing a combination of analytical techniques, including HPLC, DSC, and FT-IR, researchers can make informed decisions on the selection of appropriate excipients, thereby ensuring the quality, safety, and efficacy of the final drug product. The early identification and mitigation of potential stability issues can significantly reduce the time and resources required for formulation development and prevent costly delays in the drug approval process.
References
- 1. Ketoprofen Lysine Salt vs. Ketoprofen Acid: Assessing the Evidence for Enhanced Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Development, and Optimization of Dexibuprofen Microemulsion Based Transdermal Reservoir Patches for Controlled Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and evaluation of dexibuprofen formulation with fast onset and prolonged effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability indicating RP-HPLC method of dexibuprofen in nanocream formulation: Identification and quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Development of a Sustained-Release Formulation of Dexibuprofen Lysine
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Dexibuprofen, the S(+)-enantiomer of ibuprofen, is a non-steroidal anti-inflammatory drug (NSAID) that offers analgesic and antipyretic properties.[1][2][3] It is the pharmacologically active form and is considered more potent than racemic ibuprofen.[4] The primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which blocks the synthesis of prostaglandins, key mediators of pain and inflammation.[1] Dexibuprofen Lysine is a salt form developed to enhance the aqueous solubility of the drug.
Conventional immediate-release formulations of dexibuprofen require frequent dosing to maintain therapeutic plasma concentrations, which can lead to fluctuations in drug levels and potential side effects. The development of a sustained-release (SR) formulation aims to overcome these limitations by providing a prolonged drug release, maintaining therapeutic efficacy over an extended period, reducing dosing frequency, and improving patient compliance. Hydrophilic matrix tablets are a common and effective approach for achieving sustained release, where a polymer matrix controls the rate of drug diffusion and/or tablet erosion.
Formulation Strategy: Hydrophilic Matrix System
A hydrophilic matrix system is a widely used technology for oral sustained-release dosage forms.
-
Mechanism : When the tablet is exposed to gastrointestinal fluids, the hydrophilic polymer in the matrix swells to form a gel layer. This gel layer acts as a barrier that controls the release of the drug. Drug release is governed by a combination of diffusion of the drug through the gel layer and the erosion of the matrix itself.
-
Key Excipients :
-
Rate-Controlling Polymers : Hydroxypropyl methylcellulose (B11928114) (HPMC) is a common choice due to its non-toxic nature, ease of compression, and ability to provide robust, reproducible release profiles. Other polymers like xanthan gum or sodium carboxymethyl cellulose (B213188) can also be used.
-
Fillers/Binders : Microcrystalline cellulose (e.g., Avicel PH 102) is often used to aid in tablet compression and uniformity.
-
Lubricants : Magnesium stearate (B1226849) is added to prevent the tablet from sticking to the manufacturing equipment.
-
-
Advantages : This system is cost-effective, easy to manufacture using standard equipment (e.g., via direct compression or wet granulation), and the release profile can be readily modified by adjusting the polymer type, viscosity grade, and concentration.
Analytical Considerations
Accurate and validated analytical methods are crucial for formulation development and quality control.
-
Drug Content and Purity : A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is required to quantify this compound and separate it from any potential degradants.
-
In Vitro Drug Release : Dissolution testing is a critical quality control test that measures the rate and extent of drug release from the dosage form. The conditions (apparatus, medium, rotation speed) must be carefully selected to discriminate between different formulations.
-
In Vivo Evaluation : Pharmacokinetic studies in animal models or human volunteers are essential to compare the performance of the SR formulation against an immediate-release reference product. Key parameters include Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the curve).
Experimental Protocols
Protocol 1: Formulation of Sustained-Release Matrix Tablets (Wet Granulation Method)
This protocol describes the formulation of a model batch of this compound SR tablets.
Materials:
-
This compound (Active Pharmaceutical Ingredient)
-
Hydroxypropyl Methylcellulose (HPMC K100M) (Rate-controlling polymer)
-
Microcrystalline Cellulose (MCC PH101) (Binder/Filler)
-
Sodium Lauryl Sulfate (SLS) (Solubilizing agent)
-
Magnesium Stearate (Lubricant)
-
Talc (B1216) (Glidant)
-
Purified Water (Granulating fluid)
Equipment:
-
Weighing balance
-
Sieves (#40, #60)
-
Mortar and pestle or planetary mixer
-
Drying oven
-
Rotary tablet press
-
Hardness tester, Friability tester, Thickness gauge
Procedure:
-
Sifting : Sift this compound, HPMC, MCC, and SLS through a #40 sieve.
-
Dry Mixing : Thoroughly mix the sifted ingredients in a planetary mixer or with a mortar and pestle for 15 minutes to ensure uniform distribution.
-
Granulation : Add a sufficient quantity of purified water drop-wise to the powder blend while mixing to form a coherent wet mass.
-
Wet Screening : Pass the wet mass through a #12 sieve to form granules.
-
Drying : Dry the granules in a hot air oven at 50-60°C until the loss on drying (LOD) is less than 2%.
-
Dry Screening : Pass the dried granules through a #20 sieve.
-
Lubrication : Sift magnesium stearate and talc through a #60 sieve and blend with the dried granules for 5 minutes.
-
Compression : Compress the final blend into tablets using a rotary tablet press with appropriate tooling.
Protocol 2: In Vitro Dissolution Testing
This protocol outlines a standard method for evaluating the drug release profile of the SR tablets.
Equipment & Reagents:
-
USP Dissolution Apparatus 2 (Paddle method)
-
900 mL dissolution vessels
-
Phosphate (B84403) buffer pH 7.2 (Simulated intestinal fluid)
-
UV-Vis Spectrophotometer or HPLC system
Procedure:
-
Media Preparation : Prepare 900 mL of phosphate buffer (pH 7.2) for each vessel and allow it to de-aerate.
-
Apparatus Setup : Set up the USP Apparatus 2, maintaining the media temperature at 37 ± 0.5°C and the paddle rotation speed at 75 RPM.
-
Sample Introduction : Place one SR tablet in each dissolution vessel.
-
Sampling : Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time points (e.g., 1, 2, 4, 6, 8, 10, 12, and 24 hours).
-
Media Replacement : Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Sample Analysis : Filter the samples through a 0.45 µm syringe filter. Analyze the concentration of Dexibuprofen in the samples using a validated UV-Vis spectrophotometric method at 220 nm or an HPLC method.
-
Calculation : Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during previous sampling.
Protocol 3: RP-HPLC Method for Quantification of Dexibuprofen
This protocol provides a validated method for the determination of Dexibuprofen in bulk, dosage forms, or biological fluids.
Equipment & Reagents:
-
HPLC system with UV detector
-
C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Orthophosphoric acid
-
Water (HPLC grade)
Chromatographic Conditions:
-
Mobile Phase : Acetonitrile: Water: Methanol: Orthophosphoric acid (e.g., 200:300:400:1 v/v/v/v).
-
Flow Rate : 1.0 - 1.3 mL/min.
-
Column Temperature : Ambient.
-
Detection Wavelength : 220 nm.
-
Injection Volume : 20 µL.
Procedure:
-
Standard Preparation : Prepare a stock solution of Dexibuprofen reference standard in the mobile phase. Prepare a series of working standards by serial dilution to create a calibration curve (e.g., 1-100 µg/mL).
-
Sample Preparation :
-
For Tablets: Crush a tablet, dissolve the powder in the mobile phase, sonicate, and filter to obtain a known concentration.
-
For Dissolution Samples: Use the filtered aliquots directly or after appropriate dilution with the mobile phase.
-
-
Analysis : Inject the standard and sample solutions into the HPLC system.
-
Quantification : Determine the concentration of Dexibuprofen in the samples by comparing the peak area with the calibration curve generated from the reference standards. The retention time for Dexibuprofen is approximately 10.5 minutes under these conditions.
Data Presentation
Table 1: Model Formulation Composition
| Component | Function | Quantity per Tablet (mg) |
| This compound | Active Ingredient | 400 |
| HPMC K100M | Rate-Controlling Polymer | 150 |
| Microcrystalline Cellulose | Binder / Filler | 50 |
| Sodium Lauryl Sulfate | Solubilizing Agent | 10 |
| Magnesium Stearate | Lubricant | 5 |
| Talc | Glidant | 5 |
| Total Weight | 620 |
Table 2: Comparative In Vitro Dissolution Profile
| Time (Hours) | Immediate-Release (% Released) | Sustained-Release (% Released) |
| 1 | 85 | 22 |
| 2 | 98 | 35 |
| 4 | 100 | 55 |
| 6 | - | 70 |
| 8 | - | 85 |
| 12 | - | 96 |
| 24 | - | 99 |
| (Data is representative and synthesized from typical profiles for IR and SR formulations) |
Table 3: Comparative Pharmacokinetic Parameters
| Parameter | Immediate-Release (Reference) | Sustained-Release (Test) |
| Cmax (µg/mL) | ~12.4 | Lower |
| Tmax (hours) | ~2.2 | Higher (e.g., 4-6) |
| AUC (0-24h) (µg·h/mL) | Similar to SR | Similar to IR |
| T½ (Half-life) (hours) | ~2.0 | Appears prolonged |
| (Data is based on literature values for immediate-release formulations and expected outcomes for sustained-release versions.) |
Visualizations
Caption: Experimental workflow for sustained-release tablet development.
Caption: Mechanism of action of Dexibuprofen via COX inhibition.
References
- 1. What is the mechanism of Dexibuprofen? [synapse.patsnap.com]
- 2. Dexibuprofen | C13H18O2 | CID 39912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dexibuprofen Therapeutic Advances: Prodrugs and Nanotechnological Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic-Pharmacodynamic Model of Newly Developed Dexibuprofen Sustained Release Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of Dexibuprofen Lysine in a Carrageenan-Induced Paw Edema Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dexibuprofen, the S(+)-enantiomer of ibuprofen (B1674241), is a nonsteroidal anti-inflammatory drug (NSAID) that exhibits potent analgesic, anti-inflammatory, and antipyretic properties.[1] Its mechanism of action primarily involves the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are critical for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[1][2] Dexibuprofen is considered the pharmacologically active enantiomer, demonstrating greater potency and a potentially better safety profile compared to racemic ibuprofen. The lysine (B10760008) salt of dexibuprofen is formulated to enhance solubility and facilitate faster absorption, potentially leading to a quicker onset of action.
The carrageenan-induced paw edema model is a widely used and reproducible in vivo assay for evaluating the anti-inflammatory activity of new compounds.[3] Subplantar injection of carrageenan, a sulfated polysaccharide, into the rodent paw elicits a biphasic acute inflammatory response. The initial phase (0-2 hours) is characterized by the release of histamine, serotonin, and bradykinin, followed by a late phase (3-6 hours) mediated primarily by the overproduction of prostaglandins, with the involvement of cytokines such as TNF-α and IL-1β. This model is particularly sensitive to inhibitors of prostaglandin (B15479496) synthesis, making it a suitable preclinical model for assessing the efficacy of NSAIDs like dexibuprofen lysine.
These application notes provide a detailed protocol for utilizing the carrageenan-induced paw edema model to assess the anti-inflammatory effects of this compound, along with representative data and visualizations of the experimental workflow and underlying signaling pathways.
Data Presentation
The following tables summarize the expected quantitative outcomes of dexibuprofen and ibuprofen treatment in a carrageenan-induced paw edema model.
Table 1: Effect of Dexibuprofen on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Mean Paw Edema Inhibition (%) at 6 hours |
| Control (Vehicle) | - | 1.18 ± 0.64 |
| Dexibuprofen | 25 | 18.43 ± 2.21 |
Data adapted from a study on a dexibuprofen formulation. The study highlights a significant inhibition of paw swelling with dexibuprofen treatment compared to the control group.
Table 2: Time-Course of Paw Volume Changes with Ibuprofen Treatment in a Carrageenan-Induced Paw Edema Model
| Treatment Group | Dose (mg/kg) | Mean Paw Volume (mL) at 1 hour | Mean Paw Volume (mL) at 2 hours | Mean Paw Volume (mL) at 3 hours |
| Control (Vehicle) | - | 0.85 ± 0.05 | 0.93 ± 0.04 | 1.02 ± 0.04 |
| Ibuprofen | 40 | 0.62 ± 0.04 | 0.68 ± 0.05 | 0.75 ± 0.06* |
*p < 0.05 compared to the control group. This table illustrates the typical progression of paw edema and the significant reduction observed with ibuprofen treatment over a 3-hour period.
Experimental Protocols
Carrageenan-Induced Paw Edema Assay
Objective: To evaluate the in vivo anti-inflammatory activity of this compound by measuring the reduction of carrageenan-induced paw edema in rodents.
Materials:
-
This compound
-
Carrageenan (1% w/v in sterile 0.9% saline)
-
Vehicle (e.g., 0.5% carboxymethylcellulose or sterile saline)
-
Experimental Animals (e.g., male Wistar rats or Swiss albino mice, 180-220g)
-
Plethysmometer
-
Syringes and needles (26-30 gauge)
-
Animal weighing scale
Procedure:
-
Animal Acclimatization: House the animals in standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) for at least one week prior to the experiment, with free access to standard pellet chow and water.
-
Fasting: Fast the animals overnight (approximately 12-18 hours) before the experiment, with continued access to water.
-
Grouping and Dosing:
-
Randomly divide the animals into the following groups (n=6-8 per group):
-
Group I: Control (Vehicle)
-
Group II: Positive Control (e.g., Indomethacin 10 mg/kg or a reference dose of Ibuprofen)
-
Group III-V: this compound (e.g., low, medium, and high doses)
-
-
Administer the vehicle, positive control, or this compound orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection.
-
-
Baseline Paw Volume Measurement: Just before carrageenan injection, measure the initial volume of the right hind paw of each animal using a plethysmometer. This is the baseline reading (V₀).
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the subplantar region of the right hind paw of each animal.
-
Paw Volume Measurement Post-Carrageenan: Measure the paw volume at regular intervals after the carrageenan injection, typically at 1, 2, 3, 4, 5, and 6 hours (Vt).
-
Data Analysis:
-
Calculate the paw edema volume (Ve) at each time point: Ve = Vt - V₀
-
Calculate the percentage inhibition of edema for each treated group compared to the control group using the following formula: % Inhibition = [(Ve_control - Ve_treated) / Ve_control] x 100
-
Perform statistical analysis (e.g., one-way ANOVA followed by a post-hoc test like Dunnett's or Tukey's) to determine the significance of the observed differences between the groups. A p-value of < 0.05 is generally considered statistically significant.
-
Mandatory Visualizations
Caption: Experimental workflow for the carrageenan-induced paw edema model.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Peak Tailing in Dexibuprofen Lysine HPLC Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to peak tailing during the HPLC analysis of Dexibuprofen Lysine (B10760008).
Frequently Asked Questions (FAQs)
Q1: What are the common causes of peak tailing in the HPLC analysis of Dexibuprofen Lysine?
Peak tailing in the reversed-phase HPLC analysis of this compound is often a multifactorial issue. The primary causes can be broadly categorized as follows:
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Secondary Silanol (B1196071) Interactions: Dexibuprofen is an acidic compound (pKa ≈ 4.8), while lysine is a basic amino acid with multiple pKa values (≈ 2.2 for the carboxylic acid, 9.0 for the α-amino group, and 10.5 for the ε-amino group). At intermediate pH values, the positively charged lysine moiety can interact with ionized, negatively charged residual silanol groups (Si-O⁻) on the surface of silica-based stationary phases. This secondary interaction mechanism, in addition to the primary reversed-phase retention of the dexibuprofen molecule, can lead to significant peak tailing.[1][2]
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Inappropriate Mobile Phase pH: The pH of the mobile phase is a critical parameter that governs the ionization state of both the analyte and the stationary phase. If the mobile phase pH is not optimized, it can lead to multiple analyte forms in equilibrium, causing peak broadening and tailing. For an acidic compound like dexibuprofen, a mobile phase pH well below its pKa is generally recommended to ensure it is in its neutral, un-ionized form, which minimizes interactions with silanol groups.[3][4][5]
-
Column-Related Issues:
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Column Degradation: Over time, the stationary phase can degrade, especially when operating at extreme pH values or high temperatures, leading to the exposure of more active silanol sites.
-
Column Contamination: Accumulation of strongly retained sample components or impurities on the column inlet frit or the stationary phase can disrupt the flow path and cause peak distortion.
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Column Voids: The formation of a void at the column inlet can lead to a non-uniform flow path, resulting in peak broadening and tailing.
-
-
Methodological and Systemic Factors:
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Sample Overload: Injecting too high a concentration of the sample can saturate the stationary phase, leading to peak fronting or tailing.
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion. It is always recommended to dissolve the sample in the mobile phase or a weaker solvent.
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to band broadening and peak tailing.
-
Insufficient Buffer Capacity: A mobile phase with inadequate buffering capacity can lead to pH shifts on the column as the sample is introduced, causing peak shape issues.
-
Q2: How does the mobile phase pH affect the peak shape of this compound?
The mobile phase pH has a profound impact on the peak shape of ionizable compounds like this compound. Here's a breakdown of the effects:
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At Low pH (e.g., pH < 3.5):
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Dexibuprofen: Being an acidic compound with a pKa of approximately 4.8, at a low pH, it will be predominantly in its neutral, protonated form (R-COOH). This is the desired state for good retention and symmetrical peak shape in reversed-phase chromatography.
-
Lysine: The amino groups of lysine will be protonated and carry a positive charge (R-NH₃⁺).
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Silanol Groups: The residual silanol groups on the silica (B1680970) stationary phase will be largely protonated (Si-OH) and thus neutral.
-
Overall Effect: By keeping the silanol groups neutral, the undesirable ionic interactions with the positively charged lysine are minimized, leading to a significant reduction in peak tailing. Several studies on ibuprofen, a closely related compound, have shown that a mobile phase pH of around 3 yields good peak shape and resolution.
-
-
At Mid-Range pH (e.g., pH 4-7):
-
Dexibuprofen: Will exist in a mixed state of ionized (R-COO⁻) and un-ionized (R-COOH) forms.
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Silanol Groups: Will be partially or fully deprotonated and carry a negative charge (Si-O⁻).
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Overall Effect: This scenario is the most likely to cause severe peak tailing due to the strong ionic interaction between the positively charged lysine and the negatively charged silanol groups.
-
-
At High pH (e.g., pH > 7):
-
Dexibuprofen: Will be fully ionized (R-COO⁻).
-
Silanol Groups: Will be fully ionized (Si-O⁻).
-
Overall Effect: While the dexibuprofen is ionized, the high pH can also suppress the ionization of the lysine's amino groups to some extent. However, operating at high pH can be detrimental to the stability of silica-based columns. One validated method for dexibuprofen uses a mobile phase with a pH of 7.5, but this was in conjunction with triethylamine (B128534) as a silanol-masking agent.
-
The following table summarizes the expected impact of mobile phase pH on peak asymmetry for this compound:
| Mobile Phase pH | Expected Peak Asymmetry (Tailing Factor) | Rationale |
| < 3.5 | Low (closer to 1.0) | Dexibuprofen is neutral, and silanol groups are protonated, minimizing secondary interactions. |
| 4.0 - 7.0 | High | Strong ionic interactions between ionized lysine and deprotonated silanol groups. |
| > 7.5 | Variable (can be improved with additives) | Potential for silanol masking, but risks column degradation. |
Q3: What are the recommended strategies to eliminate peak tailing in this compound analysis?
Here are actionable strategies to troubleshoot and eliminate peak tailing:
-
Optimize Mobile Phase pH:
-
Recommendation: Adjust the mobile phase pH to be between 2.5 and 3.5. This is the most effective way to suppress the ionization of silanol groups and ensure Dexibuprofen is in its neutral form.
-
Action: Use a suitable buffer, such as a phosphate (B84403) or acetate (B1210297) buffer, to maintain a stable pH. A validated method for dexibuprofen uses a mobile phase containing a phosphate buffer at pH 3.0.
-
-
Use an End-Capped Column:
-
Recommendation: Employ a modern, high-purity, end-capped C18 or C8 column. End-capping chemically derivatizes the majority of residual silanol groups, making them less accessible for secondary interactions.
-
-
Incorporate Mobile Phase Additives:
-
Recommendation: If adjusting the pH is not sufficient or desirable, consider adding a silanol-masking agent.
-
Action: Add a small concentration (e.g., 0.1%) of an amine modifier like triethylamine (TEA) to the mobile phase. TEA will preferentially interact with the active silanol sites, reducing their availability to interact with the lysine moiety. However, be aware that TEA can be difficult to remove from the HPLC system.
-
-
Control Sample Concentration and Injection Volume:
-
Recommendation: Avoid column overload.
-
Action: Prepare a dilution series of your sample and inject them to see if the peak shape improves at lower concentrations. Reduce the injection volume if necessary.
-
-
Ensure Proper Sample Dissolution:
-
Recommendation: Dissolve the this compound sample in the mobile phase.
-
Action: If the sample is not soluble in the mobile phase, use a solvent that is weaker than the mobile phase to avoid peak distortion.
-
-
Maintain System and Column Health:
-
Recommendation: Regularly perform system maintenance and use a guard column.
-
Action: Flush the column with a strong solvent to remove contaminants. If peak tailing persists and is observed for other compounds as well, the column may be degraded and require replacement. Using a guard column can help extend the life of the analytical column.
-
Experimental Protocol: A Validated HPLC Method for Dexibuprofen
This protocol is based on a validated method for the determination of Dexibuprofen and can be adapted to minimize peak tailing.
| Parameter | Specification |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm |
| Column Temperature | 25 °C |
| Injection Volume | 20 µL |
| Sample Preparation | Dissolve the sample in the mobile phase. |
Mobile Phase Preparation (Phosphate Buffer, pH 3.0):
-
Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC-grade water to make a 20 mM solution.
-
Adjust the pH to 3.0 using phosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter before use.
Visual Troubleshooting Guides
The following diagrams illustrate the logical workflow for troubleshooting peak tailing and the chemical interactions at play.
References
Technical Support Center: Optimization of Spray Drying for Dexibuprofen Lysine Solid Dispersions
Welcome to the technical support center for the development of Dexibuprofen Lysine amorphous solid dispersions (ASDs) via spray drying. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing spray drying parameters and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific problems that may be encountered during the spray drying process for this compound solid dispersions.
Q1: We are experiencing low product yield. What are the likely causes and how can we improve it?
A1: Low product yield is a common issue in laboratory-scale spray drying. The primary cause is often the deposition of the product on the walls of the drying chamber and cyclone separator.
-
Troubleshooting Steps:
-
Outlet Temperature Too High: If the outlet temperature is above the glass transition temperature (Tg) of your this compound-polymer dispersion, the particles will be sticky and adhere to surfaces.[1] Try reducing the inlet temperature or increasing the feed rate to lower the outlet temperature.
-
Inadequate Aspiration/Gas Flow: A low drying gas flow rate may not be sufficient to carry the dried particles to the cyclone. Increase the aspirator setting or gas flow rate to improve particle transport.[2][3]
-
Feed Concentration: Very low solids concentration in the feed solution can result in extremely fine particles that are difficult to separate in the cyclone. Consider increasing the solids content, typically in the range of 10% to 30%.[1]
-
Q2: Our final product has poor flowability and is difficult to handle. How can we address this?
A2: Poor flowability in spray-dried dispersions is often linked to small particle size, low bulk density, and electrostatic charges.[4]
-
Troubleshooting Steps:
-
Increase Particle Size: To obtain larger particles, you can try decreasing the atomizing gas flow rate or increasing the feed solution viscosity (by increasing the solids concentration). A lower feed rate can also sometimes lead to larger particles.
-
Optimize Formulation: Incorporating excipients like leucine (B10760876) has been shown to improve the aerosol performance and flow properties of spray-dried powders.
-
Secondary Processing: If optimizing spray drying parameters is insufficient, downstream processing steps like dry granulation may be necessary to improve powder flow for tableting or capsule filling.
-
Q3: The dissolution rate of our solid dispersion is not significantly better than the crystalline drug. What went wrong?
A3: The goal of creating an ASD is to enhance dissolution. If this is not achieved, it likely indicates that the drug is not in a fully amorphous state or is rapidly recrystallizing.
-
Troubleshooting Steps:
-
Confirm Amorphous State: Use Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm the physical state of the dexibuprofen in your dispersion. The absence of sharp crystalline peaks in PXRD and the presence of a single glass transition temperature (Tg) in DSC indicate an amorphous system.
-
Check for Phase Separation: During drying, the drug and polymer can separate, leading to drug-rich domains that can crystallize. This can be caused by poor solvent choice or a high drug-to-polymer ratio. Ensure both drug and polymer are fully dissolved in a common solvent system.
-
Increase Polymer Ratio: A higher concentration of polymer can better stabilize the amorphous drug by preventing molecular mobility and crystallization. An API-to-excipient ratio of 1:4 has been shown to be effective for creating stable amorphous ibuprofen (B1674241) dispersions.
-
Optimize Inlet Temperature: A higher inlet temperature generally leads to a faster evaporation rate, which is crucial for trapping the drug in a stable amorphous form. However, it must not be so high as to cause degradation.
-
Q4: We are concerned about the physical stability of our amorphous solid dispersion. How can we ensure it remains amorphous over time?
A4: Maintaining the amorphous state during storage is critical. Stability is primarily influenced by the formulation's glass transition temperature (Tg) and storage conditions (temperature and humidity).
-
Troubleshooting Steps:
-
Formulate for a High Tg: The Tg of the solid dispersion should be at least 50°C above the intended storage temperature to minimize molecular mobility and prevent recrystallization. Selecting polymers with a high Tg, such as HPMCP-HP55 or PVP, is beneficial.
-
Control Residual Solvent: High levels of residual solvent can act as a plasticizer, lowering the Tg and promoting crystallization. Ensure the outlet temperature is adequate for efficient drying without being too low. Secondary drying under vacuum may be required.
-
Protect from Moisture: Amorphous systems can be hygroscopic. Moisture absorption can also lower the Tg. Store samples in a desiccator or with a desiccant and consider using moisture-protective secondary packaging.
-
Data Presentation: Spray Drying Parameters
The following tables provide starting parameters for spray drying experiments based on studies with ibuprofen, a close structural analog of dexibuprofen. These should be considered as starting points for optimization using a Design of Experiments (DoE) approach.
Table 1: Process Parameters for Ibuprofen Solid Dispersions
| Parameter | Range / Value | Rationale & Impact | Reference |
| Inlet Temperature (°C) | 97 - 120 | Affects evaporation rate and residual solvent. Higher temps can improve amorphous stability but risk degradation. | |
| Outlet Temperature (°C) | 38 - 80 | Critical for product stability. Must be below the product's Tg to prevent stickiness and yield loss. | |
| Solution Feed Rate | Varies (e.g., 3-10 mL/min) | Influences outlet temperature and particle residence time. Lower rates can improve drying efficiency. | |
| Atomizing Gas Flow (L/h) | 400 - 600 | Higher flow rates produce smaller droplets and particles. | |
| Aspirator Setting (%) | 80 - 100 | Determines the drying gas flow through the system, affecting particle collection efficiency. |
Table 2: Formulation Parameters for Ibuprofen Solid Dispersions
| Parameter | Range / Value | Rationale & Impact | Reference |
| API:Polymer Ratio (w/w) | 1:1 to 1:4 | Higher polymer content enhances the stability of the amorphous drug. | |
| Total Solids Content (%) | 5% - 30% | Affects solution viscosity and final particle size. Higher concentrations can lead to larger particles. | |
| Solvent System | Dichloromethane/Methanol; Ethanol/Water | Must be volatile and capable of dissolving both the drug and the polymer(s) to ensure a homogeneous dispersion. | |
| Common Polymers | HPMCP-HP55, Kollidon® VA 64, PVP K30, Poloxamer 127 | Polymer choice dictates the Tg of the final product and can influence drug-polymer interactions and dissolution. |
Experimental Protocols
Detailed methodologies for the characterization of this compound solid dispersions.
1. Differential Scanning Calorimetry (DSC)
-
Objective: To determine the glass transition temperature (Tg) and detect melting endotherms of any residual crystalline drug.
-
Methodology:
-
Accurately weigh 3-5 mg of the spray-dried powder into a standard aluminum DSC pan and hermetically seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample under a nitrogen purge (e.g., 50 mL/min) at a constant rate, typically 10°C/min.
-
Scan a temperature range appropriate for the sample, for instance, from 25°C to 200°C, to cover the expected Tg and melting point of dexibuprofen.
-
Analyze the resulting thermogram for a step change in the heat flow, which indicates the Tg. The absence of a sharp melting endotherm corresponding to crystalline dexibuprofen suggests an amorphous state.
-
2. Powder X-ray Diffraction (PXRD)
-
Objective: To confirm the amorphous or crystalline nature of the solid dispersion.
-
Methodology:
-
Pack the spray-dried powder into a sample holder, ensuring a flat and even surface.
-
Place the sample holder into the PXRD instrument.
-
Scan the sample using CuKα radiation over a 2θ range, for example, from 5° to 40°.
-
Set the step size and scan speed (e.g., 0.02° per step, 1 second per step).
-
Analyze the diffractogram. Crystalline materials will show sharp, characteristic Bragg peaks, while a fully amorphous sample will exhibit a broad, diffuse halo with no distinct peaks.
-
3. Scanning Electron Microscopy (SEM)
-
Objective: To visualize the morphology, particle size, and surface characteristics of the spray-dried particles.
-
Methodology:
-
Mount a small amount of the powder onto an aluminum stub using double-sided carbon tape.
-
Remove excess powder to ensure a monolayer of particles.
-
Sputter-coat the sample with a conductive material (e.g., gold or palladium) under vacuum to prevent charging.
-
Place the coated stub into the SEM chamber.
-
Acquire images at various magnifications using an appropriate accelerating voltage (e.g., 5-10 kV) to observe particle shape, size distribution, and surface texture.
-
Visualizations
Diagram 1: General Workflow for Spray Drying Optimization
Caption: A typical workflow for developing and optimizing a spray-dried solid dispersion.
Diagram 2: Troubleshooting Logic for Low Product Yield
Caption: A decision tree for troubleshooting low yield in spray drying experiments.
References
- 1. ardena.com [ardena.com]
- 2. Revealing facts behind spray dried solid dispersion technology used for solubility enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of Spray-Drying Parameters for Formulation Development at Preclinical Scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SPRAY-DRIED DISPERSIONS - Particle Engineering of Spray Dried Dispersions: Considerations for Downstream Processing [drug-dev.com]
Technical Support Center: Quantification of Dexibuprofen Lysine in Biological Matrices
Welcome to the technical support center for the quantification of Dexibuprofen Lysine (B10760008) in biological matrices. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during bioanalysis.
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of Dexibuprofen Lysine, focusing on practical solutions to mitigate these challenges and ensure high-quality data.
| Problem | Potential Cause(s) | Recommended Solution(s) | Relevant Quantitative Data/Expected Outcome |
| Poor Peak Shape (Tailing or Fronting) | 1. Secondary Interactions: Analyte interaction with active sites (e.g., residual silanols) on the stationary phase. 2. Column Overload: Injecting too much analyte mass. 3. Inappropriate Injection Solvent: Sample solvent is stronger than the initial mobile phase. 4. Column Void or Contamination: Physical damage or buildup of contaminants at the column inlet. | 1. Mobile Phase Modification: Add a buffer, such as ammonium (B1175870) formate (B1220265), to the mobile phase to minimize silanol (B1196071) interactions. Adjusting the pH of the mobile phase can also improve peak shape. 2. Reduce Sample Load: Decrease the injection volume or dilute the sample. 3. Solvent Matching: Ensure the sample solvent is of similar or weaker strength than the initial mobile phase. If possible, reconstitute the final extract in the initial mobile phase. 4. Column Maintenance: Reverse and flush the column (if permissible by the manufacturer). If the problem persists, use a guard column or replace the analytical column. | - Peak Asymmetry/Tailing Factor: Aim for a value between 0.9 and 1.2 for optimal peak shape. |
| Inconsistent or Low Analyte Response (Ion Suppression/Enhancement) | 1. Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts) interfere with the ionization of this compound in the mass spectrometer's ion source. 2. Formulation Excipients: High concentrations of solubilizers or other excipients in the dosing vehicle can cause significant ion suppression. | 1. Improved Sample Preparation: Employ more rigorous cleanup techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components. Protein precipitation is a simpler but potentially less clean method. 2. Chromatographic Separation: Optimize the LC method to separate this compound from the regions where matrix components elute. A slower gradient or a different column chemistry may be necessary. 3. Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., Dexibuprofen-d3) will co-elute and experience similar matrix effects as the analyte, providing the most accurate compensation. 4. Sample Dilution: Diluting the sample with a blank matrix can sometimes mitigate matrix effects, but may compromise sensitivity. | - Matrix Factor (MF): Should be between 0.85 and 1.15. The coefficient of variation (%CV) of the IS-normalized MF across different lots of matrix should be ≤15%. |
| Poor Enantiomeric Resolution | 1. Suboptimal Chiral Stationary Phase (CSP): The selected chiral column is not suitable for separating Dexibuprofen from its R-enantiomer. 2. Inappropriate Mobile Phase Composition: The mobile phase composition (e.g., organic modifier, pH, additives) is not optimized for chiral separation. | 1. Column Screening: Test different types of chiral columns (e.g., polysaccharide-based, Pirkle-type). Columns like CHIRALPAK® AD-RH have been shown to be effective. 2. Method Optimization: Systematically vary the mobile phase composition, including the type and percentage of organic modifier and the pH. The use of acidic additives is common for profens. | - Resolution (Rs): A resolution of >1.5 between the enantiomer peaks is generally considered baseline separation. |
| Analyte Instability | 1. Freeze-Thaw Instability: Repeated freezing and thawing cycles can lead to degradation of the analyte. 2. Long-Term Storage Instability: Degradation of the analyte over time, even when stored at low temperatures. 3. In-Process Instability: Degradation during sample preparation steps (e.g., at room temperature). | 1. Minimize Freeze-Thaw Cycles: Aliquot samples into smaller volumes to avoid repeated freezing and thawing of the entire sample. Validate the method for a specific number of freeze-thaw cycles. 2. Optimize Storage Conditions: Store samples at -70°C or lower for long-term stability. Validate the long-term stability at the intended storage temperature. 3. Maintain Low Temperatures: Keep samples on ice or at 4°C during processing and minimize the time they are at room temperature. | - Freeze-Thaw Stability: Recovery should be within ±15% of the nominal concentration after the validated number of cycles. One study on ibuprofen (B1674241) showed no sample loss after 3 freeze-thaw cycles.[1] - Long-Term Stability: The mean concentration should be within ±15% of the nominal concentration after the validated storage period. |
| Inaccurate Quantification due to Chiral Inversion | 1. In Vivo Conversion: The inactive R-enantiomer of ibuprofen can convert to the active S-enantiomer (Dexibuprofen) in the body.[2][3] This can lead to an overestimation of the administered Dexibuprofen if the analytical method does not differentiate between the enantiomers. 2. In Vitro Racemization: Although less common, there is a potential for racemization under certain sample handling or storage conditions. | 1. Use a Chiral Method: A validated enantioselective method is essential to separately quantify Dexibuprofen (S-ibuprofen) and its R-enantiomer. 2. Assess In Vitro Stability: During method validation, assess the stability of pure enantiomer standards in the biological matrix under various conditions to ensure no in vitro conversion occurs. Studies have shown that R-ibuprofen-CoA does not racemize in buffer solution (pH 7.4) or human plasma in vitro, suggesting enzymatic mediation is required.[4] | - Enantiomeric Purity: The analytical method should be able to confirm the enantiomeric purity of the dosed drug and monitor the formation of the other enantiomer. The extent of in vivo inversion of (R)-ibuprofen can range from 35% to 70% in humans.[2] |
| Impact of Hemolysis | 1. Matrix Effect from Lysed Red Blood Cells: The release of intracellular components from red blood cells can introduce additional interfering substances into the plasma/serum, potentially causing ion suppression or enhancement. 2. Analyte Stability: The altered chemical environment in a hemolyzed sample could potentially lead to analyte degradation. | 1. Method Validation with Hemolyzed Matrix: During method validation, evaluate the matrix effect using hemolyzed plasma. A study on ibuprofen found that the matrix effect was negligible in hemolytic plasma when a stable isotope-labeled internal standard was used. 2. Use of a SIL-IS: A stable isotope-labeled internal standard is highly recommended to compensate for potential matrix effects from hemolysis. 3. Sample Rejection Criteria: Establish a clear threshold for the acceptable level of hemolysis based on validation data. | - Accuracy and Precision in Hemolyzed Samples: The accuracy and precision of quality control samples prepared in hemolyzed matrix should be within ±15% of the nominal values. |
Frequently Asked Questions (FAQs)
Q1: Why is a chiral separation method necessary for the quantification of this compound?
A1: Dexibuprofen is the S-(+)-enantiomer of ibuprofen and is the pharmacologically active form. The R-(-)-enantiomer is largely inactive but can undergo in vivo conversion to the S-(+)-enantiomer. Therefore, to accurately determine the pharmacokinetics of Dexibuprofen and to understand the contribution of the chiral inversion, a validated enantioselective analytical method that can separate and quantify both enantiomers is crucial.
Q2: What are the most common sample preparation techniques for this compound in plasma or serum, and what are their pros and cons?
A2: The most common techniques are:
-
Protein Precipitation (PPT):
-
Pros: Simple, fast, and inexpensive.
-
Cons: Less clean extracts, which can lead to significant matrix effects and potential ion suppression in LC-MS/MS analysis.
-
-
Liquid-Liquid Extraction (LLE):
-
Pros: Provides cleaner extracts than PPT, reducing matrix effects.
-
Cons: More labor-intensive, requires larger volumes of organic solvents, and can be more difficult to automate.
-
-
Solid-Phase Extraction (SPE):
-
Pros: Can provide the cleanest extracts, leading to minimal matrix effects and improved sensitivity. It is also highly amenable to automation.
-
Cons: More expensive and requires more extensive method development to optimize the sorbent, wash, and elution steps.
-
Q3: How can I minimize matrix effects when using LC-MS/MS for quantification?
A3: Minimizing matrix effects is critical for accurate and reproducible results. Key strategies include:
-
Optimizing Sample Cleanup: As mentioned in Q2, using LLE or SPE can significantly reduce interfering matrix components.
-
Chromatographic Separation: Adjusting the HPLC/UPLC method to separate the analyte from the bulk of the matrix components is very effective. This may involve using a different column, modifying the mobile phase, or adjusting the gradient.
-
Using a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for compensating for matrix effects. A SIL-IS will behave almost identically to the analyte during extraction, chromatography, and ionization, thus correcting for variations in signal intensity.
-
Matrix-Matched Calibrants: Preparing calibration standards in the same biological matrix as the samples can help to normalize for consistent matrix effects across the analytical run.
Q4: What should I do if I observe significant peak tailing for Dexibuprofen?
A4: Peak tailing for acidic compounds like Dexibuprofen is often due to secondary interactions with the stationary phase. To address this:
-
Check the mobile phase pH: Ensure the pH is sufficiently low (e.g., using 0.1% formic or acetic acid) to keep the carboxyl group of Dexibuprofen protonated.
-
Add a buffer: The addition of a buffer salt like ammonium formate can help to mask active sites on the column.
-
Evaluate the column: The column may be contaminated or nearing the end of its life. Flushing the column or replacing it may be necessary. Consider using a column with a more inert stationary phase.
-
Reduce injection volume/concentration: Column overload can also cause peak tailing.
Q5: How does the lysine salt affect the bioanalysis of Dexibuprofen?
A5: this compound is a salt formulation designed to increase the solubility and dissolution rate of Dexibuprofen, leading to faster absorption in the body. For bioanalysis of plasma or serum samples, the this compound will have dissociated into Dexibuprofen and lysine. The analytical method will be quantifying the Dexibuprofen moiety. The presence of lysine in the formulation is not expected to directly interfere with the LC-MS/MS analysis of Dexibuprofen, especially with appropriate sample cleanup. However, it is always good practice during method development to confirm that high concentrations of lysine do not cause any unexpected matrix effects.
Experimental Protocols
Sample Preparation: Protein Precipitation (PPT)
-
To 100 µL of plasma/serum sample in a microcentrifuge tube, add 300 µL of cold acetonitrile (B52724) containing the internal standard (e.g., Dexibuprofen-d3).
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method Parameters
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: Chiralpak AD-RH (150 x 4.6 mm, 5 µm) or equivalent chiral column
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 40% B
-
1-8 min: 40% to 90% B
-
8-9 min: 90% B
-
9-9.1 min: 90% to 40% B
-
9.1-12 min: 40% B
-
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
-
MS System: Sciex Triple Quad 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions:
-
Dexibuprofen (S-Ibuprofen): Q1 205.1 -> Q3 161.1
-
R-Ibuprofen: Q1 205.1 -> Q3 161.1
-
Dexibuprofen-d3 (IS): Q1 208.1 -> Q3 164.1
-
-
Key MS Parameters:
-
Curtain Gas: 35 psi
-
IonSpray Voltage: -4500 V
-
Temperature: 550°C
-
Ion Source Gas 1: 55 psi
-
Ion Source Gas 2: 60 psi
-
Visualizations
Caption: Bioanalytical workflow for this compound quantification.
Caption: Decision tree for troubleshooting peak tailing issues.
References
Technical Support Center: Improving the Stability of Dexibuprofen Lysine in Solution
Welcome to the Technical Support Center for Dexibuprofen Lysine (B10760008). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of Dexibuprofen Lysine in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in an aqueous solution?
A1: The stability of this compound in solution is primarily influenced by pH, temperature, and exposure to light. Dexibuprofen itself is susceptible to degradation under acidic and oxidative conditions, while the lysine component can degrade, particularly at higher temperatures.
Q2: What is the main degradation product of the lysine component in the solution?
A2: The primary degradation product of lysine in an aqueous solution is lysine lactam. This degradation follows zero-order kinetics and is accelerated by increased temperature and lower pH.[1][2][3]
Q3: What are the known degradation products of Dexibuprofen?
A3: Under forced degradation conditions, Dexibuprofen can degrade into several products. A common degradation product, particularly under acidic and thermal stress, is 4-isobutylacetophenone.[4] Oxidative and thermal stress can lead to the formation of other degradants, including hydratropic acid, 4-ethylbenzaldehyde, and 4-(1-carboxyethyl)benzoic acid. Photodegradation can also lead to the formation of 4-isobutylacetophenone.
Q4: How does pH impact the stability of this compound solutions?
A4: The pH of the solution is a critical factor. Ibuprofen (B1674241), the active moiety, is more stable in neutral to slightly alkaline conditions and shows degradation under acidic conditions.[4] Conversely, lysine is more stable at higher pH values. Therefore, a careful optimization of the solution's pH is necessary to ensure the stability of both components. A pH of around 7.0 is often targeted for parenteral formulations of ibuprofen lysine.
Q5: Is this compound sensitive to light?
A5: Yes, Dexibuprofen, like ibuprofen, is sensitive to light, particularly UV radiation. Exposure to light can lead to photodegradation. It is recommended to protect solutions of this compound from light during storage and handling.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of Potency Over Time | Chemical degradation of Dexibuprofen or Lysine. | - Verify pH: Ensure the pH of the solution is within the optimal range (typically around 7.0). Use a suitable buffer system to maintain pH stability. - Control Temperature: Store the solution at recommended temperatures (e.g., refrigerated or controlled room temperature) to minimize thermal degradation. - Protect from Light: Store and handle the solution in light-protected containers. |
| Formation of Precipitates | pH shift leading to precipitation of Dexibuprofen, or incompatibility with other components. | - Buffer Capacity: Check if the buffer system has adequate capacity to maintain the pH. - Solubility: Ensure the concentration of this compound is below its saturation solubility at the storage temperature. - Compatibility: When mixing with other drugs or IV fluids, verify compatibility. This compound is known to be incompatible with certain drugs. |
| Appearance of Color | Formation of colored degradation products. | - Investigate Degradation Pathway: The appearance of color may indicate specific degradation pathways. Analyze the solution for known colored degradants. - Minimize Oxidation: If oxidative degradation is suspected, consider purging the solution with an inert gas (e.g., nitrogen) and/or adding an antioxidant. |
| Change in pH | Degradation of components leading to a shift in pH, or absorption of atmospheric CO2. | - Buffer Selection: Re-evaluate the choice and concentration of the buffer. - Container Closure: Use a container closure system that minimizes gas exchange. |
Quantitative Stability Data
The following tables summarize quantitative data from stability studies on ibuprofen and lysine solutions.
Table 1: Stability of Ibuprofen Lysinate Solution
| Concentration | Diluent | Storage Condition | Duration | Remaining Drug (%) | Reference |
| 27.5 mg/mL | Sterile Water | 23°C, unprotected from light | 360 hours | ~93% | |
| 5 mg/mL (undiluted) | - | 4°C, in glass vials | 14 days | >92% | |
| 2.5 mg/mL | Normal Saline | 4°C, in polypropylene (B1209903) syringes | 14 days | >92% | |
| 2.5 mg/mL | 5% Dextrose in Water | 4°C, in polypropylene syringes | 14 days | >92% |
Table 2: Forced Degradation of Dexibuprofen
| Stress Condition | Reagent/Condition | Duration | Degradation (%) | Reference |
| Acid Hydrolysis | 0.1 M HCl | - | Significant | |
| Base Hydrolysis | 0.1 M NaOH | - | Maximum | |
| Oxidation | 35% H₂O₂ | - | Maximum | |
| Thermal Degradation | Heat | - | Stable | |
| UV Degradation | UV Light | - | Stable |
Table 3: Kinetic Parameters for Lysine Degradation to Lysine Lactam
| pH | Temperature (°C) | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) |
| 10.0 | 100 | - | - |
| 10.3 | 60 | - | 80.14 (Degradation) |
| 10.3 | 80 | - | 83.22 (Generation) |
| 10.3 | 90 | - | |
| 10.3 | 100 | - | |
| 10.6 | 100 | - |
Note: Specific rate constants were not provided in the abstract but the study confirmed zero-order kinetics where the rate is independent of concentration.
Experimental Protocols
1. Stability-Indicating RP-HPLC Method for Dexibuprofen
This protocol outlines a general method for assessing the stability of Dexibuprofen in solution.
-
Chromatographic System:
-
Column: C18 column (e.g., Hibar® µBondapak® C18).
-
Mobile Phase: A mixture of Acetonitrile, Buffer (e.g., Acetate or Phosphate buffer), and Acetic Acid. A common ratio is Acetonitrile:Buffer:Acetic Acid (0.1M) of 65:35:0.3 (v/v/v), with the pH adjusted to around 5.5.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 20 µL.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of Dexibuprofen reference standard in a suitable solvent (e.g., methanol (B129727) or mobile phase).
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve a known concentration.
-
-
Sample Preparation:
-
Dilute the this compound solution with the mobile phase to a concentration within the linear range of the assay.
-
-
Forced Degradation Studies:
-
Acid Degradation: Treat the drug solution with an acid (e.g., 0.1 M HCl) at an elevated temperature.
-
Base Degradation: Treat the drug solution with a base (e.g., 0.1 M NaOH) at an elevated temperature.
-
Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 3-35% H₂O₂) at room temperature.
-
Thermal Degradation: Heat the drug solution at a high temperature (e.g., 60-80°C).
-
Photodegradation: Expose the drug solution to UV light.
-
After the specified time, neutralize the acid and base-treated samples and dilute all samples to the appropriate concentration for HPLC analysis.
-
-
Validation Parameters:
-
The method should be validated for specificity, linearity, range, accuracy, precision (intra-day and inter-day), limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.
-
Visualizations
Caption: General degradation pathway of Dexibuprofen under stress conditions.
Caption: Primary thermal degradation pathway of Lysine in solution.
Caption: Workflow for a forced degradation stability study of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Degradation kinetic study of lysi... preview & related info | Mendeley [mendeley.com]
- 4. Stability indicating RP-HPLC method of dexibuprofen in nanocream formulation: Identification and quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing In-Vitro Permeability of Dexibuprofen Lysine Formulations
Welcome to the Technical Support Center for Dexibuprofen Lysine (B10760008) Permeability Studies. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on enhancing the in-vitro permeability of Dexibuprofen Lysine formulations.
Frequently Asked Questions (FAQs)
Q1: Why is focusing on in-vitro permeability important for this compound?
A1: Dexibuprofen is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which is characterized by high permeability and low solubility.[1][2][3] However, its lysine salt form, this compound, is employed to improve its aqueous solubility and dissolution rate. While solubility is enhanced, it is crucial to ensure that the formulation strategy does not negatively impact its inherent high permeability. In-vitro permeability assays, such as the Caco-2 and PAMPA models, are essential tools to predict the in-vivo absorption of the drug across the intestinal epithelium.[4][5]
Q2: What are the primary in-vitro models for assessing the intestinal permeability of this compound?
A2: The two most common in-vitro models are:
-
Caco-2 Cell Permeability Assay: This model uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. It is considered the gold standard for in-vitro permeability screening as it can model both passive diffusion and active transport mechanisms.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a non-cell-based assay that predicts passive, transcellular permeability. It uses a 96-well plate with a filter coated with a lipid solution to create an artificial membrane. PAMPA is a high-throughput and cost-effective method for early-stage permeability screening.
Q3: How does the lysine salt form potentially enhance the permeability of Dexibuprofen?
A3: The primary role of forming the lysine salt is to increase the aqueous solubility and dissolution rate of Dexibuprofen. For a BCS Class II drug, where dissolution can be the rate-limiting step for absorption, this enhancement in solubility can lead to a higher concentration of the drug at the apical side of the intestinal epithelium, thereby creating a larger concentration gradient and driving passive diffusion. Additionally, amino acid-based enhancers may interact with the cell membrane, potentially increasing drug flux.
Q4: What are some common formulation strategies to enhance the in-vitro permeability of Dexibuprofen?
A4: Beyond the use of the lysine salt, other formulation strategies that have been explored to improve the dissolution and subsequent permeability of Dexibuprofen include:
-
Solid Dispersions: Dispersing Dexibuprofen in a polymer matrix can enhance its dissolution rate and bioavailability.
-
Nanocrystals: Reducing the particle size of Dexibuprofen to the nanometer range increases the surface area-to-volume ratio, leading to improved solubility and dissolution.
-
Inclusion Complexes: Complexation with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HPβCD), can significantly enhance the solubility of Dexibuprofen.
Troubleshooting Guides
Caco-2 Permeability Assay
| Issue | Potential Causes | Troubleshooting Steps & Solutions |
| Low Apparent Permeability (Papp) for a High-Permeability Compound | 1. Compromised monolayer integrity. 2. Low compound solubility in the assay buffer. 3. Active efflux of the compound. 4. Non-specific binding to assay plates. | 1. Verify Monolayer Integrity: Measure Transepithelial Electrical Resistance (TEER) before and after the experiment. TEER values should be within the acceptable range for your Caco-2 cell line (typically >200 Ω·cm²). Also, assess the permeability of a paracellular marker like Lucifer yellow; low permeability confirms tight junction integrity. 2. Improve Solubility: Use a biorelevant buffer or add a small percentage of a co-solvent (e.g., DMSO, ethanol), but ensure the solvent concentration is non-toxic to the cells. The addition of bovine serum albumin (BSA) to the basolateral medium can facilitate the transport of lipophilic drugs. 3. Investigate Efflux: Perform a bidirectional permeability assay (apical-to-basolateral and basolateral-to-apical). An efflux ratio (Papp(B-A)/Papp(A-B)) greater than 2 suggests the involvement of efflux transporters like P-glycoprotein (P-gp). Consider co-incubating with known efflux inhibitors (e.g., verapamil (B1683045) for P-gp). 4. Reduce Non-Specific Binding: Use low-binding plates and include a surfactant (e.g., 0.1% Tween 80) in the rinsing and collection buffers. |
| High Variability in Papp Values | 1. Inconsistent cell monolayer differentiation. 2. pH fluctuations in the assay buffer. 3. Inaccurate sample quantification. | 1. Standardize Cell Culture: Maintain consistent cell seeding density, passage number, and culture duration (typically 21 days) to ensure uniform monolayer differentiation. 2. Maintain pH Control: Use buffers with adequate buffering capacity, especially when testing ionizable drugs like Dexibuprofen. For acidic drugs, an apical pH of 6.0-6.5 and a basolateral pH of 7.4 can better mimic physiological conditions. 3. Validate Analytical Method: Ensure your analytical method (e.g., LC-MS/MS) is validated for linearity, accuracy, and precision in the assay matrix. |
| Low Compound Recovery | 1. Non-specific binding to plasticware. 2. High retention within the cell monolayer. 3. Compound degradation in the assay buffer. | 1. Use Low-Binding Plates: Employ commercially available low-adsorption microplates. 2. Optimize Cell Lysis: If measuring intracellular concentration, ensure your cell lysis protocol is efficient. 3. Assess Compound Stability: Incubate the compound in the assay buffer for the duration of the experiment and analyze for degradation products. |
PAMPA Assay
| Issue | Potential Causes | Troubleshooting Steps & Solutions |
| Low Permeability (Pe) for a High-Permeability Compound | 1. Improper formation of the artificial membrane. 2. Low compound solubility in the donor buffer. 3. Compound precipitation in the donor well. | 1. Ensure Proper Membrane Coating: Apply the lipid solution evenly to the filter and allow for adequate impregnation time. Use a consistent volume of lipid solution. 2. Enhance Solubility: Use a co-solvent in the donor buffer, but keep the concentration low (typically <5%) to avoid disrupting the lipid membrane. 3. Check for Precipitation: Visually inspect the donor wells after the experiment. If precipitation is observed, reduce the initial compound concentration. |
| High Permeability for a Low-Permeability Compound (False Positive) | 1. Disruption of the artificial membrane. 2. Use of a high concentration of co-solvent. | 1. Verify Membrane Integrity: Use a low-permeability marker compound in your assay to check for membrane leaks. 2. Limit Co-solvent Concentration: Keep the percentage of organic co-solvents in the donor buffer to a minimum. |
| High Data Variability | 1. Inconsistent membrane formation. 2. Evaporation from the wells. 3. Inaccurate quantification. | 1. Standardize Membrane Preparation: Use a consistent and validated procedure for coating the filter plates. 2. Prevent Evaporation: Keep the plates covered during incubation and place them in a humidified chamber. 3. Validate Analytical Method: Ensure the analytical method is robust and reproducible. |
Data Presentation
The following tables summarize hypothetical quantitative data for the in-vitro permeability of different Dexibuprofen formulations.
Table 1: Apparent Permeability (Papp) of Dexibuprofen Formulations in Caco-2 Assay
| Formulation | Apical pH | Basolateral pH | Papp (A→B) (x 10⁻⁶ cm/s) | Papp (B→A) (x 10⁻⁶ cm/s) | Efflux Ratio |
| Dexibuprofen (Acid) | 6.5 | 7.4 | 15.2 ± 1.8 | 18.5 ± 2.1 | 1.22 |
| This compound | 6.5 | 7.4 | 25.8 ± 2.5 | 28.3 ± 3.0 | 1.10 |
| Dexibuprofen Solid Dispersion | 6.5 | 7.4 | 35.1 ± 3.2 | 37.9 ± 3.5 | 1.08 |
| Dexibuprofen Nanocrystals | 6.5 | 7.4 | 42.5 ± 4.1 | 45.1 ± 4.3 | 1.06 |
Table 2: Effective Permeability (Pe) of Dexibuprofen Formulations in PAMPA
| Formulation | Donor pH | Acceptor pH | Pe (x 10⁻⁶ cm/s) |
| Dexibuprofen (Acid) | 6.5 | 7.4 | 12.7 ± 1.5 |
| This compound | 6.5 | 7.4 | 20.3 ± 2.1 |
| Dexibuprofen Solid Dispersion | 6.5 | 7.4 | 28.9 ± 2.9 |
| Dexibuprofen Nanocrystals | 6.5 | 7.4 | 36.4 ± 3.8 |
Experimental Protocols
Caco-2 Cell Permeability Assay
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to allow for differentiation and formation of a polarized monolayer.
-
Monolayer Integrity Assessment: Before the experiment, the TEER of the cell monolayers is measured. Only inserts with TEER values above the established threshold are used.
-
Preparation of Dosing Solutions: this compound and control compounds are dissolved in transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS) at the desired concentration. The pH of the apical and basolateral buffers can be adjusted to mimic physiological conditions (e.g., apical pH 6.5, basolateral pH 7.4).
-
Permeability Assay (Apical-to-Basolateral):
-
The culture medium is removed from the apical and basolateral compartments.
-
The monolayers are washed with pre-warmed transport buffer.
-
The dosing solution is added to the apical compartment, and fresh transport buffer is added to the basolateral compartment.
-
The plates are incubated at 37°C with gentle shaking.
-
Samples are collected from the basolateral compartment at predetermined time points (e.g., 30, 60, 90, and 120 minutes), and the volume is replaced with fresh buffer.
-
-
Permeability Assay (Basolateral-to-Apical): The procedure is the same, but the dosing solution is added to the basolateral compartment, and samples are collected from the apical compartment.
-
Sample Analysis: The concentration of Dexibuprofen in the collected samples is quantified using a validated LC-MS/MS method.
-
Calculation of Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C₀)
-
dQ/dt: The rate of drug appearance in the receiver compartment.
-
A: The surface area of the permeable support.
-
C₀: The initial concentration of the drug in the donor compartment.
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Preparation of the Artificial Membrane: A 96-well filter plate (donor plate) is coated with a lipid solution (e.g., 2% lecithin (B1663433) in dodecane) to form the artificial membrane.
-
Preparation of Solutions:
-
Donor Solution: The test compound (this compound) is dissolved in a buffer solution (e.g., PBS at pH 6.5).
-
Acceptor Solution: A buffer solution (e.g., PBS at pH 7.4) is prepared.
-
-
Assay Assembly:
-
The acceptor solution is added to the wells of a 96-well acceptor plate.
-
The donor plate with the artificial membrane is placed on top of the acceptor plate, ensuring the membrane is in contact with the acceptor solution.
-
The donor solution is added to the wells of the donor plate.
-
-
Incubation: The plate assembly is incubated at room temperature for a specified period (e.g., 5-18 hours) with gentle shaking.
-
Sample Analysis: After incubation, the concentrations of the compound in both the donor and acceptor wells are determined by LC-MS/MS.
-
Calculation of Effective Permeability (Pe): Pe (cm/s) = - [ln(1 - C_A(t) / C_eq)] * (V_D * V_A) / [(V_D + V_A) * A * t]
-
C_A(t): Concentration in the acceptor well at time t.
-
C_eq: Equilibrium concentration = [C_D(0) * V_D + C_A(0) * V_A] / (V_D + V_A).
-
V_D and V_A: Volumes of the donor and acceptor wells, respectively.
-
A: Area of the membrane.
-
t: Incubation time.
-
Visualizations
Caption: Workflow for the Caco-2 Permeability Assay.
Caption: Logical relationship for permeability enhancement.
References
- 1. Optimization of experimental conditions for skin-PAMPA measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced Solubility and Biological Activity of Dexibuprofen-Loaded Silica-Based Ternary Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dexibuprofen Therapeutic Advances: Prodrugs and Nanotechnological Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments [experiments.springernature.com]
- 5. Optimized conditions for prediction of intestinal drug permeability using Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Dexibuprofen Lysine Nanocrystal Synthesis for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of Dexibuprofen Lysine nanocrystals for in vivo studies. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of synthesizing this compound into nanocrystals for in vivo studies?
A1: Dexibuprofen, the pharmacologically active S(+)-enantiomer of ibuprofen, is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low aqueous solubility.[1] This poor solubility can limit its oral bioavailability.[2][3] By reducing the particle size to the nanometer range, the surface area-to-volume ratio is dramatically increased, leading to enhanced dissolution velocity and saturation solubility.[4][5] This improvement can result in faster onset of action, increased bioavailability, and potentially a reduced dose and fewer side effects.
Q2: Which synthesis method is most suitable for preparing this compound nanocrystals for early-stage in vivo research?
A2: For laboratory-scale synthesis suitable for initial in vivo studies, the antisolvent precipitation method is a common and effective choice. It is a "bottom-up" technique that is relatively simple, cost-effective, and allows for good control over particle size by manipulating process parameters. Other methods like high-pressure homogenization ("top-down") are also effective but are often more suitable for larger-scale production.
Q3: How do I choose the right stabilizer for my this compound nanocrystal formulation?
A3: The choice of stabilizer is critical to prevent aggregation and ensure the physical stability of the nanocrystals. Commonly used stabilizers for nanocrystals include polymers and surfactants. For Dexibuprofen nanocrystals, combinations of polymers like hydroxypropyl methylcellulose (B11928114) (HPMC) and polyvinylpyrrolidone (B124986) (PVP) have been shown to be effective in producing stable nanocrystals with small particle sizes. The selection should be based on experimental screening to find the optimal type and concentration that provides the best steric or electrostatic stabilization for this compound.
Q4: What are the critical quality attributes (CQAs) to monitor for this compound nanocrystals intended for in vivo use?
A4: The key CQAs for in vivo studies include:
-
Particle Size and Polydispersity Index (PDI): These affect the dissolution rate and bioavailability. A smaller particle size and a narrow PDI (typically < 0.3) are desirable.
-
Zeta Potential: This indicates the surface charge and predicts the physical stability of the nanosuspension. A higher absolute zeta potential value (e.g., > ±20 mV) suggests better stability against aggregation.
-
Crystallinity: It's important to confirm that the nanocrystals have maintained their crystalline structure, as amorphous forms can have different solubility and stability profiles. Techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) are used for this.
-
Drug Loading and Purity: To ensure accurate dosing in in vivo studies.
Q5: What are the main challenges when scaling up the synthesis of this compound nanocrystals?
A5: Scaling up from a lab to a pilot or industrial scale presents several challenges, including:
-
Maintaining Consistent Particle Size and PDI: Mixing dynamics change with scale, which can affect nucleation and growth rates.
-
Reproducibility: Ensuring batch-to-batch consistency is crucial for reliable in vivo data.
-
Sterility and Purity: For parenteral administration, ensuring the final product is sterile and free from residual solvents or other contaminants is a significant hurdle.
-
Process Efficiency and Cost-Effectiveness: The chosen method must be economically viable for larger-scale production.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Large Particle Size / High PDI | 1. Inefficient mixing of solvent and antisolvent. 2. Suboptimal stabilizer concentration (too low). 3. High drug concentration leading to rapid crystal growth. 4. Incorrect solvent/antisolvent ratio. | 1. Increase stirring speed or use a high-shear mixer. 2. Screen different stabilizer concentrations to find the optimal level. 3. Decrease the initial drug concentration in the solvent phase. 4. Optimize the solvent-to-antisolvent volume ratio. |
| Particle Aggregation / Sedimentation | 1. Insufficient stabilizer coverage on the nanocrystal surface. 2. Low zeta potential leading to weak electrostatic repulsion. 3. Ostwald ripening during storage. 4. Temperature fluctuations during storage. | 1. Increase the stabilizer concentration or use a combination of stabilizers (e.g., a polymer and a surfactant). 2. Adjust the pH of the suspension or add a charged surfactant to increase the zeta potential. 3. Optimize the stabilizer to inhibit crystal growth. Store at a consistent, cool temperature. 4. Store the nanosuspension at a controlled temperature (e.g., 2-8 °C) to minimize kinetic energy of particles. |
| Low Drug Yield | 1. Adhesion of nanocrystals to processing equipment. 2. Loss during downstream processing (e.g., centrifugation, filtration). 3. Incomplete precipitation of the drug. | 1. Silanize glassware to reduce adhesion. 2. Optimize centrifugation speed and time; use appropriate filter pore sizes. 3. Ensure the drug is poorly soluble in the antisolvent and optimize the solvent/antisolvent ratio. |
| Change in Crystalline State (Amorphization) | 1. High energy input during synthesis (e.g., high-pressure homogenization). 2. Interaction with certain stabilizers. | 1. For top-down methods, optimize the pressure and number of cycles. For bottom-up methods, this is less of a concern. 2. Characterize the solid state of the nanocrystals after synthesis with different stabilizers using PXRD and DSC. |
| Batch-to-Batch Inconsistency | 1. Variations in raw material quality (e.g., impurities in solvents or stabilizers). 2. Poor control over process parameters (e.g., temperature, stirring rate, addition rate). 3. Inconsistent post-synthesis processing. | 1. Use high-purity, well-characterized raw materials from a consistent source. 2. Implement strict process controls and standard operating procedures (SOPs). 3. Standardize all downstream processing steps. |
Quantitative Data Summary
The following tables summarize key formulation parameters and resulting particle characteristics for Dexibuprofen nanocrystals synthesized by the antisolvent precipitation method, as reported in the literature. These can serve as a starting point for the optimization of this compound nanocrystal synthesis.
Table 1: Influence of Stabilizer Composition on Nanocrystal Properties
| Formulation Code | Stabilizer(s) | Stabilizer Conc. (% w/v) | Particle Size (nm) | PDI | Reference |
| F1 | HPMC | 1.0 | 150 ± 4.5 | 0.25 ± 0.03 | |
| F2 | PVP | 1.0 | 180 ± 5.0 | 0.28 ± 0.04 | |
| F3 | HPMC + PVP | 1.0 | 85.0 ± 2.5 | 0.179 ± 0.01 | **** |
| F4 | HPMC + Eudragit | 1.0 | 90.0 ± 3.0 | 0.182 ± 0.02 |
Data adapted from a study on Dexibuprofen nanocrystals. HPMC: Hydroxypropyl methylcellulose, PVP: Polyvinylpyrrolidone, Eudragit: A brand of polymethacrylate-based polymers. The combination of HPMC and PVP resulted in the smallest and most uniform nanocrystals.
Table 2: Solubility Enhancement of Dexibuprofen Nanocrystals
| Formulation | Solubility in Water (µg/mL) | Fold Increase vs. Raw Drug | Reference |
| Raw Dexibuprofen | 51.0 ± 2.0 | - | |
| Dexibuprofen Nanocrystals (Optimized) | 270.0 ± 3.5 | ~5.3 |
This demonstrates the significant improvement in aqueous solubility achieved by converting Dexibuprofen into nanocrystals.
Experimental Protocols
Synthesis of this compound Nanocrystals via Antisolvent Precipitation
This protocol is a generalized procedure based on methods for Dexibuprofen and may require optimization for this compound.
Materials:
-
This compound
-
Solvent: Ethanol (or other suitable organic solvent in which this compound is soluble)
-
Antisolvent: Deionized water
-
Stabilizers: HPMC, PVP (or other selected polymers/surfactants)
Equipment:
-
Magnetic stirrer with stir bar
-
Syringe pump
-
Glass beaker
-
Syringe and needle
Procedure:
-
Prepare the Antisolvent Phase: Dissolve the chosen stabilizer(s) (e.g., 0.5% w/v HPMC and 0.5% w/v PVP) in the antisolvent (deionized water) in a glass beaker. Place the beaker on a magnetic stirrer and stir at a constant rate (e.g., 800 rpm).
-
Prepare the Solvent Phase: Dissolve this compound in the solvent (ethanol) to a specific concentration (e.g., 30 mg/mL).
-
Precipitation: Draw the this compound solution into a syringe and mount it on a syringe pump.
-
Inject the solvent phase into the stirring antisolvent phase at a constant flow rate (e.g., 5 mL/min). The drug will precipitate upon contact with the antisolvent, forming nanocrystals.
-
Continue stirring for a defined period (e.g., 1 hour) after the injection is complete to allow for the stabilization of the newly formed nanocrystals.
-
The resulting nanosuspension can then be used for characterization or further processing.
Characterization of Nanocrystals
-
Particle Size, PDI, and Zeta Potential: Analyze the nanosuspension using Dynamic Light Scattering (DLS) with a Zetasizer instrument. Dilute the sample appropriately with deionized water before measurement.
-
Crystallinity (PXRD): Lyophilize the nanosuspension to obtain a dry powder. Analyze the powder using a Powder X-ray Diffractometer. The presence of sharp peaks in the diffractogram confirms the crystalline nature of the nanocrystals.
-
Thermal Analysis (DSC): Analyze the lyophilized powder using a Differential Scanning Calorimeter. A sharp endothermic peak corresponding to the melting point of the drug will confirm its crystalline state.
-
Morphology (TEM/SEM): For Transmission Electron Microscopy (TEM), place a drop of the diluted nanosuspension on a carbon-coated copper grid, allow it to dry, and then visualize. For Scanning Electron Microscopy (SEM), analyze the lyophilized powder mounted on a stub.
Visualizations
Signaling Pathway: Mechanism of Action of Dexibuprofen
Caption: Mechanism of action of Dexibuprofen via inhibition of COX-1 and COX-2 enzymes.
Experimental Workflow: Antisolvent Precipitation Method
Caption: Experimental workflow for this compound nanocrystal synthesis and evaluation.
References
- 1. Challenges in Development of Nanoparticle-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formulation of solid dispersion to improve dissolution and oral bioavailability of poorly soluble dexibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Advances of Combinative Nanocrystal Preparation Technology for Improving the Insoluble Drug Solubility and Bioavailability [mdpi.com]
- 5. Dexibuprofen Therapeutic Advances: Prodrugs and Nanotechnological Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Addressing matrix effects in LC-MS/MS analysis of Dexibuprofen Lysine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of Dexibuprofen Lysine (B10760008).
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, their potential causes related to matrix effects, and recommended solutions.
| Issue | Potential Cause (Matrix Effect Related) | Recommended Solution |
| Poor reproducibility of results between samples | Variable Ion Suppression/Enhancement: Different biological samples (e.g., plasma from different individuals) contain varying levels of endogenous components like phospholipids (B1166683) and salts, leading to inconsistent matrix effects.[1][2] | 1. Implement a Robust Sample Preparation Method: Utilize more rigorous cleanup techniques such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) instead of simple protein precipitation.[3] 2. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., Dexibuprofen-d3) will co-elute with the analyte and experience similar matrix effects, allowing for accurate correction.[4] 3. Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects. |
| Low signal intensity or poor sensitivity | Significant Ion Suppression: Co-eluting matrix components are competing with Dexibuprofen for ionization in the MS source, reducing its signal.[5] This is a common issue with electrospray ionization (ESI). | 1. Optimize Chromatographic Separation: Modify the LC gradient to separate Dexibuprofen from the interfering matrix components. 2. Enhance Sample Cleanup: Employ techniques specifically designed to remove phospholipids, which are common sources of ion suppression in plasma samples. 3. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components. |
| Inaccurate quantification (biased results) | Consistent Ion Suppression or Enhancement: A consistent matrix effect that is not accounted for can lead to a systematic underestimation or overestimation of the analyte concentration. | 1. Quantify the Matrix Effect: Perform a post-extraction addition experiment to determine the extent of ion suppression or enhancement. 2. Use an Appropriate Internal Standard: A co-eluting SIL-IS is the most effective way to compensate for these effects. 3. Method of Standard Addition: For individual samples with suspected severe matrix effects, the standard addition method can provide accurate quantification. |
| Peak shape distortion (e.g., tailing, fronting) | Matrix Overload: High concentrations of matrix components can affect the chromatography, leading to poor peak shapes. | 1. Improve Sample Preparation: Reduce the amount of matrix components injected onto the column through better cleanup. 2. Dilute the Sample Extract: This can alleviate the overload on the analytical column. |
| Gradual decrease in signal intensity over a run sequence | Ion Source Contamination: Accumulation of non-volatile matrix components in the MS source can lead to a progressive loss of sensitivity. | 1. Implement a Divert Valve: Program the divert valve to send the highly concentrated, early-eluting matrix components to waste instead of the MS source. 2. Optimize Sample Cleanup: A cleaner sample extract will result in less contamination of the ion source. 3. Regular Instrument Maintenance: Clean the ion source regularly as part of routine maintenance. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix. This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.
Q2: Why is Dexibuprofen Lysine analysis susceptible to matrix effects?
A2: Like many pharmaceutical compounds analyzed in biological fluids such as plasma or urine, this compound is prone to matrix effects. The biological matrix is complex and contains numerous endogenous substances (e.g., salts, phospholipids, proteins) that can interfere with the ionization process in the mass spectrometer source. The presence of the lysine salt itself is unlikely to be a direct cause of matrix effects, as it is highly polar and likely to elute early in a reversed-phase chromatographic system. However, the formulation excipients used in the final drug product could potentially contribute to matrix effects if they co-elute with Dexibuprofen.
Q3: How can I quantitatively assess the matrix effect for my this compound assay?
A3: The most common method is the post-extraction spike method. This involves comparing the peak area of Dexibuprofen in a sample prepared by spiking the analyte into a blank, extracted matrix with the peak area of a pure solution of the analyte at the same concentration. The matrix factor (MF) is calculated as follows:
MF = (Peak Area in Presence of Matrix) / (Peak Area in Absence of Matrix)
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
Q4: What is the role of an internal standard (IS) in mitigating matrix effects?
A4: An internal standard is a compound of similar physicochemical properties to the analyte, which is added to all samples, calibrators, and quality controls at a constant concentration. An ideal IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement. By using the peak area ratio of the analyte to the IS for quantification, the variability introduced by the matrix effect can be compensated for. A stable isotope-labeled internal standard (e.g., Dexibuprofen-d3) is considered the gold standard as its behavior is nearly identical to the analyte.
Q5: What are the regulatory expectations regarding matrix effects for bioanalytical method validation?
A5: Regulatory agencies like the FDA and EMA require the evaluation of matrix effects during method validation. Typically, this involves assessing the matrix effect in at least six different lots of the biological matrix. The coefficient of variation (CV) of the internal standard-normalized matrix factor should be within a certain limit (e.g., ≤15%) to ensure that the matrix effect is consistent and adequately compensated for by the internal standard.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Factor
This protocol describes the post-extraction spike method to quantify the matrix effect.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike Dexibuprofen and the Internal Standard (IS) into the reconstitution solvent at a known concentration (e.g., low and high QC levels).
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. Spike Dexibuprofen and the IS into the extracted matrix at the same concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike Dexibuprofen and the IS into the biological matrix before the extraction process.
-
-
Analyze all three sets using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = Mean Peak Area of Set B / Mean Peak Area of Set A
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = (MF of Analyte) / (MF of IS)
-
-
Calculate Recovery:
-
Recovery (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100
-
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol provides a general workflow for SPE to clean up plasma samples for this compound analysis.
-
Condition the SPE cartridge (e.g., a mixed-mode or polymer-based sorbent) with methanol (B129727) followed by water.
-
Pre-treat the plasma sample: Dilute the plasma sample (e.g., 100 µL) with an acidic solution (e.g., 2% phosphoric acid) containing the internal standard.
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elute Dexibuprofen and the IS with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Quantitative Data Summary
The following tables summarize typical acceptance criteria and hypothetical data for a matrix effect assessment of this compound.
Table 1: Acceptance Criteria for Matrix Effect Assessment
| Parameter | Acceptance Criterion |
| Coefficient of Variation (CV) of IS-Normalized Matrix Factor | ≤ 15% |
| Recovery | Consistent, precise, and reproducible |
Table 2: Hypothetical Matrix Factor Data for this compound
| Matrix Lot | Analyte Peak Area (Set B) | IS Peak Area (Set B) | Analyte MF | IS MF | IS-Normalized MF |
| 1 | 85,000 | 175,000 | 0.85 | 0.88 | 0.97 |
| 2 | 82,000 | 170,000 | 0.82 | 0.85 | 0.96 |
| 3 | 88,000 | 180,000 | 0.88 | 0.90 | 0.98 |
| 4 | 83,000 | 172,000 | 0.83 | 0.86 | 0.97 |
| 5 | 86,000 | 178,000 | 0.86 | 0.89 | 0.97 |
| 6 | 84,000 | 174,000 | 0.84 | 0.87 | 0.97 |
| Mean | 84,667 | 174,833 | 0.85 | 0.87 | 0.97 |
| %CV | 2.8% | 2.2% | 2.8% | 2.2% | 0.7% |
| Based on a neat solution (Set A) mean peak area of 100,000 for the analyte and 200,000 for the IS. |
Visualizations
Caption: The concept of ion suppression due to matrix effects.
Caption: A logical workflow for troubleshooting matrix effects.
Caption: A typical Solid-Phase Extraction (SPE) workflow.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Establishment and validation of an SIL-IS LC-MS/MS method for the determination of ibuprofen in human plasma and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
Selection of appropriate excipients to prevent Dexibuprofen Lysine degradation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting appropriate excipients to prevent the degradation of Dexibuprofen Lysine (B10760008).
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Dexibuprofen Lysine in a solid dosage form?
A1: The primary degradation pathways for this compound include:
-
Maillard Reaction: A chemical reaction between the primary amine of the lysine moiety and the carbonyl group of a reducing sugar excipient, leading to the formation of a Schiff base and subsequent Amadori products. This can result in discoloration (browning) and a loss of potency.
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Hydrolysis: The ester linkage in Dexibuprofen can be susceptible to hydrolysis, particularly in the presence of moisture and at pH extremes. This would lead to the formation of Dexibuprofen and lysine.
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Oxidation: The Dexibuprofen molecule can be susceptible to oxidative degradation, especially in the presence of oxygen, metal ions, and light. This can lead to the formation of various degradation products.
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation of Dexibuprofen, leading to the formation of photolytic degradation products.
Q2: Which excipients are known to be incompatible with this compound?
A2: Excipients that have a higher potential for incompatibility with this compound include:
-
Reducing Sugars: Lactose (B1674315), dextrose, and other sugars with a free aldehyde or ketone group can participate in the Maillard reaction with the lysine portion of the salt.
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Excipients with High Water Content or Hygroscopicity: These can facilitate hydrolysis and other moisture-dependent degradation pathways.
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Acidic or Basic Excipients: The stability of Dexibuprofen is pH-dependent. Excipients that create an acidic or basic microenvironment can accelerate its degradation. The pKa of dexibuprofen is approximately 4.85.[1]
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Excipients containing reactive impurities: Peroxides in povidone or formaldehyde (B43269) in starch can lead to oxidative degradation.
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Magnesium Stearate: While a common lubricant, it can be alkaline and has been reported to be incompatible with some acidic drugs.
Q3: What are the initial signs of this compound degradation in my formulation?
A3: Initial signs of degradation can include:
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Physical Changes:
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Discoloration (yellowing or browning) of the powder blend or tablets, often indicative of the Maillard reaction.
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Changes in powder flow or compressibility.
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Alterations in the physical appearance of the dosage form, such as swelling or cracking.
-
-
Chemical Changes:
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A decrease in the assay of this compound.
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The appearance of new peaks in the chromatogram during HPLC analysis, corresponding to degradation products.
-
Q4: How can I prevent the Maillard reaction in my this compound formulation?
A4: To prevent the Maillard reaction, consider the following strategies:
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Avoid Reducing Sugars: Replace reducing sugars like lactose with non-reducing sugars such as sucrose (B13894) or sugar alcohols like mannitol (B672).
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Control Moisture Content: Maintain a low moisture content in the formulation throughout the manufacturing process and during storage.
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Use a Moisture Barrier Film Coat: For tablet formulations, a film coat can protect the drug product from environmental moisture.
-
Optimize Storage Conditions: Store the drug product at controlled room temperature and low humidity.
Troubleshooting Guides
Issue 1: Discoloration (Browning) of the Formulation
Possible Cause: Maillard reaction between this compound and a reducing sugar excipient.
Troubleshooting Steps:
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Identify Potential Reactants: Review the formulation for the presence of reducing sugars (e.g., lactose, glucose).
-
Excipient Replacement:
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Recommendation: Replace the reducing sugar with a non-reducing alternative.
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Example: Substitute lactose with mannitol or dibasic calcium phosphate (B84403).
-
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Moisture Control:
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Action: Implement stringent moisture control during manufacturing and packaging.
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Parameter: Aim for a loss on drying (LOD) of the final blend to be less than 2%.
-
-
Confirmation:
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Experiment: Conduct a compatibility study by preparing binary mixtures of this compound with the suspected excipient and storing them under accelerated stability conditions (e.g., 40°C/75% RH).
-
Analysis: Visually inspect for color change and quantify the formation of degradation products using a stability-indicating HPLC method.
-
Issue 2: Loss of Potency (Assay Failure) without Significant Discoloration
Possible Causes: Hydrolysis, oxidation, or photodegradation.
Troubleshooting Steps:
-
Evaluate Formulation pH:
-
Action: Measure the pH of a slurry of the drug product.
-
Rationale: Dexibuprofen is more stable in a slightly acidic to neutral pH range. Excipients creating a highly acidic or alkaline microenvironment can accelerate degradation.
-
-
Investigate for Hydrolysis:
-
Action: Review the hygroscopicity of the excipients used.
-
Recommendation: Replace highly hygroscopic excipients with less hygroscopic alternatives.
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Packaging: Consider the use of desiccants in the packaging.
-
-
Assess Oxidative Degradation:
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Action: Check for the presence of excipients known to contain oxidative impurities (e.g., peroxides in povidone).
-
Recommendation: Use antioxidants in the formulation, such as butylated hydroxytoluene (BHT) or ascorbic acid.
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Manufacturing: Consider processing under an inert atmosphere (e.g., nitrogen).
-
-
Evaluate Photostability:
-
Action: Conduct a photostability study according to ICH Q1B guidelines.
-
Recommendation: If the drug product is found to be photosensitive, use opaque or light-resistant packaging.
-
Data on Excipient Compatibility
The following table summarizes potential incompatibilities and recommendations. Quantitative data for this compound is limited in publicly available literature; therefore, the information is supplemented with data from studies on Ibuprofen and general knowledge of lysine salt stability.
| Excipient Category | Specific Excipient | Potential Incompatibility | Recommendation |
| Fillers/Diluents | Lactose (Monohydrate/Anhydrous) | High Risk: Maillard reaction with the lysine moiety, leading to discoloration and degradation. | Avoid. Use non-reducing fillers like Mannitol, Microcrystalline Cellulose, or Dibasic Calcium Phosphate. |
| Microcrystalline Cellulose | Low Risk: Generally compatible. Can have a higher moisture content. | Use a grade with low moisture content. Monitor for any interactions under high humidity. | |
| Mannitol | Low Risk: Non-reducing sugar alcohol, good alternative to lactose. | Recommended for formulations susceptible to the Maillard reaction. | |
| Dibasic Calcium Phosphate | Low Risk: Generally compatible. Can be slightly alkaline. | Monitor for pH-related degradation if the formulation is sensitive to basic microenvironments. | |
| Binders | Povidone (PVP) | Medium Risk: Can contain peroxide impurities that may lead to oxidative degradation. | Use a grade with low peroxide content. Consider the use of an antioxidant. |
| Starch (Pregelatinized) | Medium Risk: Can contain aldehydes and has a variable moisture content. | Use a grade with controlled specifications for impurities and moisture. | |
| Disintegrants | Croscarmellose Sodium | Low Risk: Generally compatible. | Widely used and considered safe for this type of formulation. |
| Sodium Starch Glycolate | Low Risk: Generally compatible. | Widely used and considered safe. | |
| Lubricants | Magnesium Stearate | Medium Risk: Can be alkaline and has been shown to interact with acidic drugs. | Use at the lowest effective concentration (typically < 1% w/w). Consider alternative lubricants like Sodium Stearyl Fumarate. |
| Glidants | Colloidal Silicon Dioxide | Low Risk: Generally inert and compatible. | Commonly used and considered safe. |
Experimental Protocols
Protocol 1: Excipient Compatibility Study
Objective: To assess the solid-state compatibility of this compound with selected excipients under accelerated stability conditions.
Methodology:
-
Sample Preparation:
-
Prepare binary mixtures of this compound and each excipient in a 1:1 ratio by weight.
-
Gently blend the powders using a mortar and pestle or a V-blender.
-
Prepare a control sample of pure this compound.
-
-
Stress Conditions:
-
Place the samples in open glass vials to allow for exposure to humidity.
-
Store the vials under accelerated stability conditions: 40°C ± 2°C / 75% RH ± 5% RH.
-
Additionally, store a set of samples at 50°C in a dry oven to assess thermal degradation without the influence of humidity.
-
For photostability testing, expose samples to light conditions as per ICH Q1B guidelines.
-
-
Time Points:
-
Analyze the samples at initial (t=0), 1 week, 2 weeks, and 4 weeks.
-
-
Analytical Methods:
-
Visual Observation: Record any changes in color, appearance, or physical state.
-
HPLC Analysis: Use a validated stability-indicating HPLC method to determine the assay of this compound and to detect and quantify any degradation products.
-
Differential Scanning Calorimetry (DSC): (Optional) Analyze the initial binary mixtures to detect any potential interactions indicated by changes in melting endotherms or the appearance of new peaks.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop and validate an HPLC method capable of separating Dexibuprofen from its potential degradation products.
Methodology:
-
Chromatographic Conditions (Example):
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile (B52724) and a phosphate buffer (pH adjusted to 3.0).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 222 nm
-
Column Temperature: 30°C
-
-
Forced Degradation Studies:
-
Subject a solution of this compound to forced degradation under the following conditions to generate potential degradation products:
-
Acid Hydrolysis: 0.1N HCl at 80°C for 2 hours.
-
Base Hydrolysis: 0.1N NaOH at 80°C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat at 105°C for 24 hours.
-
Photodegradation: Expose to UV light (254 nm) for 24 hours.
-
-
-
Method Validation:
-
Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The method is considered stability-indicating if all degradation products are well-resolved from the main Dexibuprofen peak.
-
Visualizations
Caption: Maillard reaction pathway leading to degradation.
Caption: Experimental workflow for excipient compatibility.
Caption: Key factors in this compound degradation.
References
Validation & Comparative
Head-to-head comparison of the bioavailability of Dexibuprofen Lysine and racemic ibuprofen
A comprehensive analysis of the pharmacokinetic profiles of dexibuprofen lysine (B10760008) and racemic ibuprofen (B1674241), supported by experimental data, for researchers, scientists, and drug development professionals.
This guide provides an objective comparison of the bioavailability of dexibuprofen lysine, the pharmacologically active S(+)-enantiomer of ibuprofen, and racemic ibuprofen, a 50:50 mixture of S(+)- and R(-)-enantiomers. The data presented herein is collated from various clinical studies to offer a clear perspective on their relative performance.
Executive Summary
Dexibuprofen, the isolated S(+)-enantiomer of ibuprofen, is responsible for the vast majority of the anti-inflammatory and analgesic effects of the drug.[1] While the R(-)-enantiomer in racemic ibuprofen can be partially converted to the S(+)-enantiomer in the body, this process is inefficient and varies between individuals.[1] Administering the pure, pharmacologically active enantiomer as dexibuprofen is intended to provide a more direct and consistent therapeutic effect, potentially with a lower total drug load and an improved safety profile.[1] Clinical trials have consistently shown that dexibuprofen at half the dose of racemic ibuprofen offers at least equivalent efficacy in various conditions.[1]
Pharmacokinetic Profile: A Comparative Analysis
The bioavailability of a drug is a critical pharmacokinetic parameter that determines its rate and extent of absorption. The following table summarizes key bioavailability parameters for dexibuprofen and racemic ibuprofen from comparative studies.
| Parameter | Dexibuprofen (S(+)-Ibuprofen) | Racemic Ibuprofen | Key Findings |
| Cmax (Maximum Plasma Concentration) | Generally higher or equivalent at half the dose of racemic ibuprofen. | Dose-dependent. | A study comparing a 0.2 g dexibuprofen injection to a 0.2 g racemic ibuprofen injection found the geometric mean ratio for Cmax to be 184.6% in favor of dexibuprofen.[2] |
| Tmax (Time to Maximum Plasma Concentration) | ~1-2 hours (oral administration). | ~1-2 hours (oral administration). | Both are rapidly absorbed after oral administration. |
| AUC (Area Under the Curve) | Dose-proportional. | Complex due to the conversion of the R- to the S-enantiomer. | The geometric mean ratios for AUC from time 0 to the last quantifiable time point and AUC from time 0 to infinity for a 0.2 g dexibuprofen injection compared to a 0.2 g racemic ibuprofen injection were 136.9% and 134.4%, respectively. A study comparing different doses of dexibuprofen and racemic ibuprofen found the mean relative bioavailability of dexibuprofen from the racemate to be 0.66. |
Experimental Protocols
The data presented in this guide is derived from clinical trials employing rigorous methodologies to assess the bioavailability of dexibuprofen and racemic ibuprofen. A typical experimental design is a randomized, crossover study in healthy volunteers.
A representative experimental protocol is as follows:
-
Study Design: A single-dose, randomized, open-label, two-period crossover study.
-
Subjects: Healthy adult male and female volunteers.
-
Drug Administration: Subjects receive a single oral or intravenous dose of either dexibuprofen or racemic ibuprofen, followed by a washout period before receiving the other formulation.
-
Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours).
-
Plasma Analysis: Plasma concentrations of S(+)-ibuprofen and R(-)-ibuprofen are determined using a validated enantioselective analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The pharmacokinetic parameters, including Cmax, Tmax, and AUC, are calculated from the plasma concentration-time data using non-compartmental methods.
Below is a graphical representation of a typical bioavailability study workflow.
Caption: Experimental workflow for a typical crossover bioavailability study.
Mechanism of Action: COX Inhibition
The therapeutic effects of ibuprofen are mediated through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of pain and inflammation. There are two main isoforms of this enzyme: COX-1 and COX-2. The S(+)-enantiomer (dexibuprofen) is a more potent inhibitor of both COX-1 and COX-2 compared to the R(-)-enantiomer.
The following diagram illustrates the role of dexibuprofen in the arachidonic acid pathway.
Caption: Inhibition of prostaglandin (B15479496) synthesis by dexibuprofen.
Conclusion
The available evidence suggests that this compound offers a favorable pharmacokinetic profile compared to racemic ibuprofen. By administering the pharmacologically active S(+)-enantiomer, a more predictable and potentially more effective therapeutic outcome can be achieved at a lower dose. This may also contribute to an improved safety and tolerability profile. The choice between this compound and racemic ibuprofen should be guided by a thorough understanding of their respective pharmacokinetic and pharmacodynamic properties.
References
A Comparative Guide to HPLC and LC-MS/MS Methods for the Bioanalysis of Dexibuprofen Lysine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantitative bioanalysis of Dexibuprofen Lysine in biological matrices. While no direct cross-validation studies for this compound were identified, this comparison is based on established and validated methods for Dexibuprofen and its racemate, Ibuprofen (B1674241). The principles and methodologies discussed are directly applicable to the bioanalysis of this compound.
Executive Summary
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a robust and cost-effective method suitable for the routine quantification of Dexibuprofen in biological samples, particularly at higher concentrations. In contrast, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, making it the gold standard for bioanalytical studies requiring low detection limits and high specificity, such as pharmacokinetic and bioequivalence studies. The choice between these two powerful techniques depends on the specific requirements of the analysis, including desired sensitivity, sample complexity, and available resources.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key performance parameters of representative HPLC-UV and LC-MS/MS methods for the bioanalysis of Dexibuprofen/Ibuprofen.
Table 1: Comparison of Typical Bioanalytical Method Parameters
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 5 - 100 µg/mL[1] | 0.05 - 36 µg/mL[2] |
| Lower Limit of Quantification (LLOQ) | 1.0 µg/mL[1] | 10 ng/mL[3] |
| Limit of Detection (LOD) | 0.5 µg/mL[1] | 3 ng/mL |
| Accuracy (% Recovery) | 99.46% - 100.65% | 88.2% - 103.67% |
| Precision (%RSD) | < 2% | < 5% |
| Sample Volume | ~50 µL | 10 - 100 µL |
| Run Time | ~10.5 min | ~5 min |
| Selectivity | Good, but susceptible to interference from co-eluting compounds. | Excellent, highly specific due to mass-based detection. |
| Cost | Lower instrument and operational cost. | Higher instrument and operational cost. |
Experimental Protocols
Detailed methodologies for representative HPLC-UV and LC-MS/MS assays are provided below.
HPLC-UV Method for Dexibuprofen in Human Serum
1. Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of human serum, add 900 µL of acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant, filter through a 0.45 µm filter, and inject into the HPLC system.
2. Chromatographic Conditions:
-
HPLC System: Shimadzu LC-20AT series or equivalent.
-
Column: Hibar® µBondapak® C18 (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile:Acetate Buffer:Acetic Acid 0.1M (65:35:0.3 v/v/v), pH adjusted to 5.5.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV at 220 nm.
-
Temperature: Ambient.
LC-MS/MS Method for Ibuprofen (including Dexibuprofen) in Human Plasma
1. Sample Preparation (Liquid-Liquid Extraction):
-
To a 50 µL aliquot of human plasma, add an internal standard solution (e.g., Ibuprofen-d3).
-
Add 1 mL of extraction solvent (e.g., ethyl acetate).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
2. LC-MS/MS Conditions:
-
LC System: Agilent 1200 series or equivalent.
-
Column: ZORBAX Eclipse XDB-C18 (50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water and acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: API 5000 or equivalent triple quadrupole mass spectrometer.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MRM Transitions:
-
Ibuprofen: m/z 205.0 → 161.1
-
Ibuprofen-d3 (IS): m/z 208.0 → 164.0
-
Mandatory Visualizations
Metabolic Pathway of Ibuprofen
Dexibuprofen, the S-(+)-enantiomer of Ibuprofen, is the pharmacologically active form. The R-(-)-enantiomer of Ibuprofen can undergo unidirectional chiral inversion to Dexibuprofen in the body. The primary metabolic pathway for Ibuprofen involves oxidation by cytochrome P450 enzymes to inactive metabolites.
Caption: Metabolic pathway of Ibuprofen, including chiral inversion and oxidation.
Experimental Workflow for Bioanalytical Method Cross-Validation
Cross-validation is essential when two or more bioanalytical methods are used to generate data within the same or across different studies to ensure the equivalency of the results.
Caption: Workflow for the cross-validation of two bioanalytical methods.
References
Dexibuprofen Lysine Demonstrates Favorable Gastric Safety Profile in Comparative Analysis with Other NSAIDs
For Immediate Release
A comprehensive review of clinical data reveals that Dexibuprofen Lysine (B10760008), the lysine salt of the pharmacologically active S(+)-enantiomer of ibuprofen (B1674241), exhibits a favorable gastric safety profile compared to other commonly used non-steroidal anti-inflammatory drugs (NSAIDs). This analysis, aimed at researchers, scientists, and drug development professionals, synthesizes experimental data from multiple studies to provide a clear comparison of the gastrointestinal tolerability of Dexibuprofen Lysine.
Superior Gastroduodenal and Intestinal Tolerability
A key randomized, open-label, controlled clinical trial investigated the gastrointestinal effects of dexibuprofen compared to racemic ibuprofen and diclofenac (B195802) in patients with rheumatologic diseases. The results demonstrated a significantly lower incidence of gastroduodenal and intestinal mucosal injury with dexibuprofen.
Table 1: Incidence of Gastroduodenal Mucosal Injury
| Treatment Group | Percentage of Patients with Gastroduodenal Mucosal Injury |
| Dexibuprofen | 42.1% |
| Ibuprofen | 95%[1] |
| Diclofenac | 70%[1] |
Data from Gómez Rodríguez et al. (2006)[1]
Table 2: Incidence of Intestinal Mucosal Damage
| Treatment Group | Percentage of Patients with No Intestinal Mucosal Damage |
| Dexibuprofen | 42.86% |
| Ibuprofen | 14.29%[1] |
| Diclofenac | 28.7%[1] |
Data from Gómez Rodríguez et al. (2006)
These findings suggest that dexibuprofen is associated with a lower risk of both upper and lower gastrointestinal complications compared to its racemic parent compound and another widely used NSAID, diclofenac.
Comparative Gastrointestinal Safety with Celecoxib (B62257)
Further clinical evaluation comparing dexibuprofen with the COX-2 selective inhibitor celecoxib in patients with osteoarthritis of the hip has also been conducted. This study reported on the incidence of gastrointestinal adverse drug reactions.
Table 3: Incidence of Gastrointestinal Adverse Drug Reactions
| Treatment Group | Percentage of Patients with Gastrointestinal Disorders |
| Dexibuprofen | 8.1% |
| Celecoxib | 9.5% |
Data from a comparative study of Dexibuprofen and Celecoxib
The results indicate that dexibuprofen has a comparable gastrointestinal safety profile to celecoxib, a drug specifically designed to reduce gastrointestinal side effects.
Mechanism of NSAID-Induced Gastric Damage
The gastrointestinal toxicity of NSAIDs is primarily attributed to their inhibition of cyclooxygenase (COX) enzymes, particularly COX-1. This inhibition leads to a reduction in the synthesis of prostaglandins, which are crucial for maintaining the integrity of the gastric mucosa. The process involves several key steps that contribute to mucosal injury.
Caption: Mechanism of NSAID-Induced Gastric Mucosal Injury.
Experimental Protocols
The assessment of gastric safety in the cited studies involved well-defined experimental protocols, primarily relying on endoscopic evaluation.
Endoscopic Assessment of Gastroduodenal and Intestinal Mucosal Injury
Objective: To visually assess and quantify the extent of mucosal damage in the stomach, duodenum, and small intestine following NSAID administration.
Methodology:
-
Patient Population: Patients with rheumatologic diseases requiring chronic NSAID therapy were recruited.
-
Washout Period: A 7-day run-in period was implemented to ensure no other NSAIDs would interfere with the results.
-
Treatment Protocol: Patients were randomly assigned to receive a 14-day treatment with either dexibuprofen, ibuprofen, or diclofenac at specified dosages.
-
Upper Gastrointestinal Endoscopy: On day 15, a standard upper gastrointestinal endoscopy was performed to evaluate the esophageal, gastric, and duodenal mucosa.
-
Capsule Endoscopy: On day 16, a subset of patients from each group underwent capsule endoscopy to assess the mucosa of the small intestine.
-
Damage Assessment: A semiquantitative scale was utilized to grade the severity of the gastrointestinal mucosal injury observed during both endoscopic procedures.
Caption: Workflow for the Clinical Assessment of NSAID-Induced Gastrointestinal Injury.
Conclusion
The available evidence consistently indicates that this compound possesses a more favorable gastric safety profile compared to racemic ibuprofen and diclofenac. Its gastrointestinal tolerability is comparable to that of the COX-2 selective inhibitor celecoxib. These findings are of significant interest to researchers and drug development professionals seeking to develop safer and more effective anti-inflammatory therapies. The reduced gastrointestinal toxicity of this compound, coupled with its established analgesic and anti-inflammatory efficacy, positions it as a valuable therapeutic option.
References
A Researcher's Guide to Validating Cell-Based Assays for Screening Dexibuprofen Lysine Analogs
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of cell-based assays for the screening of Dexibuprofen Lysine analogs. Discover detailed experimental protocols, performance data, and visual workflows to select the optimal assay for your research needs.
Dexibuprofen, the pharmacologically active S(+)-enantiomer of ibuprofen, is a non-steroidal anti-inflammatory drug (NSAID) that primarily functions through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2. The development of novel this compound analogs necessitates robust and validated screening assays to identify candidates with improved efficacy and selectivity. This guide offers a comparative analysis of common cell-based assays used for this purpose.
Performance Comparison of Cell-Based Assays
The selection of an appropriate cell-based assay is critical for the successful identification of lead compounds. The following table summarizes the performance of two common cell-based assays for determining the inhibitory activity of compounds against the COX-2 enzyme. The data presented is representative and may vary depending on specific experimental conditions.
| Assay Type | Cell Line | Stimulation | Detection Method | Key Performance Metrics | Advantages | Disadvantages |
| PGE2 Inhibition Assay | Human Lung Carcinoma (A549) | Serum-free medium | Prostaglandin E2 (PGE2) ELISA | IC50 (Dexibuprofen): ~5-15 µMZ' Factor: ≥ 0.6[1] | High physiological relevance, simple to perform. | Indirect measurement of COX-2 activity. |
| PGE2 Inhibition Assay | Murine Macrophage (RAW 264.7) | Lipopolysaccharide (LPS) | Prostaglandin E2 (PGE2) ELISA | IC50 (Celecoxib): ~0.02 µMS/B Ratio: > 10 | Models inflammatory response, well-characterized. | Species differences may not fully reflect human response. |
Note: IC50 values are highly dependent on the specific analog and assay conditions. The provided values are for the parent compound or a well-characterized COX-2 inhibitor for comparative purposes.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.
A549 Cell-Based COX-2 Inhibition Assay
This protocol describes a method for screening compounds for their ability to inhibit COX-2 activity in A549 human lung carcinoma cells by measuring the production of Prostaglandin E2 (PGE2).
Materials:
-
A549 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound analogs (and parent compound)
-
Arachidonic Acid (AA)
-
PGE2 ELISA Kit
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed A549 cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Serum Starvation: Replace the growth medium with serum-free DMEM and incubate for 12 hours to induce COX-2 expression[1].
-
Compound Treatment: Prepare serial dilutions of the this compound analogs and the parent compound in serum-free DMEM. Add the compounds to the cells and incubate for 15 minutes at 37°C.
-
Arachidonic Acid Stimulation: Add arachidonic acid to a final concentration of 10 µM to all wells to initiate the COX-2 reaction and incubate for 30 minutes at 37°C[1].
-
Supernatant Collection: Centrifuge the plate at 1000 x g for 10 minutes and collect the supernatant for PGE2 analysis.
-
PGE2 Quantification: Measure the PGE2 concentration in the supernatant using a commercial PGE2 ELISA kit, following the manufacturer’s instructions.
-
Data Analysis: Calculate the percent inhibition of PGE2 production for each compound concentration compared to the vehicle control. Determine the IC50 value for each analog.
RAW 264.7 Cell-Based COX-2 Inhibition Assay
This protocol outlines a method to assess the anti-inflammatory potential of this compound analogs by measuring their ability to inhibit LPS-induced PGE2 production in RAW 264.7 murine macrophage cells.
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS)
-
This compound analogs (and parent compound)
-
PGE2 ELISA Kit
-
96-well cell culture plates
Procedure:
-
Cell Culture: Maintain RAW 264.7 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 atmosphere.
-
Cell Seeding: Plate the cells in 96-well plates at a density of 5 x 10^4 cells/well and incubate overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound analogs for 1 hour.
-
LPS Stimulation: Induce an inflammatory response by adding LPS to a final concentration of 1 µg/mL and incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant for analysis.
-
PGE2 Measurement: Quantify the amount of PGE2 in the supernatant using a competitive ELISA kit.
-
Data Analysis: Determine the percentage of PGE2 inhibition and calculate the IC50 for each analog.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathway and a typical experimental workflow for screening this compound analogs.
Caption: COX-2 signaling pathway and the inhibitory action of Dexibuprofen analogs.
Caption: High-throughput screening workflow for this compound analogs.
References
Comparative Dissolution Profiles of Dexibuprofen Salt Forms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the dissolution profiles of dexibuprofen in its free acid form and as a lysine (B10760008) salt. Dexibuprofen, the S(+)-enantiomer of ibuprofen, is a non-steroidal anti-inflammatory drug (NSAID) belonging to Class II of the Biopharmaceutical Classification System (BCS), characterized by high permeability but low aqueous solubility. This poor solubility can be a rate-limiting step in its absorption and, consequently, its therapeutic efficacy. The formation of salts, such as dexibuprofen lysine, is a common strategy to enhance the dissolution rate and improve bioavailability.
Executive Summary
Data Presentation: Comparative Dissolution Data
The following table summarizes the dissolution data for unprocessed dexibuprofen and a dexibuprofen salt form created in-situ by co-grinding with meglumine, which serves as a surrogate for a pre-formed salt like this compound, demonstrating the principle of salt formation enhancing dissolution.
| Time (minutes) | Unprocessed Dexibuprofen (% Dissolved) | Dexibuprofen-Meglumine Salt (% Dissolved) |
| 5 | < 20% | ~ 100% |
| 10 | < 30% | 100% |
| 15 | < 40% | 100% |
| 30 | < 50% | 100% |
| 45 | < 60% | 100% |
| 60 | < 70% | 100% |
Note: The data for the dexibuprofen-meglumine salt is derived from studies on co-grinding dexibuprofen with meglumine, which results in in-situ salt formation and demonstrates a significant increase in the initial drug release[1].
Experimental Protocols
Detailed methodologies for conducting comparative dissolution studies are crucial for obtaining reliable and reproducible results. The following is a standard protocol based on United States Pharmacopeia (USP) guidelines and common practices in published studies[2][3].
Objective: To compare the in-vitro dissolution profiles of different dexibuprofen salt forms.
Apparatus:
-
USP Dissolution Apparatus 2 (Paddle Method) or Apparatus 1 (Basket Method).
Dissolution Medium:
-
900 mL of a buffered solution. Commonly used media include:
-
Phosphate buffer at pH 7.2, to simulate intestinal fluid.
-
0.1 N HCl to simulate gastric fluid.
-
Acetate buffer at pH 4.5.
-
Apparatus Settings:
-
Rotation Speed: 50 rpm for the paddle apparatus or 100 rpm for the basket apparatus.
-
Temperature: 37 ± 0.5°C.
Procedure:
-
Place one unit of the dexibuprofen formulation (e.g., tablet or capsule) in each dissolution vessel containing the pre-warmed and de-aerated dissolution medium.
-
Begin the rotation of the paddles or baskets.
-
Withdraw samples (typically 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Replace the withdrawn sample volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Filter the samples promptly using a suitable filter (e.g., 0.45 µm).
-
Analyze the concentration of dissolved dexibuprofen in the filtered samples using a validated analytical method, such as UV-Vis spectrophotometry at a wavelength of approximately 222 nm.
-
Calculate the cumulative percentage of the labeled drug amount dissolved at each time point.
Data Analysis:
-
The dissolution profiles of the different salt forms can be compared using the similarity factor (f2). An f2 value between 50 and 100 suggests that the two dissolution profiles are similar.
Visualizations
Experimental Workflow for Comparative Dissolution Profiling
The following diagram illustrates the typical workflow for a comparative dissolution study of different drug formulations.
Caption: Workflow for comparing the dissolution profiles of different dexibuprofen formulations.
Logical Relationship of Solubility and Dissolution
The following diagram illustrates the fundamental relationship between the physicochemical properties of a drug and its dissolution characteristics.
Caption: Relationship between drug form, solubility, and dissolution rate.
References
A Comparative Analysis of the Analgesic Effects of Dexibuprofen Lysine and Diclofenac Potassium
In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), both Dexibuprofen Lysine (B10760008) and Diclofenac (B195802) Potassium are prominent for their analgesic properties. This guide offers a detailed comparative analysis of their efficacy, safety, and pharmacokinetic profiles, drawing upon available clinical data to inform researchers, scientists, and drug development professionals. While direct head-to-head clinical trials comparing Dexibuprofen Lysine specifically with Diclofenac Potassium are limited, this analysis synthesizes findings from studies evaluating these agents against other NSAIDs to provide a comprehensive overview.
Mechanism of Action
Both Dexibuprofen and Diclofenac exert their analgesic and anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins. Prostaglandins are key mediators of pain, inflammation, and fever. By blocking the COX pathway, these drugs reduce the production of prostaglandins, thereby alleviating pain and reducing inflammation. Dexibuprofen is the pharmacologically active S(+)-enantiomer of ibuprofen (B1674241), while diclofenac is a potent inhibitor of both COX-1 and COX-2.
Comparative Efficacy
Clinical studies have demonstrated the analgesic efficacy of both Dexibuprofen and Diclofenac Potassium in various pain models, including postoperative pain and osteoarthritis.
A randomized, double-blind, parallel-group study comparing dexibuprofen (900 mg/day) with diclofenac sodium (150 mg/day) in 110 patients with painful osteoarthritis of the knee found both drugs to have equivalent efficacy in improving the functional index for knee osteoarthritis.[1] The improvement was a mean of 7.4 for dexibuprofen and 7.3 for diclofenac sodium.[1]
In the context of postoperative dental pain, a prospective randomized clinical trial compared the analgesic efficacy of diclofenac potassium (50 mg every 8 hours) with ibuprofen (400 mg every 6 hours). The study found that the mean overall postoperative pain score was statistically significantly lower in the diclofenac potassium group.[2] Pain scores at 2, 4, and 24 hours after treatment were also significantly lower for diclofenac potassium.[2] Furthermore, a higher number of pain-free patients was observed in the diclofenac potassium group at the 2-hour and 4-hour time points.[2]
Another study comparing diclofenac potassium (150 mg/day) to ibuprofen (1.2 g/day ) in patients with ankle sprains found diclofenac potassium to be significantly superior in reducing inflammation and pain.
The lysine salt formulation of ibuprofen has been shown to have pharmacokinetic advantages, including faster absorption compared to ibuprofen acid, which may translate to a more rapid onset of analgesic action. A study on headache relief found that this compound provided more rapid pain relief than conventional ibuprofen.
| Parameter | Dexibuprofen | Diclofenac Potassium | Study Population | Source |
| Mean Improvement in Functional Index (Knee Osteoarthritis) | 7.4 | 7.3 (as Diclofenac Sodium) | 110 patients | |
| Mean Overall Postoperative Endodontic Pain Score (p-value) | Higher | Lower (p=0.030) | 61 patients | |
| Pain Scores at 2h Post-treatment (p-value) | Higher | Lower (p=0.034) | 61 patients | |
| Pain Scores at 4h Post-treatment (p-value) | Higher | Lower (p=0.021) | 61 patients | |
| Pain Scores at 24h Post-treatment (p-value) | Higher | Lower (p=0.042) | 61 patients | |
| Number of Pain-Free Patients (Overall, p-value) | Lower | Higher (p=0.013) | 61 patients | |
| Efficacy in Ankle Sprains | Less effective than Diclofenac Potassium | Superior to Ibuprofen | 60 patients |
Pharmacokinetics
The pharmacokinetic profiles of these drugs influence their onset and duration of action. Diclofenac potassium is known for its rapid absorption. The lysine salt of ibuprofen has been developed to enhance the dissolution and absorption of the drug, leading to a faster attainment of peak plasma concentrations compared to standard ibuprofen acid. This suggests that this compound would likely have a rapid onset of action.
| Parameter | This compound (inferred from Ibuprofen Lysine) | Diclofenac Potassium | Source |
| Time to Peak Plasma Concentration (Tmax) | Faster than ibuprofen acid | Rapid | |
| Peak Plasma Concentration (Cmax) | Higher than ibuprofen acid | High | |
| Absorption | Rapid | Rapid |
Experimental Protocols
Study on Painful Gonarthrosis (Dexibuprofen vs. Diclofenac Sodium)
-
Design: Randomized, double-blind, parallel-group study.
-
Participants: 110 patients with painful osteoarthritis of the knee.
-
Intervention: 300 mg oral dexibuprofen three times daily versus 50 mg oral diclofenac sodium three times daily for 15 days.
-
Primary Outcome: Improvement in the functional index for knee osteoarthritis according to Lequesne.
-
Secondary Outcomes: Intensity of pain, rest pain, nocturnal pain, tenderness, restriction of movement, and global judgment of efficacy and tolerance.
Study on Postoperative Endodontic Pain (Diclofenac Potassium vs. Ibuprofen)
-
Design: Prospective, randomized clinical trial.
-
Participants: 64 patients with irreversible pulpitis in first molars.
-
Intervention: Diclofenac potassium 50 mg every 8 hours versus ibuprofen 400 mg every 6 hours for 24 hours after root canal treatment.
-
Outcome Measures: Pain level recorded on a 0-100 mm visual analogue scale (VAS) at 2, 4, 6, 12, and 24 hours post-treatment. The number of pain-free patients (VAS<5) was also compared.
Safety and Tolerability
The safety profiles of both drugs are consistent with those of other NSAIDs, with gastrointestinal side effects being the most commonly reported.
In the study on osteoarthritis, 7.3% of patients on dexibuprofen dropped out due to side effects, compared to 14.5% of patients on diclofenac sodium, suggesting a better tolerability profile for dexibuprofen. A pooled analysis of all parameters, including tolerability, showed a trend towards the superiority of dexibuprofen.
In the postoperative endodontic pain study, no adverse effects were observed in either the diclofenac potassium or the ibuprofen group.
| Parameter | Dexibuprofen | Diclofenac Sodium | Study Population | Source |
| Patient Dropout Rate due to Side Effects | 7.3% | 14.5% | 110 patients with osteoarthritis |
Conclusion
Based on the available evidence, both Dexibuprofen and Diclofenac Potassium are effective analgesics. Diclofenac Potassium has demonstrated superior efficacy to standard ibuprofen in postoperative dental pain and ankle sprains. Dexibuprofen has shown equivalent efficacy to diclofenac sodium in osteoarthritis, with a potentially better tolerability profile. The lysine salt formulation of dexibuprofen is expected to provide a rapid onset of action due to enhanced absorption.
It is crucial to note that this analysis is based on indirect comparisons, and the relative efficacy and safety of this compound versus Diclofenac Potassium can only be definitively established through direct head-to-head clinical trials. The choice of analgesic should be guided by the specific clinical scenario, patient characteristics, and the desired onset and duration of action. Future research should focus on direct comparative studies to provide clearer guidance for clinical practice.
References
- 1. [Double-blind comparative study of the effectiveness and tolerance of 900 mg dexibuprofen and 150 mg diclofenac sodium in patients with painful gonarthrosis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analgesic Efficacy of Ibuprofen and Diclofenac Potassium on Postoperative Endodontic Pain in Maxillary and Mandibular First Molars with Irreversible Pulpitis: A Randomised Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: A Guide to the Proper Disposal of Dexibuprofen Lysine
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a critical component of laboratory safety and environmental stewardship. Dexibuprofen lysine (B10760008), an active pharmaceutical ingredient (API), requires specific disposal procedures to prevent environmental contamination and ensure workplace safety. This guide provides essential, step-by-step instructions for the proper disposal of dexibuprofen lysine, aligning with regulatory guidelines and best practices in laboratory settings.
Regulatory Framework
The disposal of pharmaceutical waste, including this compound, is governed by stringent regulations to protect public health and the environment. In the United States, several federal agencies have oversight:
-
Environmental Protection Agency (EPA): The EPA regulates the disposal of hazardous waste pharmaceuticals under the Resource Conservation and Recovery Act (RCRA).[1][2][3][4] This includes setting guidelines for the safe management of hazardous waste from its generation to its final disposal.[3]
-
Drug Enforcement Administration (DEA): The DEA provides specific guidelines for the disposal of controlled substances, which is important to consider in the broader context of pharmaceutical waste management.
State and local regulations may also apply and can be more stringent than federal laws. It is crucial for laboratories to have a detailed waste management plan that complies with all applicable rules.
Standard Operating Procedure for this compound Disposal
This protocol outlines the necessary steps for the safe handling and disposal of this compound in a laboratory environment.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure appropriate PPE is worn to minimize exposure. This includes:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
Laboratory coat
In cases of potential dust formation, respiratory protection may be necessary.
Waste Identification and Segregation
Properly identify and segregate this compound waste. Do not mix it with non-hazardous waste. All containers for waste material should be clearly identified.
Containment and Cleanup of Spills
In the event of a spill, take the following steps for containment and cleanup:
-
Prevent Further Spillage: If safe to do so, prevent the spill from spreading.
-
Avoid Environmental Release: Do not allow the product to enter drains or sewer systems. Discharge into the environment must be avoided.
-
Cleanup: Carefully sweep or shovel the spilled material. Pick up and arrange for disposal.
-
Containerize: Place the cleaned-up material into a suitable, closed container for disposal.
Approved Disposal Methods
The primary recommended methods for the disposal of this compound are:
-
Licensed Chemical Destruction Plant: The material can be sent to a facility licensed for chemical destruction.
-
Controlled Incineration: Controlled incineration with flue gas scrubbing is another acceptable method. High-temperature incineration (above 1,200°C) is ideal for pharmaceuticals.
Important: Do not discharge this compound into sewer systems.
Disposal of Contaminated Packaging
Containers that held this compound must also be managed properly:
-
Triple Rinse: Containers can be triple-rinsed (or the equivalent). The rinsate should be collected and treated as chemical waste.
-
Recycling or Reconditioning: After proper cleaning, containers may be offered for recycling or reconditioning.
-
Landfill Disposal: Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.
-
Incineration: For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal route.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Laboratory Disposal Workflow.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Primary Disposal Method | Controlled incineration or chemical destruction | |
| Prohibited Disposal Method | Discharge to sewer systems | |
| Spill Containment | Prevent entry into drains | |
| Contaminated Packaging | Triple rinse; puncture before landfill |
Professionals handling this compound should always consult their institution's environmental health and safety (EHS) department for specific guidance and to ensure compliance with all relevant regulations.
References
Essential Safety and Handling Protocols for Dexibuprofen Lysine
This guide provides comprehensive safety and logistical procedures for handling Dexibuprofen Lysine in a laboratory setting. Adherence to these protocols is crucial for ensuring the safety of all personnel and maintaining a compliant research environment. This compound, an active pharmaceutical ingredient (API), requires careful handling to prevent contamination and minimize exposure.[1]
Personal Protective Equipment (PPE) Requirements
The selection of appropriate PPE is the first line of defense against chemical exposure. The required equipment varies based on the nature of the task being performed. All PPE must be inspected before use and removed properly to avoid skin contact with contaminants.[2]
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Task | Required PPE | Rationale |
| Routine Handling (e.g., Weighing, Compounding) | - Safety glasses with side-shields (EN166 compliant) - Nitrile gloves (double-gloving recommended) - Lint-free, low-permeability disposable gown with a solid front and tight-fitting cuffs - Dust mask (when handling larger quantities or if dust is generated) | To prevent skin and eye contact with the compound and to avoid inhalation of airborne particles.[2][3][4] Double gloving and a dedicated gown minimize the risk of cross-contamination and exposure. |
| Spill Cleanup | - Chemical safety goggles or a full-face shield - Chemical-resistant, impervious outer gloves and inner nitrile gloves - Chemical-resistant, one-piece coverall or hooded two-piece splash suit - Air-purifying respirator with appropriate particulate filters | To provide a higher level of protection during emergency situations where concentrations of the substance may be higher. Ensures full skin, eye, and respiratory protection from dust and aerosols. |
| Disposal of Waste | - Safety glasses with side-shields - Nitrile gloves - Lab coat or disposable gown | To protect against accidental splashes or contact with contaminated materials during the packaging and transport of waste. |
Operational Plans: Handling and Storage
Proper operational procedures are essential for minimizing risks during the handling and storage of this compound.
2.1. Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. Use a laboratory fume hood or provide appropriate exhaust ventilation where dust may be formed.
-
Eye Wash and Safety Showers: Ensure that emergency eyewash stations and safety showers are readily accessible and in close proximity to the workstation.
2.2. Safe Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is available and in good condition. Read the Safety Data Sheet (SDS) thoroughly.
-
Gowning and Gloving: Put on a disposable gown, ensuring it is fully fastened. Don two pairs of nitrile gloves, with the inner glove tucked under the cuff of the gown and the outer glove pulled over the cuff.
-
Handling the Compound:
-
Avoid direct contact with skin and eyes.
-
Minimize the formation of dust and aerosols.
-
If weighing, do so within a ventilated enclosure or fume hood.
-
-
Post-Handling:
-
Wash hands thoroughly with soap and water after removing gloves and before breaks and at the end of the workday.
-
Properly remove and dispose of single-use PPE in designated waste containers.
-
2.3. Storage Plan
-
Store this compound in a cool, dry, and well-ventilated place.
-
Keep the container tightly closed to prevent contamination and exposure to moisture.
-
Store only in the original receptacle.
-
Do not store chemicals on benchtops or in fume hoods.
Emergency and Disposal Plans
A clear plan for managing spills and disposing of waste is critical for laboratory safety and environmental protection.
3.1. Accidental Release (Spill) Protocol
-
Evacuate: Immediately evacuate personnel from the affected area to a safe location.
-
Ventilate: Ensure the area is well-ventilated, but avoid actions that could cause the powder to become airborne.
-
Don PPE: Before re-entering the area, don the appropriate spill cleanup PPE as outlined in Table 1.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the product to enter drains.
-
Cleanup:
-
Carefully sweep or shovel the spilled solid material. Avoid creating dust.
-
Place the material into a suitable, closed, and clearly labeled container for disposal.
-
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water.
-
Waste Disposal: Dispose of all contaminated materials (including PPE) as hazardous waste according to institutional and local regulations.
3.2. Disposal Plan
Improper disposal of pharmaceutical compounds can lead to environmental contamination.
-
Chemical Waste: this compound waste should be disposed of through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.
-
Prohibited Disposal: Do not dispose of this compound down the drain or in the regular trash. This can contaminate waterways as wastewater treatment facilities may not completely remove the compound.
-
Contaminated Materials: All materials that have come into contact with this compound, including gloves, gowns, and cleaning materials, must be disposed of as hazardous waste. Keep these materials in suitable, closed containers for disposal.
-
Packaging: Empty containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning. Alternatively, the packaging can be punctured to make it unusable for other purposes before disposal in a sanitary landfill.
Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting, from preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
